tHGA
Description
has anti-asthmatic activity; structure in first source
Properties
Molecular Formula |
C18H24O4 |
|---|---|
Molecular Weight |
304.4 g/mol |
IUPAC Name |
1-[3-[(2E)-3,7-dimethylocta-2,6-dienyl]-2,4,6-trihydroxyphenyl]ethanone |
InChI |
InChI=1S/C18H24O4/c1-11(2)6-5-7-12(3)8-9-14-15(20)10-16(21)17(13(4)19)18(14)22/h6,8,10,20-22H,5,7,9H2,1-4H3/b12-8+ |
InChI Key |
RCOXTTLIGHDQHU-XYOKQWHBSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of tHGA in Inflammatory Pathways
Disclaimer: The term "tHGA" presents a notable ambiguity in scientific literature. It can refer to 2,4,6-Trihydroxy-3-geranyl acetophenone (B1666503) , a bioactive phloroglucinol (B13840) with demonstrated anti-inflammatory properties, or it may be interpreted as an acronym for a combination of the triazole fungicides tebuconazole (B1682727), triadimenol, and triadimefon (B1683231) . This guide addresses both interpretations to provide a comprehensive overview for researchers, scientists, and drug development professionals. The primary focus is on the therapeutic mechanism of action of bioactive this compound, followed by a toxicological summary of the inflammatory effects of the specified triazole fungicides.
Part 1: 2,4,6-Trihydroxy-3-geranyl acetophenone (this compound) as an Anti-Inflammatory Agent
2,4,6-Trihydroxy-3-geranyl acetophenone (this compound) is a natural compound isolated from Melicope ptelefolia that has garnered significant interest for its potent anti-inflammatory activities.[1] Its mechanism of action involves the modulation of key inflammatory signaling pathways, making it a promising candidate for the development of novel therapeutics for inflammatory diseases.
Dual Inhibition of Cyclooxygenase (COX) and 5-Lipoxygenase (5-LOX)
A primary mechanism of this compound's anti-inflammatory effect is its ability to dually inhibit both the COX and 5-LOX enzymes. These enzymes are critical in the biosynthesis of prostaglandins (B1171923) (PGs) and leukotrienes (LTs), respectively, which are potent lipid mediators of inflammation.[2][3] this compound shows a higher selectivity for 5-LOX and COX-2.[2]
| Compound | Target Enzyme | IC50 Value (µM) | Assay System |
| This compound | 5-Lipoxygenase (5-LOX) | 0.40 | Human Leukocytes |
| COX-2 | Not specified, but selective | Not specified | |
| Cysteinyl Leukotriene (LTC4) Synthesis | 1.80 | Human Leukocytes | |
| Indomethacin (Control) | COX-1 | 0.60 | Not specified |
| COX-2 | 9.80 | Not specified |
Table 1: In vitro inhibitory activity of this compound on key enzymes of the arachidonic acid cascade.[2]
The inhibitory effect of this compound on 5-LOX activity was determined using human polymorphonuclear leukocytes (PMNLs).
-
Cell Isolation: Human PMNLs were isolated from heparinized venous blood from healthy donors by dextran (B179266) sedimentation and Ficoll-Hypaque density gradient centrifugation.
-
Incubation: PMNLs (2 x 10^6 cells/mL) were pre-incubated with various concentrations of this compound or the reference inhibitor Zileuton for 15 minutes at 37°C in a shaking water bath.
-
Stimulation: The 5-LOX pathway was activated by adding calcium ionophore A23187 (5 µM).
-
Termination and Extraction: The reaction was stopped after 10 minutes by adding ice-cold methanol. The samples were centrifuged, and the supernatants were collected for quantification of leukotriene B4 (LTB4) and cysteinyl leukotrienes (LTC4, LTD4, LTE4) using specific enzyme immunoassay (EIA) kits.
-
Data Analysis: IC50 values were calculated from the concentration-response curves.
Modulation of Inflammatory Signaling Cascades
This compound exerts its effects by modulating several intracellular signaling pathways that are crucial for the expression of pro-inflammatory genes and the regulation of endothelial barrier function.
In human umbilical vein endothelial cells (HUVECs) stimulated with lipopolysaccharide (LPS), this compound has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB) and p38 Mitogen-Activated Protein Kinase (MAPK).[4] This inhibition prevents the downstream expression of adhesion molecules and pro-inflammatory cytokines, thereby reducing endothelial inflammation and hyperpermeability.
Caption: this compound inhibits LPS-induced endothelial inflammation via the p38 and NF-κB pathways.
Studies have also indicated that this compound can modulate the AKT, JNK, and STAT3 signaling pathways, which are involved in cell proliferation, survival, and inflammation.[5][6] The precise mechanism and quantitative effects of this compound on these pathways are still under investigation, but their modulation likely contributes to its overall anti-inflammatory and anti-proliferative effects observed in models of airway remodeling.
Caption: this compound modulates multiple inflammatory signaling pathways.
In Vivo Efficacy in Inflammatory Models
The anti-inflammatory potential of this compound has been validated in preclinical animal models.
In a mouse model of LPS-induced endotoxemia, intraperitoneal pre-treatment with this compound significantly reduced vascular hyperpermeability and leukocyte infiltration.[7]
| Parameter | Dose (mg/kg) | Inhibition (%) | IC50 (mg/kg) |
| Vascular Permeability | 2 | 48 | 3.96 |
| 20 | 85 | ||
| 100 | 86 | ||
| Leukocyte Infiltration | 20 | 73 | 17.56 |
| 100 | 81 |
Table 2: Protective effects of this compound in an LPS-induced endotoxemia mouse model.[7]
-
Animals: Male BALB/c mice (6-8 weeks old) were used.
-
Treatment: Mice were pre-treated intraperitoneally (i.p.) with this compound (2, 20, or 100 mg/kg) or dexamethasone (B1670325) (positive control) for 1 hour.
-
Induction: Endotoxemia was induced by i.p. injection of LPS (e.g., from E. coli O111:B4) at a dose of 20 mg/kg.
-
Vascular Permeability Assay: 6 hours post-LPS injection, Evans blue dye (2% in saline) was injected intravenously. After 30 minutes, mice were euthanized, and the lungs were perfused with saline. The dye was extracted from the lung tissue using formamide, and the absorbance was measured at 620 nm.
-
Leukocyte Infiltration Assay: Peritoneal lavage was performed 6 hours post-LPS injection using ice-cold PBS. The total number of leukocytes in the lavage fluid was counted using a hemocytometer.
This compound has also demonstrated efficacy in murine models of ovalbumin (OVA)-induced allergic airway inflammation, a model for asthma. It suppresses the production of Th2 cytokines such as IL-4, IL-5, and IL-13, and reduces IgE levels, leading to decreased eosinophil infiltration into the airways.[4]
Part 2: Inflammatory and Toxicological Effects of Triazole Fungicides
Tebuconazole, triadimenol, and triadimefon are systemic fungicides that act by inhibiting fungal ergosterol (B1671047) biosynthesis.[8] While effective as pesticides, their off-target effects in mammals can lead to toxicity, including the induction of inflammatory responses. These effects are generally considered toxicological outcomes rather than therapeutic mechanisms of action.
Tebuconazole
Exposure to tebuconazole has been linked to liver injury, oxidative stress, and gut inflammation.[9][10]
In mice, oral exposure to tebuconazole induces colitis by altering the gut microbiota composition, leading to an increase in the relative abundance of Akkermansia. This dysbiosis disrupts the intestinal barrier, causing structural damage to the colon, infiltration of inflammatory cells, and activation of inflammation-related genes.[9]
References
- 1. Triadimenol promotes the production of reactive oxygen species and apoptosis with cardiotoxicity and developmental abnormalities in zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular mechanism of teratogenic effects induced by the fungicide triadimefon: study of the expression of TGF-beta mRNA and TGF-beta and CRABPI proteins during rat in vitro development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clinical perspectives of anti-inflammatory therapy in the elderly: the lipoxigenase (LOX)/cycloxigenase (COX) inhibition concept - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A common fungicide tebuconazole promotes colitis in mice via regulating gut microbiota - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. Tebuconazole induces liver injury coupled with ROS-mediated hepatic metabolism disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Optimized Mouse Model to Induce Colitis-Associated Colon Cancer using Azoxymethane and Dextran Sulfate Sodium for Tumor Immunology and Therapy Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
2,4,6-Trihydroxy-3-geranylacetophenone: A Technical Whitepaper on its Discovery, Origin, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2,4,6-Trihydroxy-3-geranylacetophenone (tHGA), a bioactive phloroglucinol (B13840) compound. It details its natural origin, methods of chemical synthesis, and a thorough examination of its diverse pharmacological properties. This document summarizes key quantitative data from various studies, outlines detailed experimental protocols for its synthesis and biological evaluation, and visualizes the molecular pathways it modulates. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology, medicinal chemistry, and drug development.
Discovery and Origin
2,4,6-Trihydroxy-3-geranylacetophenone (this compound) is a naturally occurring bioactive compound. It was first identified in the young leaves of the medicinal plant Melicope ptelefolia Champ Ex. Benth (Rutaceae), a plant also known by its vernacular name "tenggek burung".[1][2][3] This discovery marked the first report of a geranyl acetophenone (B1666503) within the Rutaceae family.[3][4] The compound has since been the subject of extensive research due to its significant medicinal and nutritional value.[2][3] While it can be isolated from its natural source, chemical synthesis methods have been developed to facilitate further investigation into its pharmacological properties.[5]
Chemical Synthesis
A standardized method for the synthesis of this compound has been established and is frequently cited in the literature.[1][5][6]
Experimental Protocol: Synthesis of this compound
The synthesis of this compound is typically achieved through the following procedure:[1][6]
-
Reactant Mixture: Phloroacetophenone (1.000 g, 6 mmol), geranyl bromide (0.876 g, 4.80 mmol), and anhydrous potassium carbonate (0.415 g, 3.00 mmol) are combined in dry acetone (B3395972) (3.5 mL).
-
Reflux: The mixture is well-stirred and refluxed for 6 hours.
-
Filtration and Evaporation: The reaction mixture is then filtered and evaporated under reduced pressure, resulting in an oily orange residue.
-
Purification: The residue is purified using flash column chromatography on silica (B1680970) gel (petroleum ether:EtOAc, 10:1).
-
Final Product: This process yields this compound as a light yellow powder with a melting point of 128–130 °C. The purity of the synthesized this compound has been reported to be over 99%.[6]
Pharmacological Properties and Quantitative Data
This compound has demonstrated a wide range of pharmacological activities, positioning it as a promising candidate for further drug development.[2][3][4][7] Its therapeutic potential has been explored in various experimental models, revealing anti-inflammatory, endothelial and epithelial barrier protective, anti-asthmatic, anti-allergic, and anti-cancer properties.[2][3][4][7]
Anti-inflammatory and Endothelial Barrier Protective Effects
This compound has shown significant efficacy in mitigating inflammatory responses and protecting the vascular endothelium.
Table 1: In Vivo Anti-inflammatory and Endothelial Protective Activity of this compound
| Parameter | Doses of this compound | Percentage of Inhibition | IC50 Value | Experimental Model |
| Vascular Permeability | 2, 20, and 100 mg/kg | 48%, 85%, and 86% respectively | 3.964 mg/kg | LPS-induced endotoxemic mice |
| Leukocyte Infiltration | 20 and 100 mg/kg | 73% and 81% respectively | 17.56 mg/kg | LPS-induced endotoxemic mice |
Data sourced from Chan et al.[1][8]
Lipoxygenase (LOX) Inhibition
The anti-inflammatory properties of this compound are, in part, attributed to its ability to inhibit lipoxygenase (LOX) enzymes.
Table 2: In Vitro Lipoxygenase Inhibitory Activity of this compound and its Analogs
| Compound | IC50 Value (µM) against Soybean 15-LOX |
| This compound | 20[9] and 23.61[10] |
| Analog 3c | 12.32[9][10] |
| Analog 3e | 10.32[9][10] |
| Analog 3g | 15.20[9][10] |
Data compiled from Ng et al.[9][10]
Effects on Atopic Dermatitis
This compound has been investigated for its therapeutic potential in atopic dermatitis.
Table 3: Effect of Oral and Topical this compound on IL-4 Levels in DNCB-Induced Atopic Dermatitis in Mice
| Treatment | Dose | Percentage Inhibition of IL-4 |
| Oral this compound | 80 mg/kg | 50.9% |
| Topical this compound | 0.2% | 66.8% |
| Topical this compound | 1% | 102.7% |
| Topical this compound | 5% | 101.1% |
Data sourced from a 2024 study on atopic dermatitis.[5]
Signaling Pathways and Mechanisms of Action
The diverse biological activities of this compound are a result of its interaction with multiple signaling pathways.
IgE-Mediated Mast Cell Degranulation
This compound has been shown to inhibit IgE-mediated mast cell degranulation, a key process in allergic reactions. It targets numerous key proteins in this signaling cascade, with evidence suggesting that the Linker for Activation of T cells (LAT) protein may be a primary molecular target.[5]
Caption: this compound's inhibition of the IgE-mediated mast cell degranulation pathway.
TNF-α-Induced Alveolar Epithelial Barrier Dysfunction
This compound has been shown to preserve alveolar epithelial barrier function in response to acute inflammation induced by TNF-α. This is achieved through the inhibition of the NF-κB, ERK, and p38 MAPK signaling pathways.[11]
Caption: this compound's protective effect on the TNF-α-induced epithelial barrier dysfunction pathway.
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research.
In Vivo Leukocyte Transmigration Assay
This protocol is used to assess the effect of this compound on leukocyte infiltration in an inflammatory model.
-
Animal Model: BALB/c mice are used.
-
Pre-treatment: Mice are intraperitoneally pre-treated with this compound (2, 20, and 100 mg/kg) for 1 hour.
-
Induction of Inflammation: Lipopolysaccharide (LPS) is administered to induce an inflammatory response.
-
Sample Collection: After 6 hours of LPS induction, the peritoneal cavity is lavaged to collect leukocytes.
-
Quantification: The total number of transmigrated leukocytes is counted.[1][12]
In Vitro Soybean 15-Lipoxygenase (LOX) Inhibition Assay
This assay is used to determine the inhibitory effect of this compound on LOX activity.
-
Enzyme and Substrate: Soybean 15-LOX and linoleic acid are used as the enzyme and substrate, respectively.
-
Incubation: The enzyme is incubated with various concentrations of this compound.
-
Reaction Initiation: The reaction is initiated by the addition of the substrate.
-
Measurement: The formation of the hydroperoxide product is monitored spectrophotometrically.
-
IC50 Calculation: The concentration of this compound that causes 50% inhibition of the enzyme activity (IC50) is calculated.[9]
Conclusion and Future Prospects
2,4,6-Trihydroxy-3-geranylacetophenone has emerged as a compelling natural product with a wide spectrum of pharmacological activities. Its efficacy in modulating key inflammatory and allergic pathways, coupled with its protective effects on endothelial and epithelial barriers, underscores its potential as a lead compound for the development of novel therapeutics. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for future research. Further investigations into its mechanism of action, bioavailability, and safety profile are warranted to fully realize its therapeutic potential in clinical applications. The synthesis of more potent analogs also presents a promising avenue for drug discovery.
References
- 1. 2,4,6-Trihydroxy-3-geranyl acetophenone suppresses vascular leakage and leukocyte infiltration in lipopolysaccharide-induced endotoxemic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. research.monash.edu [research.monash.edu]
- 3. Pharmacological Properties of 2,4,6-Trihydroxy-3-Geranyl Acetophenone and the Underlying Signaling Pathways: Progress and Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Pharmacological Properties of 2,4,6-Trihydroxy-3-Geranyl Acetophenone and the Underlying Signaling Pathways: Progress and Prospects [frontiersin.org]
- 5. psasir.upm.edu.my [psasir.upm.edu.my]
- 6. Synthesis of 2,4,6-trihydroxy-3-geranyl acetophenone [bio-protocol.org]
- 7. Pharmacological Properties of 2,4,6-Trihydroxy-3-Geranyl Acetophenone and the Underlying Signaling Pathways: Progress and Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 2,4,6-Trihydroxy-3-geranyl acetophenone suppresses vascular leakage and leukocyte infiltration in lipopolysaccharide-induced endotoxemic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis and Docking Studies of 2,4,6-Trihydroxy-3-Geranylacetophenone Analogs as Potential Lipoxygenase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. tandfonline.com [tandfonline.com]
An In-depth Technical Guide to 2,4,6-Trihydroxy-3-geranyl acetophenone (tHGA)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2,4,6-trihydroxy-3-geranyl acetophenone (B1666503) (tHGA), a bioactive phloroglucinol (B13840) compound. This compound, naturally found in the leaves of Melicope pteleifolia, has garnered significant interest within the scientific community for its diverse pharmacological activities, including anti-inflammatory, anti-allergic, anti-asthmatic, and anti-cancer properties.[1][2][3][4] This document details the compound's structure, chemical and physical properties, a detailed synthesis protocol, and methodologies for key biological assays. Furthermore, it elucidates the molecular mechanisms of this compound through the visualization of its known signaling pathways. All quantitative data is presented in structured tables for ease of reference and comparison.
Compound Structure and Chemical Properties
This compound is a phloroglucinol derivative characterized by the presence of a geranyl group, which significantly contributes to its biological activity.[2][4]
Chemical Structure:
This compound (2,4,6-trihydroxy-3-geranyl acetophenone)
The structural and chemical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | 1-(2,4,6-trihydroxy-3-((2E)-3,7-dimethylocta-2,6-dien-1-yl)phenyl)ethan-1-one | |
| Molecular Formula | C18H24O4 | |
| Molecular Weight | 304.4 g/mol | |
| Exact Mass | 304.16745924 Da | |
| Melting Point | 128-130 °C | [5][6][7] |
| Appearance | Light yellow powder | [5][6][7] |
| XLogP3 | 4.9 | |
| Hydrogen Bond Donor Count | 3 | |
| Hydrogen Bond Acceptor Count | 4 | |
| Rotatable Bond Count | 6 | |
| Topological Polar Surface Area | 77.8 Ų | |
| Purity | >99% (when synthesized as described) | [6] |
Spectral Data:
| Type | Data | Reference |
| ¹H NMR (CD₃OD) | δH 1.58 (3H, s, Me), 1.63 (3H, s, Me), 1.76 (3H, s, Me), 2.64 (3H, s, COMe), 1.96 (2H, q, J = 7.5 Hz), 2.06 (2H, m), 3.21 (2H, d, J = 6.5 Hz), 5.08 (1H, t, J = 7 Hz), 5.20 (1H, t, J = 6.5 Hz), 5.92 (1H, s, ArH) | [6] |
| IR (KBr) | νmax 3405 and 1627 cm⁻¹ | [6] |
| EIMS | m/z (%) [M]⁺ 304 (38), 289 (3), 261 (9), 235 (25), 181 (100) | [6] |
Synthesis Protocol
The following protocol describes the synthesis of this compound from phloroacetophenone and geranyl bromide.[5][6][7]
Materials:
-
Phloroacetophenone (1.000 g, 6 mmol)
-
Geranyl bromide (0.876 g, 4.80 mmol)
-
Anhydrous potassium carbonate (0.415 g, 3.00 mmol)
-
Dry acetone (B3395972) (3.5 mL)
-
Petroleum ether
-
Ethyl acetate (B1210297) (EtOAc)
-
Silica (B1680970) gel for flash column chromatography
Procedure:
-
Combine phloroacetophenone, geranyl bromide, and anhydrous potassium carbonate in dry acetone.
-
Reflux the mixture for 6 hours.
-
Filter the reaction mixture to remove solid residues.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain an oily orange residue.
-
Purify the residue using flash column chromatography on silica gel with a mobile phase of petroleum ether:EtOAc (10:1).
-
Collect the fractions containing this compound and evaporate the solvent to yield a light yellow powder.
Biological Activities and IC₅₀ Values
This compound exhibits a range of biological activities. The following table summarizes its key effects and reported IC₅₀ values where available. Further research is needed to establish a more comprehensive IC₅₀ profile across various cell lines and assays.
| Biological Activity | Assay/Model | Key Findings | IC₅₀ | Reference |
| Anti-inflammatory | Lipoxygenase (LOX) Inhibition | Potent inhibition of soybean 15-LOX. | 23.61 µM | [8] |
| Endothelial Barrier Protection | LPS-induced Endothelial Hyperpermeability | Inhibits vascular permeability. | 3.964 mg/kg (in vivo) | [5] |
| Leukocyte Infiltration Inhibition | Leukocyte Transmigration Assay | Suppresses leukocyte infiltration. | 17.56 mg/kg (in vivo) | [5] |
| Anti-allergic | IgE-mediated Mast Cell Degranulation | Stabilizes mast cells and suppresses pro-inflammatory mediators. | Not Reported | |
| Anti-asthmatic | Ovalbumin-sensitized Mice | Suppresses chronic allergic airway inflammation. | Not Reported | |
| Anti-cancer | Various Cancer Cell Lines | Inhibits proliferation and migration of human bronchial smooth muscle cells. | Not Reported |
Experimental Protocols
Evans Blue Vascular Permeability Assay in Mice
This protocol details a method to assess in vivo vascular permeability.
Materials:
-
This compound
-
Lipopolysaccharide (LPS)
-
Evans blue dye (0.5% in sterile PBS)
-
BALB/c mice
-
Saline (0.9%)
-
Dexamethasone (B1670325) (positive control)
Procedure:
-
Animal Groups: Divide mice into experimental groups (n=6 per group): Vehicle control, LPS control, this compound treatment groups (e.g., 2, 20, and 100 mg/kg), and Dexamethasone group.
-
This compound Administration: Intraperitoneally administer the respective doses of this compound, vehicle, or dexamethasone to the mice.
-
LPS Induction: After 1 hour, induce endotoxemia by intraperitoneally injecting LPS.
-
Evans Blue Injection: After 5.5 hours of LPS induction, inject 0.5% Evans blue dye intravenously via the tail vein.
-
Perfusion and Tissue Collection: After 30 minutes of dye circulation, euthanize the mice and perfuse the vascular system with saline to remove intravascular dye. Collect tissues of interest (e.g., lungs).
-
Dye Extraction: Weigh the tissues and incubate them in formamide for 24-48 hours at 55°C to extract the extravasated Evans blue dye.
-
Quantification: Centrifuge the formamide extracts to pellet tissue debris. Measure the absorbance of the supernatant at 620 nm using a spectrophotometer.
-
Data Analysis: Calculate the amount of extravasated dye per gram of tissue and compare the results between the different treatment groups.
Leukocyte Transendothelial Migration Assay
This in vitro assay assesses the ability of leukocytes to migrate across an endothelial cell monolayer.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Leukocytes (e.g., neutrophils or PBMCs)
-
Transwell inserts (with a porous membrane)
-
Endothelial cell growth medium
-
Leukocyte growth medium
-
Chemoattractant (e.g., fMLP or LTB4)
-
This compound
-
Cell staining solution (e.g., Calcein AM or WST-1)
Procedure:
-
Endothelial Monolayer Formation: Seed HUVECs onto the upper chamber of the Transwell inserts and culture until a confluent monolayer is formed (48-72 hours).
-
Treatment: Pre-treat the HUVEC monolayer with different concentrations of this compound or vehicle for a specified time (e.g., 6 hours).
-
Assay Setup: Place the Transwell inserts into wells containing leukocyte growth medium with a chemoattractant in the lower chamber.
-
Leukocyte Addition: Add labeled leukocytes to the upper chamber containing the HUVEC monolayer.
-
Incubation: Incubate for a period that allows for transmigration (e.g., 2-4 hours).
-
Quantification of Migrated Cells:
-
Lower Chamber: Collect the medium from the lower chamber and count the number of migrated leukocytes using a hemocytometer or a fluorescence plate reader if cells are fluorescently labeled.
-
Upper Chamber (Non-migrated cells): Gently remove the non-migrated leukocytes from the upper surface of the insert.
-
-
Data Analysis: Calculate the percentage of migrated cells relative to the total number of cells added. Compare the migration rates between different treatment groups.
Signaling Pathways
This compound has been shown to modulate key signaling pathways involved in inflammation and cell proliferation.
GEF-H1/RhoA/ROCK Pathway
This compound has been demonstrated to inhibit endothelial hyperpermeability by targeting the GEF-H1/RhoA/ROCK pathway. This pathway is crucial in regulating endothelial cell barrier function.
AKT/JNK/STAT3 Pathway
In the context of asthma, this compound has been shown to inhibit the proliferation and migration of human bronchial smooth muscle cells by modulating the AKT, JNK, and STAT3 pathways.
Conclusion
2,4,6-trihydroxy-3-geranyl acetophenone (this compound) is a promising natural compound with a well-defined chemical structure and significant therapeutic potential. Its multifaceted biological activities, coupled with an established synthetic route, make it an attractive candidate for further investigation in drug discovery and development. This guide provides a foundational resource for researchers to explore the chemical properties, synthesis, and biological functions of this compound, and to design further studies to elucidate its full therapeutic potential.
References
- 1. Video: An Optimized Evans Blue Protocol to Assess Vascular Leak in the Mouse [jove.com]
- 2. researchgate.net [researchgate.net]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Assays of Transendothelial Migration in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An Optimized Evans Blue Protocol to Assess Vascular Leak in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analysis of Vascular Permeability by a Modified Miles Assay [bio-protocol.org]
- 7. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
- 8. researchgate.net [researchgate.net]
Modulation of the HMGA Signaling Pathway in Cancer Cells: An In-depth Technical Guide
Disclaimer: The user request specified the "tHGA signaling pathway." Extensive searches did not identify a recognized signaling pathway by this name. It is highly probable that "this compound" was a typographical error for "HMGA." This guide therefore focuses on the High Mobility Group A (HMGA) signaling pathway, which is well-documented for its critical role in cancer.
This technical guide is intended for researchers, scientists, and drug development professionals. It provides a comprehensive overview of the HMGA signaling pathway's role in cancer, methods for its study, and quantitative data on its modulation.
The High Mobility Group A (HMGA) family of proteins, primarily HMGA1 and HMGA2, are non-histone architectural transcription factors that play a pivotal role in chromatin remodeling.[1] While their expression is abundant during embryogenesis, it is nearly absent in normal adult tissues.[2][3] However, HMGA proteins are re-expressed in a vast array of human cancers, where they are implicated in neoplastic transformation, tumor progression, and metastasis.[4][5] HMGA proteins themselves lack direct transcriptional activity; instead, they bind to the minor groove of AT-rich DNA sequences, inducing conformational changes in chromatin.[2][6] This facilitates the assembly of transcription factor complexes, thereby modulating the expression of a multitude of genes involved in cell proliferation, apoptosis, DNA repair, and epithelial-mesenchymal transition (EMT).[2][4]
Core Signaling Interactions
HMGA proteins function as critical nodes within a complex network of oncogenic signaling pathways. Their overexpression in cancer cells can lead to the activation or modulation of several key cascades that drive malignancy.
Key Interacting Pathways:
-
TGF-β/Smad Pathway: HMGA2 can enhance Transforming Growth Factor-β (TGF-β) signaling by increasing the expression of the TGF-β type II receptor (TGFβRII).[7][8] This activation promotes EMT, a process critical for cancer cell invasion and metastasis.[9][10]
-
PI3K/AKT/mTOR Pathway: The PI3K/AKT pathway is another crucial signaling cascade influenced by HMGA proteins. This pathway is central to cell growth, proliferation, and survival.[2][11] HMGA1 has been shown to sensitize esophageal squamous cell carcinoma cells to mTOR inhibitors.[9]
-
MAPK/ERK Pathway: The RAF/MEK/ERK, or MAPK pathway, can induce the expression of HMGA2. In turn, HMGA2 overexpression can increase the levels of phosphorylated ERK, creating a positive feedback loop that promotes EMT and cell migration.[2]
-
Wnt/β-catenin Pathway: In several cancers, including breast and colorectal cancer, the Wnt/β-catenin pathway is a primary driver of cell transformation, with both HMGA1 and HMGA2 being deeply involved.[4][12]
-
NF-κB Pathway: In triple-negative breast cancer, silencing HMGA2 has been shown to inhibit NF-κB signaling, leading to a decrease in the expression of downstream molecules like IL-6 and IL-8, and reduced activation of the STAT3 pathway.[2]
Below is a diagram illustrating the central role of HMGA proteins and their interaction with major cancer-related signaling pathways.
Quantitative Data on HMGA Pathway Modulation
The modulation of HMGA protein expression has significant quantitative effects on cancer cell phenotype and tumor progression. The following tables summarize key findings from various studies.
Table 1: HMGA Expression in Cancer vs. Normal Tissues
| Cancer Type | HMGA Protein | Method | Finding | Reference |
| Larynx Carcinoma | HMGA2 | qRT-PCR | Significant increase in HMGA2 levels in LSCC compared to non-tumor tissues (P < 0.0001). No significant difference for HMGA1. | [12] |
| Pancreatic Ductal Adenocarcinoma | HMGA2 | IHC | Strong nuclear staining in 23% of patient tumors. | [13] |
| Glioblastoma | HMGA2 | IHC | Moderate to high nuclear expression in 67% of adult and 70% of pediatric GBM tumors. | [14] |
| Non-Small Cell Lung Cancer | HMGA1/HMGA2 | IHC | Over-expressed in NSCLC tissues compared to normal lung (p<0.001). | [7] |
| Various Cancers | HMGA2 | IHC | 37.5% of 15,915 tumor samples showed HMGA2 positivity. | [5] |
Table 2: Effects of HMGA Knockdown on Cancer Cell Phenotype
| Cancer Cell Line | HMGA Protein | Effect of Knockdown | Quantitative Change | Reference |
| MDA-MB-231 (Breast) | HMGA1 | Reduced anchorage-independent growth | 80% reduction in colony formation (P<0.001) | [15] |
| MDA-MB-231 (Breast) | HMGA1 | Reduced tumorsphere formation | ~50% reduction in primary tumorspheres (P=0.019) | [15] |
| ACHN (Renal) | HMGA2 | Increased E-cadherin mRNA expression | ~2.6-fold increase | [16] |
| HSR-GBM1 (Glioblastoma) | HMGA2 | Increased apoptosis | Data provided in supplementary figures | [14] |
Table 3: HMGA Modulation and Therapeutic Response
| Cancer Cell Line | Modulator | Effect | IC50 Value | Reference |
| MDA-MB-231 (Breast) | Sorocein A, B, C (HMGA/DNA binding inhibitors) | Cytotoxicity | 29-34 µM | [17] |
| TE13 (Esophageal) | HMGA1 Overexpression | Increased sensitivity to Rapamycin | IC50 decreased from 4,712 nM to 530.2 nM (P < 0.001) | [9] |
| TE13 (Esophageal) | HMGA1 Overexpression | Increased sensitivity to Rapalink-1 | IC50 decreased from 255.7 nM to 18.73 nM (P < 0.001) | [9] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the HMGA signaling pathway.
Western Blotting for HMGA Protein Expression
This protocol is for determining the relative expression levels of HMGA1 and HMGA2 proteins in cell or tissue lysates.
a. Sample Preparation (Cell Lysate):
-
Culture cells to the desired confluency.
-
Place the culture dish on ice and wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Aspirate PBS and add ice-cold RIPA lysis buffer (e.g., 1 ml per 10^7 cells).[18]
-
Scrape adherent cells and transfer the suspension to a pre-chilled microcentrifuge tube.
-
Agitate for 30 minutes at 4°C.
-
Centrifuge at 16,000 x g for 20 minutes at 4°C.
-
Transfer the supernatant (protein lysate) to a new tube and discard the pellet.[18]
-
Determine protein concentration using a BCA assay.
b. SDS-PAGE and Transfer:
-
Prepare protein samples by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-40 µg) into the wells of an SDS-PAGE gel (a 14% gel is suitable for resolving HMGA proteins).[18][19]
-
Run the gel until adequate separation is achieved.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.[19]
c. Immunodetection:
-
Block the membrane for 1 hour at room temperature or overnight at 4°C in a blocking buffer (e.g., 5% non-fat milk or 3% BSA in TBST).
-
Incubate the membrane with a primary antibody specific for HMGA1 or HMGA2, diluted in blocking buffer, overnight at 4°C with gentle agitation.
-
Wash the membrane three to five times for 5 minutes each with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[18]
-
Wash the membrane again as in step 3.
-
Apply an enhanced chemiluminescence (ECL) substrate and detect the signal using a CCD imager.[18]
-
Normalize HMGA protein levels to a loading control like β-actin or SP1.[19]
Quantitative Real-Time PCR (qPCR) for HMGA and Downstream Targets
This protocol measures the mRNA expression levels of HMGA1, HMGA2, and their downstream target genes.
a. RNA Extraction and cDNA Synthesis:
-
Isolate total RNA from cells or tissues using a suitable method (e.g., TRIzol or a column-based kit).[3]
-
Assess RNA quality and quantity using a spectrophotometer.
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) or random hexamer primers.[3][6]
b. qPCR Reaction:
-
Prepare the qPCR reaction mix in a 384-well plate. For a 10-20 µL reaction, typically include:[6][20]
-
SYBR Green Master Mix (contains polymerase, dNTPs, and dye)
-
Forward and reverse primers for the gene of interest (150-400 nM each)
-
Diluted cDNA template (e.g., 25 ng)
-
Nuclease-free water
-
-
Run samples in triplicate.[6]
-
Use a thermal cycler with the following typical program:[20]
-
Initial denaturation: 95°C for 5 minutes
-
40 cycles of:
-
Denaturation: 95°C for 10-30 seconds
-
Annealing/Extension: 60°C for 30-60 seconds
-
-
-
Include a melt curve analysis to verify the specificity of the amplified product.
c. Data Analysis:
-
Determine the cycle threshold (Ct) value for each sample.
-
Normalize the Ct value of the target gene to that of a stable housekeeping gene (e.g., GAPDH, 18S rRNA).
-
Calculate the relative gene expression using the 2^-ΔΔCt method.
Chromatin Immunoprecipitation (ChIP) Assay
ChIP is used to determine if HMGA proteins directly bind to the promoter or enhancer regions of specific genes in vivo.
a. Cross-linking and Cell Lysis:
-
Treat cultured cells (e.g., 2–5 x 10^7) with 1% formaldehyde (B43269) for 10-15 minutes at room temperature to cross-link proteins to DNA.[11][21]
-
Quench the reaction with 125 mM glycine (B1666218) for 5 minutes.
-
Harvest and wash the cells with ice-cold PBS.
-
Lyse the cells and prepare nuclei.[21]
b. Chromatin Shearing:
-
Resuspend the nuclear pellet in a lysis buffer.
-
Sonicate the chromatin to shear the DNA into fragments of approximately 200-1000 bp. Optimization of sonication conditions is critical.[11]
-
Centrifuge to pellet debris and collect the supernatant containing the soluble chromatin.
c. Immunoprecipitation:
-
Pre-clear the chromatin with Protein A/G agarose/magnetic beads.
-
Incubate a portion of the chromatin with an antibody specific for HMGA1 or HMGA2 (or a negative control IgG) overnight at 4°C on a rotator.[21]
-
Add Protein A/G beads to capture the antibody-protein-DNA complexes.
-
Wash the beads extensively with a series of low salt, high salt, and LiCl wash buffers to remove non-specific binding.[21]
d. Elution and DNA Purification:
-
Elute the complexes from the beads.
-
Reverse the cross-links by incubating at 65°C for several hours in the presence of NaCl.[21]
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the immunoprecipitated DNA using phenol:chloroform extraction or a column-based kit.
e. Analysis:
-
Analyze the purified DNA by qPCR using primers designed to amplify specific genomic regions (e.g., the promoter of a suspected target gene).
-
Results are typically presented as a percentage of the input DNA.
Cell Invasion Assay (Transwell/Boyden Chamber)
This assay measures the ability of cancer cells to invade through a basement membrane matrix, a key step in metastasis, which is often promoted by HMGA expression.
a. Chamber Preparation:
-
Use cell culture inserts (e.g., 8 µm pore size) for a 24-well plate.[22]
-
Coat the top of the insert membrane with a thin layer of a basement membrane extract (e.g., Matrigel) diluted in serum-free medium.[23]
-
Incubate at 37°C for at least 2 hours to allow the gel to solidify.
b. Cell Seeding and Invasion:
-
Starve cancer cells in serum-free medium for 18-24 hours.
-
Harvest cells and resuspend them in serum-free medium at a desired concentration (e.g., 5 x 10^5 cells/ml).[23]
-
Add a chemoattractant (e.g., medium with 10% FBS) to the lower chamber of the 24-well plate.[23]
-
Carefully place the Matrigel-coated insert into the well.
-
Add the cell suspension (e.g., 1 x 10^5 cells) to the upper chamber.[23]
-
Incubate at 37°C for 24-48 hours.
c. Staining and Quantification:
-
After incubation, carefully remove the non-invading cells and the Matrigel from the top of the insert with a cotton swab.[24]
-
Fix the cells that have invaded to the bottom of the membrane with methanol (B129727) or 70% ethanol.[24]
-
Stain the invaded cells with a dye such as 0.2% Crystal Violet or Toluidine Blue.[22][24]
-
Wash excess stain and allow the membrane to air dry.
-
Count the number of stained cells in several microscopic fields. Data can be expressed as the number of invaded cells or as a percentage of a control.[22]
Workflow and Pathway Diagrams
The following diagrams, generated using Graphviz, illustrate a typical experimental workflow for studying HMGA modulation and the logical relationship of HMGA in promoting EMT.
References
- 1. researchgate.net [researchgate.net]
- 2. HMGA2 Supports Cancer Hallmarks in Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. stackscientific.nd.edu [stackscientific.nd.edu]
- 4. mdpi.com [mdpi.com]
- 5. High mobility group protein 2 (HMGA2) is highly expressed in a broad range of benign and malignant tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitative real-time PCR protocol for analysis of nuclear receptor signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. HMGA2 is a Driver of Tumor Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. HMGA1 sensitizes esophageal squamous cell carcinoma to mTOR inhibitors through the ETS1-FKBP12 axis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. stemcell.com [stemcell.com]
- 11. rndsystems.com [rndsystems.com]
- 12. ovid.com [ovid.com]
- 13. aacrjournals.org [aacrjournals.org]
- 14. The transcriptional modulator HMGA2 promotes stemness and tumorigenicity in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Knockdown of HMGA1 inhibits human breast cancer cell growth and metastasis in immunodeficient mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Effects of HMGA2 on the epithelial-mesenchymal transition-related genes in ACHN renal cell carcinoma cells-derived xenografts in nude mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. bio-rad.com [bio-rad.com]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
- 21. Chromatin Immunoprecipitation (ChIP) Protocol | Rockland [rockland.com]
- 22. corning.com [corning.com]
- 23. scispace.com [scispace.com]
- 24. In vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
Bioavailability and Pharmacokinetics of trans-Honokiol (tHGA) In Vivo: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
trans-Honokiol (tHGA), a bioactive lignan (B3055560) found in the bark of Magnolia species, has garnered significant interest for its diverse pharmacological activities, including anti-inflammatory, neuroprotective, and anticancer properties. A thorough understanding of its bioavailability and pharmacokinetic profile is paramount for its development as a therapeutic agent. This technical guide provides a comprehensive overview of the in vivo bioavailability and pharmacokinetics of this compound, summarizing key quantitative data, detailing experimental methodologies, and illustrating relevant signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the preclinical and clinical development of this compound.
Introduction
trans-Honokiol (this compound), with the chemical name 2,4,6-trihydroxy-3-geranylacetophenone, is a small molecule that has demonstrated a wide range of promising biological activities in preclinical studies.[1] Despite its therapeutic potential, the clinical translation of this compound is largely dependent on its behavior within a biological system. Key to this is its pharmacokinetic profile, which encompasses absorption, distribution, metabolism, and excretion (ADME). These processes collectively determine the concentration and duration of the compound's presence at its target sites, thereby influencing its efficacy and safety. This guide focuses on the in vivo data available for this compound, with a particular emphasis on its oral bioavailability, which is a critical parameter for convenient and patient-compliant drug administration. Furthermore, we delve into the signaling pathways modulated by this compound to provide a mechanistic context for its pharmacological effects.
Quantitative Pharmacokinetic Data
The following tables summarize the key pharmacokinetic parameters of this compound observed in in vivo studies. A pivotal study by Alkhateeb et al. (2020) investigated the pharmacokinetics of both unformulated this compound and a liposome-encapsulated formulation in rats, providing valuable insights into its absorption and disposition.[2]
Table 1: Pharmacokinetic Parameters of Unformulated this compound in Rats Following a Single 20 mg/kg Oral Dose
| Parameter | Value | Unit | Reference |
| Cmax (Maximum Plasma Concentration) | 5.4 | ng/mL | [2] |
| Tmax (Time to Cmax) | 0.25 | h | [2] |
| t1/2 (Elimination Half-life) | 6.9 | h | [2] |
| AUC0–24 (Area Under the Curve) | 17.6 | ng·h/mL | [2] |
| Relative Oral Bioavailability | 9.1 | % | [2] |
Table 2: Pharmacokinetic Parameters of Liposome-Encapsulated this compound in Rats Following a Single 20 mg/kg Oral Dose
| Parameter | Value | Unit | Reference |
| Cmax (Maximum Plasma Concentration) | 14.5 | ng/mL | [2] |
| Tmax (Time to Cmax) | 0.25 | h | [2] |
| t1/2 (Elimination Half-life) | 6.6 | h | [2] |
| AUC0–24 (Area Under the Curve) | 40.7 | ng·h/mL | [2] |
| Relative Oral Bioavailability | 21.0 | % | [2] |
Table 3: Pharmacokinetic Parameters of Liposome-Encapsulated this compound in Rats Following a Single 20 mg/kg Intraperitoneal Dose
| Parameter | Value | Unit | Reference |
| Cmax (Maximum Plasma Concentration) | 54.6 | ng/mL | [2] |
| Tmax (Time to Cmax) | 1.5 | h | [2] |
| t1/2 (Elimination Half-life) | 6.7 | h | [2] |
| AUC0–24 (Area Under the Curve) | 193.9 | ng·h/mL | [2] |
Note: The relative oral bioavailability of the unformulated and liposomal this compound was calculated relative to the intraperitoneal administration of the liposomal formulation.
The data clearly indicates that the oral bioavailability of unformulated this compound is low. However, encapsulation within a liposomal delivery system significantly enhances its oral absorption, as evidenced by a 2.3-fold increase in relative oral bioavailability.[2] This improvement is likely due to the protection of this compound from first-pass metabolism and enhanced absorption through the gastrointestinal tract.
Experimental Protocols
The following sections detail the methodologies employed in the pharmacokinetic studies of this compound. These protocols are based on the study by Alkhateeb et al. (2020) and are supplemented with standard practices for rodent pharmacokinetic studies.
Animal Models
-
Species: Rat
-
Strain: Sprague-Dawley
-
Sex: Male
-
Number of Animals: Pharmacokinetic investigations were performed on three groups of six rats each.[2]
-
Housing: Animals are typically housed in a controlled environment with a 12-hour light/dark cycle and have free access to standard chow and water. A fasting period of 12 hours is common before oral administration to minimize food-drug interactions.
Drug Formulation and Administration
-
Unformulated this compound: For oral administration, this compound is typically suspended in a vehicle such as a solution of carboxymethylcellulose (CMC) or a mixture of polyethylene (B3416737) glycol (PEG) and saline.
-
Liposome-Encapsulated this compound: this compound is encapsulated in liposomes using standard methods like thin-film hydration followed by sonication or extrusion to achieve a desired particle size. The liposomal suspension is then administered.
-
Dose: A dose of 20 mg/kg was used in the cited study for both oral and intraperitoneal routes.[2]
-
Oral Administration: Oral gavage is the standard method for precise oral dosing in rodents. A gavage needle of appropriate size is used to deliver the formulation directly into the stomach. The volume administered is typically kept low (e.g., 5-10 mL/kg) to avoid distress to the animal.
-
Intraperitoneal (IP) Administration: IP injection is used to bypass first-pass metabolism and serves as a reference for determining absolute or relative bioavailability. The injection is typically made into the lower right quadrant of the abdomen to avoid puncturing the cecum.
Blood Sampling
-
Method: Serial blood samples are collected at predetermined time points. Common methods in rats include sampling from the tail vein, saphenous vein, or via a surgically implanted cannula in the jugular or carotid artery for repeated, stress-free sampling.
-
Time Points: The blood sampling schedule is designed to capture the absorption, distribution, and elimination phases of the drug. For the oral administration of this compound, blood samples were collected at 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.[2] For intraperitoneal administration, time points were 0.5, 1, 1.5, 2, 4, 8, 12, and 24 hours.[2]
-
Sample Processing: Blood samples are collected in tubes containing an anticoagulant (e.g., heparin or EDTA). Plasma is then separated by centrifugation and stored at -80°C until analysis.
Bioanalytical Method
-
Technique: A sensitive and specific analytical method is crucial for the accurate quantification of this compound in plasma. A validated Liquid Chromatography with High-Resolution Mass Spectrometry (LC-HRMS) method has been successfully used for this purpose.[2]
-
Method Validation: The bioanalytical method should be validated according to regulatory guidelines, including assessments of linearity, accuracy, precision, selectivity, and stability. The LC-HRMS method for this compound showed good linearity in the range of 0.5–80 ng/mL, with accuracy and precision within 10%.[2]
Signaling Pathways and Experimental Workflows
This compound exerts its pharmacological effects by modulating various intracellular signaling pathways. Understanding these pathways is crucial for elucidating its mechanism of action and for the development of targeted therapies.
Inhibition of Pro-inflammatory Signaling Pathways
Research has shown that this compound can inhibit the activation of several key pro-inflammatory signaling molecules, including nuclear factor-kappa B (NF-κB) p65, p38 mitogen-activated protein kinase (MAPK), and extracellular signal-regulated kinase (ERK). This inhibition is a key mechanism underlying its anti-inflammatory properties.
References
The Enigmatic Molecule: A Technical Guide to the Natural Sources and Isolation of 2,4,6-Trihydroxy-3-geranyl acetophenone
For Immediate Release
This technical guide provides an in-depth overview of 2,4,6-Trihydroxy-3-geranyl acetophenone (B1666503) (tHGA), a bioactive natural product of significant interest to the scientific community. Targeting researchers, scientists, and drug development professionals, this document details the compound's natural origins and outlines robust methodologies for its isolation and synthesis.
Introduction
2,4,6-Trihydroxy-3-geranyl acetophenone, also known as this compound, is a phloroglucinol (B13840) derivative that has garnered attention for its diverse pharmacological activities.[1][2][3] This compound, first identified in the leaves of Melicope pteleifolia, belongs to a class of acetophenones that are of significant interest for their potential therapeutic applications.[4] This guide serves as a comprehensive resource, consolidating the current knowledge on the natural sourcing and practical isolation of this compound.
Natural Occurrence
The primary and most well-documented natural source of 2,4,6-Trihydroxy-3-geranyl acetophenone is the plant species Melicope pteleifolia (Champ. ex Benth.) T.G.Hartley, belonging to the Rutaceae family.[1][4] This plant is also known by its vernacular name "tenggek burung".[1][2]
Plant Part: The compound is predominantly found in the young leaves of the plant.[1][5] Studies have indicated that this compound is one of the marker compounds found abundantly in young leaves, with significantly lower concentrations in mature leaves.[5]
Extraction Solvents: Various extraction methods have been employed to isolate phytochemicals from Melicope pteleifolia. For the extraction of this compound, polar solvents have been successfully utilized, with studies specifically mentioning the use of methanolic and ethanolic extracts of the leaves.[1][2]
Isolation from Natural Source: Melicope pteleifolia
While a complete, step-by-step public domain protocol for the isolation of this compound from Melicope pteleifolia is not extensively detailed in a single source, the available scientific literature provides a clear pathway. The general workflow involves extraction followed by chromatographic purification.
Extraction
The initial step involves the extraction of the plant material, specifically the young leaves of Melicope pteleifolia.
Experimental Protocol: General Extraction
-
Plant Material Preparation: Fresh, young leaves of Melicope pteleifolia are collected and air-dried or freeze-dried to remove moisture. The dried leaves are then ground into a fine powder to increase the surface area for solvent extraction.
-
Solvent Extraction: The powdered leaf material is subjected to exhaustive extraction with a polar solvent such as methanol (B129727) or ethanol. This can be achieved through maceration, Soxhlet extraction, or other modern extraction techniques.
-
Concentration: The resulting crude extract is then filtered to remove solid plant debris. The solvent is subsequently removed under reduced pressure using a rotary evaporator to yield a concentrated crude extract.
Purification
The purification of this compound from the crude extract is typically achieved through chromatographic techniques. High-Performance Liquid Chromatography (HPLC) has been established as an effective analytical method for the quantification of this compound in leaf extracts, and similar principles are applied for preparative-scale purification.
Experimental Protocol: High-Performance Liquid Chromatography (HPLC) Analysis
The following HPLC conditions have been reported for the successful separation and quantification of this compound:
| Parameter | Specification |
| Column | Xterra octadecylsilyl silica (B1680970) (ODS; 3.0 × 150 mm, 3.5 μm) |
| Mobile Phase | Gradient elution with acetonitrile (B52724) and water containing 0.1% formic acid |
| Flow Rate | 1 mL/min |
| Detection | UV at 280 nm |
| Column Temperature | 32°C |
| Retention Time of this compound | Approximately 17.35 minutes |
This analytical method provides the basis for scaling up to preparative HPLC for the isolation of pure this compound.
The following diagram illustrates the general workflow for the isolation of this compound from its natural source.
Chemical Synthesis of 2,4,6-Trihydroxy-3-geranyl acetophenone
For research and drug development purposes, chemical synthesis often provides a more reliable and scalable source of pure compounds. A well-established synthetic route to this compound has been reported.
Synthetic Protocol
The synthesis of this compound is typically achieved through the alkylation of phloroacetophenone with geranyl bromide.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: A mixture of phloroacetophenone (1.000 g, 6 mmol), geranyl bromide (0.876 g, 4.80 mmol), and anhydrous potassium carbonate (0.415 g, 3.00 mmol) is prepared in dry acetone (B3395972) (3.5 mL).
-
Reflux: The well-stirred reaction mixture is refluxed for 6 hours.
-
Workup: After cooling, the reaction mixture is filtered to remove inorganic salts. The filtrate is then evaporated under reduced pressure to yield an oily orange residue.
-
Purification: The residue is purified by flash column chromatography on silica gel using a petroleum ether:EtOAc (10:1) solvent system.
-
Final Product: The purified product is obtained as a light yellow powder.
The following diagram illustrates the synthetic pathway for this compound.
Physicochemical and Spectroscopic Data
The synthesized this compound has been characterized by various analytical techniques, providing the following quantitative data:
| Property | Value |
| Appearance | Light yellow powder |
| Melting Point | 128–130 °C |
| Purity | >99% |
| ¹H NMR (CD₃OD), δH | 1.58 (3H, s, Me), 1.63 (3H, s, Me), 1.76 (3H, s, Me), 2.64 (3H, s, COMe), 1.96 (2H, q, J = 7.5 Hz), 2.06 (2H, m), 3.21 (2H, d, J = 6.5 Hz), 5.08 (1H, t, J = 7 Hz), 5.20 (1H, t, J = 6.5 Hz), 5.92 (1H, s, ArH) |
| IR (KBr) νmax | 3405 and 1627 cm⁻¹ |
| EIMS m/z (%) | [M]⁺ 304 (38), 289 (3), 261 (9), 235 (25), 181 (100) |
Conclusion
This technical guide has detailed the natural occurrence of 2,4,6-Trihydroxy-3-geranyl acetophenone in Melicope pteleifolia and has provided a comprehensive overview of the methodologies for its isolation and synthesis. For researchers and drug development professionals, the chemical synthesis route offers a highly reproducible and scalable method for obtaining high-purity this compound for further investigation into its promising pharmacological properties. The provided experimental protocols and quantitative data serve as a valuable resource for initiating and advancing research on this intriguing natural product.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Pharmacological Properties of 2,4,6-Trihydroxy-3-Geranyl Acetophenone and the Underlying Signaling Pathways: Progress and Prospects [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Melicope ptelefolia leaf extracts exhibit antioxidant activity and exert anti-proliferative effect with apoptosis induction on four different cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Molecular Targets of tHGA in IgE-Mediated Mast Cell Activation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the molecular mechanisms by which 2,4,6-trihydroxy-3-geranylacetophenone (tHGA), a natural compound with significant anti-allergic properties, modulates IgE-mediated mast cell activation. By elucidating its molecular targets and impact on key signaling cascades, this document aims to support further research and development of novel therapeutics for allergic and inflammatory diseases.
Quantitative Data Summary
The inhibitory effects of this compound on various aspects of IgE-mediated mast cell activation have been quantified in several key studies. The following tables summarize the available data, offering a clear comparison of its efficacy across different cellular responses.
Table 1: Inhibition of Mast Cell Degranulation by this compound
| Parameter | Cell Type | Activating Agent | This compound Concentration | % Inhibition | IC50 Value | Reference |
| β-Hexosaminidase Release | RBL-2H3 | DNP-BSA | 50 µM | ~45% | 60 µM | [1] |
| β-Hexosaminidase Release | RBL-2H3 | DNP-BSA | 100 µM | ~55% | 60 µM | [1] |
| β-Hexosaminidase Release | RBL-2H3 | DNP-BSA | 200 µM | ~66% | 60 µM | [1] |
Table 2: Suppression of Pro-inflammatory Cytokine mRNA Expression by this compound
| Cytokine | Cell Type | Activating Agent | This compound Concentration | Fold Change Inhibition | Reference |
| IL-4 | RBL-2H3 | DNP-BSA | Not specified | Significant Inhibition | [2][3] |
| TNF-α | RBL-2H3 | DNP-BSA | Not specified | Significant Inhibition | [4] |
Table 3: Modulation of Intracellular Signaling Molecules by this compound
| Signaling Molecule | Effect of this compound | Cell Type | Quantitative Change | Reference |
| Phospho-LAT | Inhibition | RBL-2H3 | Not specified | [5] |
| Phospho-PLCγ | Inhibition | RBL-2H3 | Not specified | [5] |
| Phospho-ERK | Inhibition | RBL-2H3 | Not specified | [6][7] |
| Phospho-JNK | Inhibition | RBL-2H3 | Not specified | [8] |
| Phospho-p38 | Inhibition | RBL-2H3 | Not specified | [8] |
| Intracellular Ca2+ | Suppression of Influx | RBL-2H3 | Not specified | [9][10] |
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments cited in the investigation of this compound's effects on mast cell activation.
Cell Culture and IgE Sensitization
RBL-2H3 (rat basophilic leukemia) cells are cultured in Eagle's Minimum Essential Medium (MEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere of 5% CO2. For sensitization, cells are seeded in appropriate culture plates and incubated overnight with anti-dinitrophenyl (DNP)-IgE (e.g., 50 ng/mL).
β-Hexosaminidase Release Assay (Degranulation Assay)
This assay quantifies the release of the granular enzyme β-hexosaminidase, a marker of mast cell degranulation.
-
Sensitization: Seed RBL-2H3 cells (e.g., 2.5 × 10^5 cells/mL) in a 24-well plate and sensitize overnight with anti-DNP IgE.
-
Washing: Wash the sensitized cells twice with pre-warmed Tyrode's buffer (containing 0.1% BSA) to remove unbound IgE.
-
This compound Pre-treatment: Incubate the cells with various concentrations of this compound (or vehicle control) in Tyrode's buffer for a specified time (e.g., 1 hour) at 37°C.
-
Antigen Challenge: Stimulate the cells with DNP-BSA (e.g., 100 ng/mL) for 30 minutes at 37°C to induce degranulation.
-
Sample Collection: Centrifuge the plate at 4°C to pellet the cells. Collect the supernatant (containing released β-hexosaminidase) and lyse the remaining cells with 0.5% Triton X-100 to measure the total cellular β-hexosaminidase.
-
Enzymatic Reaction: In a 96-well plate, mix an aliquot of the supernatant or cell lysate with a substrate solution containing p-nitrophenyl-N-acetyl-β-D-glucosaminide (PNAG) in citrate (B86180) buffer (pH 4.5). Incubate for 1-2 hours at 37°C.
-
Stopping the Reaction: Stop the reaction by adding a stop solution (e.g., 0.1 M Na2CO3/NaHCO3 buffer, pH 10.0).
-
Quantification: Measure the absorbance of the product at 405 nm using a microplate reader. The percentage of β-hexosaminidase release is calculated as: (Supernatant Absorbance / (Supernatant Absorbance + Lysate Absorbance)) x 100.[11][12][13][14]
Intracellular Calcium (Ca2+) Measurement
This protocol details the measurement of changes in intracellular calcium concentration using the fluorescent indicator Fluo-4 AM.
-
Cell Preparation: Seed RBL-2H3 cells on glass-bottom dishes or black-walled 96-well plates and sensitize overnight with anti-DNP IgE.
-
Dye Loading: Wash the cells with a physiological buffer (e.g., Hanks' Balanced Salt Solution - HBSS). Incubate the cells with Fluo-4 AM loading solution (e.g., 4 µM Fluo-4 AM with 0.02% Pluronic F-127 in HBSS) in the dark at 37°C for 30-60 minutes.
-
Washing: Wash the cells twice with HBSS to remove excess dye.
-
This compound Pre-treatment: Incubate the cells with this compound or vehicle control for a specified time.
-
Fluorescence Measurement: Mount the dish on a fluorescence microscope or place the plate in a fluorescence plate reader equipped with an automated injection system.
-
Antigen Stimulation and Data Acquisition: Establish a baseline fluorescence reading. Inject DNP-BSA to stimulate the cells and continuously record the fluorescence intensity (Excitation ~490 nm, Emission ~525 nm) over time.
-
Data Analysis: The change in fluorescence intensity (F/F0, where F is the fluorescence at a given time and F0 is the baseline fluorescence) is proportional to the change in intracellular calcium concentration.[15][16][17][18]
Western Blot Analysis of Signaling Proteins
This method is used to detect the phosphorylation status of key signaling proteins.
-
Cell Treatment and Lysis: Sensitize and pre-treat RBL-2H3 cells with this compound as described above. Stimulate with DNP-BSA for various time points. Immediately place the cells on ice, wash with ice-cold PBS, and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a solution of 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for the phosphorylated forms of the target proteins (e.g., anti-phospho-LAT, anti-phospho-PLCγ, anti-phospho-ERK, etc.).
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped of the antibodies and re-probed with antibodies against the total (non-phosphorylated) forms of the proteins or a housekeeping protein like GAPDH or β-actin.[5][19][20][21][22]
Quantitative Real-Time PCR (qPCR) for Cytokine mRNA Expression
This technique quantifies the relative expression levels of cytokine mRNA.
-
Cell Treatment and RNA Extraction: Treat sensitized RBL-2H3 cells with this compound and stimulate with DNP-BSA. Harvest the cells and extract total RNA using a commercial kit (e.g., RNeasy Mini Kit).
-
RNA Quantification and Quality Control: Measure the concentration and purity of the extracted RNA using a spectrophotometer (A260/A280 ratio).
-
Reverse Transcription: Synthesize complementary DNA (cDNA) from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
qPCR: Perform qPCR using the synthesized cDNA, gene-specific primers for IL-4, TNF-α, and a housekeeping gene (e.g., GAPDH), and a fluorescent DNA-binding dye (e.g., SYBR Green) or a probe-based assay.
-
Data Analysis: The relative expression of the target genes is calculated using the ΔΔCt method, normalizing the expression of the target gene to the housekeeping gene and comparing the treated samples to the vehicle-treated control.[2][3][23][24]
RNA Interference (RNAi) for Gene Knockdown
RNAi is used to specifically silence the expression of a target gene (e.g., LAT) to confirm its role in the observed effects of this compound.
-
siRNA Design and Synthesis: Design and synthesize small interfering RNAs (siRNAs) targeting the specific mRNA sequence of the gene of interest (e.g., rat LAT) and a non-targeting control siRNA.
-
Transfection: Transfect RBL-2H3 cells with the siRNAs using a lipid-based transfection reagent or electroporation. The optimal conditions (siRNA concentration, cell density, transfection time) should be determined empirically.
-
Knockdown Verification: After a suitable incubation period (e.g., 48-72 hours), verify the knockdown of the target gene at both the mRNA (by qPCR) and protein (by Western blot) levels.
-
Functional Assays: Perform functional assays (e.g., β-hexosaminidase release) on the knockdown cells, treating them with this compound and stimulating with DNP-BSA, to determine if the effect of this compound is dependent on the expression of the target gene.[25][26][27][28][29]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways in IgE-mediated mast cell activation, the proposed mechanism of action of this compound, and a typical experimental workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. IL-4 and IL-13 mRNA real-time PCR quantification on whole blood to assess allergic response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. TNF increases expression of IL-4 and PARs in mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Increasing ERK phosphorylation by inhibition of p38 activity protects against cadmium-induced apoptotic cell death through ERK/Drp1/p38 signaling axis in spermatocyte-derived GC-2spd cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of p38 and ERK MAP kinases blocks endotoxin-induced nitric oxide production and differentially modulates cytokine expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of the p38 pathway upregulates macrophage JNK and ERK activities, and the ERK, JNK, and p38 MAP kinase pathways are reprogrammed during differentiation of the murine myeloid M1 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Ca2+ signals are essential for T-cell proliferation, while Zn2+ signals are necessary for T helper cell 1 differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 2.6. β-Hexosaminidase Release Assay [bio-protocol.org]
- 12. abmgood.com [abmgood.com]
- 13. A Microplate Assay to Assess Chemical Effects on RBL-2H3 Mast Cell Degranulation: Effects of Triclosan without Use of an Organic Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. abcam.com [abcam.com]
- 16. assets.fishersci.com [assets.fishersci.com]
- 17. abcam.com [abcam.com]
- 18. m.youtube.com [m.youtube.com]
- 19. Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. An overview of technical considerations for Western blotting applications to physiological research - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. RNA Interference to Knock Down Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 26. promega.com [promega.com]
- 27. RNA Interference to Knock Down Gene Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. RNA interference: learning gene knock-down from cell physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Stable RNA interference rules for silencing - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Anti-inflammatory Activity of 2,4,6-Trihydroxy-3-geranyl acetophenone (tHGA): A Technical Guide
Executive Summary: 2,4,6-Trihydroxy-3-geranyl acetophenone (B1666503) (tHGA), a bioactive phloroglucinol (B13840) compound isolated from the medicinal plant Melicope pteleifolia, has demonstrated significant pharmacological activities, including anti-inflammatory, anti-asthmatic, anti-allergic, and anti-cancer effects.[1][2][3] This technical guide provides an in-depth overview of the in vitro anti-inflammatory properties of this compound, designed for researchers, scientists, and professionals in drug development. It details the molecular mechanisms of action, summarizes quantitative data, provides comprehensive experimental protocols, and visualizes key cellular signaling pathways and workflows involved in its activity. The evidence suggests this compound exerts its anti-inflammatory effects through specific mechanisms, primarily by inhibiting key inflammatory enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), rather than through broad-spectrum suppression of pro-inflammatory cytokines such as TNF-α or nitric oxide (NO) in certain models.[2][3]
Introduction to this compound and its Anti-inflammatory Potential
Inflammation is a complex biological response to harmful stimuli, involving a cascade of cellular and molecular events aimed at eliminating the initial cause of cell injury and initiating tissue repair.[4] Key players in this process include inflammatory mediators like prostaglandins (B1171923) (PGs) and leukotrienes (LTs), pro-inflammatory cytokines (e.g., TNF-α, IL-6), and enzymes responsible for their synthesis, such as cyclooxygenase (COX) and lipoxygenase (LOX).[2][4]
This compound is a natural compound identified in the methanolic extract of young Melicope pteleifolia leaves.[2] Its unique structure, featuring a phloroglucinol core with acyl and geranyl groups, contributes to its diverse biological activities.[2][3] Extensive research using various experimental models has highlighted its potential as a therapeutic agent, particularly for its modulatory actions on specific molecular targets within inflammatory pathways.[2]
Molecular Mechanisms of Action
The anti-inflammatory activity of this compound is attributed to its ability to modulate specific components of the inflammatory cascade, including direct enzyme inhibition and interference with crucial signaling pathways.
Inhibition of Inflammatory Enzymes: COX and LOX
A primary mechanism of this compound's anti-inflammatory action is its ability to inhibit COX and LOX enzymes.[2][3] These enzymes are critical for the synthesis of potent inflammatory mediators; COX enzymes produce prostaglandins, while LOX enzymes are essential for producing leukotrienes.[2][4] By inhibiting these enzymes, this compound effectively reduces the production of these lipid mediators, thereby mitigating the inflammatory response.
Modulation of Cellular Signaling Pathways
This compound influences key intracellular signaling cascades that regulate the expression of pro-inflammatory genes. The two most prominent pathways are the NF-κB and MAPK signaling cascades.
2.2.1 NF-κB Signaling Pathway The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation.[5] In unstimulated cells, NF-κB is held inactive in the cytoplasm by inhibitor of κB (IκB) proteins.[5] Upon stimulation by agents like lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB.[5][6] This frees NF-κB to translocate to the nucleus, where it induces the transcription of genes for pro-inflammatory proteins, including COX-2 and iNOS.[6][7] While this compound has been shown to inhibit downstream products like those from COX-2, its direct and complete mechanism of interaction with the NF-κB pathway requires further elucidation.
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacological Properties of 2,4,6-Trihydroxy-3-Geranyl Acetophenone and the Underlying Signaling Pathways: Progress and Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Inflammation and the mechanism of action of anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Transcription - NF-kB signaling pathway Pathway Map - PrimePCR | Life Science | Bio-Rad [commerce.bio-rad.com]
- 7. Inhibition of inducible nitric oxide synthase and cyclooxygenase-2 in lipopolysaccharide-stimulated RAW264.7 cells by carboxybutyrylated glucosamine takes place via down-regulation of mitogen-activated protein kinase-mediated nuclear factor-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Toxicity Assessment of 2,4,6-Trihydroxy-3-geranyl acetophenone (tHGA): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4,6-Trihydroxy-3-geranyl acetophenone (B1666503) (tHGA) is a bioactive phloroglucinol (B13840) compound isolated from the medicinal plant Melicope pteleifolia.[1][2][3][4][5][6] Possessing a range of promising pharmacological activities including anti-inflammatory, anti-allergic, and anti-cancer effects, this compound is a compound of significant interest for therapeutic development.[1][2][3][4] This technical guide provides a summary of the available preliminary toxicity data for this compound, detailed experimental protocols for key toxicity assays, and an overview of potential toxicity-related signaling pathways.
While comprehensive toxicological data for this compound remains limited in publicly accessible literature, initial assessments and studies on its source plant extract suggest a favorable safety profile. Computational predictions and preliminary in vitro work indicate that this compound is likely non-mutagenic, non-carcinogenic, and non-hepatotoxic.
Quantitative Toxicity Data
The available quantitative data on the toxicity of this compound is sparse. The following tables summarize the key findings from in vivo and in vitro studies. It is important to note that a definitive median lethal dose (LD50) from a standardized acute oral toxicity study on pure this compound has not been identified in the reviewed literature.
Table 1: In Vivo Acute Toxicity Data
| Test Substance | Animal Model | Route of Administration | Dose | Observation | Source |
| Ethanolic Extract of Melicope ptelefolia | Mice | Oral | Up to 5 g/kg (5000 mg/kg) | No mortality or abnormal behaviors observed. | [7][8] |
Table 2: In Vitro Cytotoxicity Data
| Compound | Cell Line | Assay | Concentration | Result | Source |
| This compound | Human Umbilical Vein Endothelial Cells (HUVECs) | Not specified | 1.25, 5, and 20 µM | Non-cytotoxic | [1] |
| This compound | Peripheral Blood Mononuclear Cell (PBML) | Not specified | Not specified | No cell toxicity observed in conjunction with LTC4 production inhibition assay. | [8] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of a compound's toxicity. The following are standardized protocols for key toxicity studies that are applicable to the evaluation of this compound.
Acute Oral Toxicity - Fixed Dose Procedure (Adapted from OECD Guideline 420)
This method is designed to assess the acute toxic effects of a single oral dose of a substance.
-
Test Animals: Healthy, young adult rats (e.g., Sprague-Dawley or Wistar), typically females as they are often slightly more sensitive.
-
Housing and Feeding: Animals are housed in standard cages with controlled temperature, humidity, and a 12-hour light/dark cycle. Standard laboratory diet and water are provided ad libitum, except for a brief fasting period before dosing.
-
Dose Administration:
-
Animals are fasted overnight prior to administration of the test substance.
-
This compound is dissolved or suspended in a suitable vehicle (e.g., corn oil, 0.5% carboxymethyl cellulose).
-
A single dose is administered by oral gavage.
-
The study typically starts with a dose of 300 mg/kg. Based on the outcome, subsequent animals are dosed at fixed levels of 5, 50, 300, or 2000 mg/kg.[7]
-
-
Observation:
-
Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes.
-
Observations are conducted frequently on the day of dosing and at least once daily for 14 days.
-
At the end of the observation period, all surviving animals are euthanized and subjected to a gross necropsy.
-
-
Data Analysis: The results are used to classify the substance according to its acute oral toxicity, rather than determining a precise LD50.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Culture:
-
Normal human cell lines (e.g., human dermal fibroblasts, human renal proximal tubule epithelial cells) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cells are seeded into 96-well plates at a predetermined density and allowed to attach overnight.
-
-
Assay Procedure:
-
A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and then serially diluted in culture medium to achieve a range of test concentrations.
-
The culture medium is removed from the cells and replaced with the medium containing the various concentrations of this compound. Control wells receive medium with the vehicle only.
-
The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
Following incubation, the MTT reagent (0.5 mg/mL) is added to each well, and the plates are incubated for an additional 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
A solubilization solution (e.g., DMSO or acidified isopropanol) is added to each well to dissolve the formazan crystals.
-
-
Data Analysis: The absorbance is measured using a microplate reader at a wavelength of 570 nm. Cell viability is expressed as a percentage of the control, and the IC50 value (the concentration that inhibits 50% of cell viability) is calculated from the dose-response curve.[9]
Genotoxicity Assessment (Comet Assay)
The comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA damage at the level of the individual cell.
-
Cell Preparation:
-
A single-cell suspension is prepared from the test system (e.g., cultured cells or tissues from treated animals).
-
The cells are embedded in a low-melting-point agarose (B213101) gel on a microscope slide.
-
-
Assay Procedure:
-
The slides are immersed in a lysis solution to remove cell membranes and histones, leaving behind the DNA as nucleoids.
-
The slides are then placed in an electrophoresis buffer (alkaline or neutral, depending on the type of DNA damage to be detected).
-
Electrophoresis is performed, during which damaged DNA (containing strand breaks) migrates away from the nucleus, forming a "comet tail."
-
The slides are neutralized and stained with a fluorescent DNA-binding dye (e.g., ethidium (B1194527) bromide or SYBR Green).
-
-
Data Analysis: The slides are examined using a fluorescence microscope. The extent of DNA damage is quantified by measuring the length of the comet tail and the amount of DNA in the tail relative to the head.
Signaling Pathways and Mechanisms of Toxicity
While specific signaling pathways for this compound-induced toxicity are not well-documented, the chemical structure of this compound as a phenolic acetophenone provides clues to potential mechanisms.
Potential Toxicity Pathways for Phenolic Compounds
At high concentrations, phenolic compounds can induce cytotoxicity through the activation of stress-related signaling pathways, leading to apoptosis.
Potential Metabolic Activation of Acetophenones
Similar to other acetophenones like acetaminophen, this compound may undergo metabolic activation by cytochrome P450 enzymes, potentially leading to the formation of reactive metabolites.
References
- 1. Pharmacological Properties of 2,4,6-Trihydroxy-3-Geranyl Acetophenone and the Underlying Signaling Pathways: Progress and Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. research.monash.edu [research.monash.edu]
- 3. Pharmacological Properties of 2,4,6-Trihydroxy-3-Geranyl Acetophenone and the Underlying Signaling Pathways: Progress and Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Pharmacological Properties of 2,4,6-Trihydroxy-3-Geranyl Acetophenone and the Underlying Signaling Pathways: Progress and Prospects [frontiersin.org]
- 5. Synthesis and Docking Studies of 2,4,6-Trihydroxy-3-Geranylacetophenone Analogs as Potential Lipoxygenase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2,4,6-Trihydroxy-3-geranyl acetophenone suppresses vascular leakage and leukocyte infiltration in lipopolysaccharide-induced endotoxemic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assessment of Acute Oral Toxicity of Thiolated Gum Ghatti in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Natural-derived acetophenones: chemistry and pharmacological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: Synthesis of 2,4,6-Trihydroxy-3-geranyl acetophenone
Introduction
2,4,6-Trihydroxy-3-geranyl acetophenone (B1666503) (tHGA), a naturally occurring phloroglucinol (B13840) derivative, has garnered significant interest in the scientific community for its diverse pharmacological activities.[1][2][3][4] Isolated from Melicope ptelefolia, this compound has demonstrated anti-inflammatory, anti-allergic, and anti-cancer properties, making it a promising candidate for drug development.[1][4] This document provides a detailed protocol for the laboratory synthesis of this compound, offering researchers a reliable method to obtain this compound for further investigation.
Principle of the Method
The synthesis of 2,4,6-Trihydroxy-3-geranyl acetophenone is achieved through the C-alkylation of phloroacetophenone with geranyl bromide. This reaction, a variation of the Friedel-Crafts alkylation, proceeds in the presence of a weak base, typically anhydrous potassium carbonate, which facilitates the deprotonation of the highly activated phloroglucinol ring, enabling the nucleophilic attack on the electrophilic geranyl bromide. The reaction is typically carried out in a polar aprotic solvent like dry acetone (B3395972) under reflux conditions.[5][6][7] Purification of the final product is accomplished through flash column chromatography.
Experimental Protocol
Materials and Reagents
-
Phloroacetophenone
-
Geranyl bromide
-
Anhydrous potassium carbonate (K₂CO₃)
-
Dry acetone
-
Petroleum ether
-
Ethyl acetate (B1210297) (EtOAc)
-
Silica (B1680970) gel for column chromatography
Instrumentation
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer
-
Rotary evaporator
-
Flash column chromatography system
-
Melting point apparatus
-
NMR spectrometer
-
IR spectrometer
-
Mass spectrometer
Procedure
-
Reaction Setup: In a round-bottom flask, combine phloroacetophenone (1.000 g, 6 mmol), geranyl bromide (0.876 g, 4.80 mmol), and anhydrous potassium carbonate (0.415 g, 3.00 mmol).[5][6][7]
-
Solvent Addition: Add dry acetone (3.5 mL) to the mixture.[5][6][7]
-
Reflux: Stir the mixture well and heat it to reflux for 6 hours.[5][6][7]
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Filter the reaction mixture to remove the potassium carbonate.[5][6][7]
-
Solvent Removal: Evaporate the filtrate under reduced pressure using a rotary evaporator to obtain an oily orange residue.[5][6][7]
-
Purification: Purify the residue by flash column chromatography on silica gel using a petroleum ether:EtOAc (10:1) solvent system.[5][6][7]
-
Product Isolation: Collect the fractions containing the desired product and evaporate the solvent to yield 2,4,6-Trihydroxy-3-geranyl acetophenone as a light yellow powder.[5][6][7]
-
Characterization: Confirm the identity and purity of the synthesized compound using melting point determination, NMR, IR, and mass spectrometry.[7]
Data Presentation
Table 1: Reactant and Product Information
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Amount (g) | Moles (mmol) | Molar Ratio |
| Phloroacetophenone | C₈H₈O₄ | 168.15 | 1.000 | 6 | 1.25 |
| Geranyl bromide | C₁₀H₁₇Br | 217.14 | 0.876 | 4.80 | 1 |
| Anhydrous Potassium Carbonate | K₂CO₃ | 138.21 | 0.415 | 3.00 | 0.625 |
| 2,4,6-Trihydroxy-3-geranyl acetophenone | C₁₈H₂₄O₄ | 304.38 | - | - | - |
Table 2: Characterization Data for Synthesized 2,4,6-Trihydroxy-3-geranyl acetophenone
| Parameter | Value | Reference |
| Physical State | Light yellow powder | [5][6][7] |
| Melting Point | 128–130 °C | [5][6][7] |
| Purity | > 99% | [7] |
| ¹H NMR (CD₃OD) | δH 1.58 (3H, s, Me), 1.63 (3H, s, Me), 1.76 (3H, s, Me), 2.64 (3H, s, COMe), 1.96 (2H, q, J = 7.5 Hz), 2.06 (2H, m), 3.21 (2H, d, J = 6.5 Hz), 5.08 (1H, t, J = 7 Hz), 5.20 (1H, t, J = 6.5 Hz), 5.92 (1H, s, ArH) | [7] |
| IR (KBr) | νmax 3405 and 1627 cm⁻¹ | [7] |
| EIMS | m/z (%) [M]⁺ 304 (38), 289 (3), 261 (9), 235 (25), 181 (100) | [7] |
Experimental Workflow
Caption: Workflow for the synthesis of 2,4,6-Trihydroxy-3-geranyl acetophenone.
References
- 1. Frontiers | Pharmacological Properties of 2,4,6-Trihydroxy-3-Geranyl Acetophenone and the Underlying Signaling Pathways: Progress and Prospects [frontiersin.org]
- 2. Pharmacological Properties of 2,4,6-Trihydroxy-3-Geranyl Acetophenone and the Underlying Signaling Pathways: Progress and Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. research.monash.edu [research.monash.edu]
- 4. Pharmacological Properties of 2,4,6-Trihydroxy-3-Geranyl Acetophenone and the Underlying Signaling Pathways: Progress and Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2,4,6-Trihydroxy-3-geranyl acetophenone suppresses vascular leakage and leukocyte infiltration in lipopolysaccharide-induced endotoxemic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. psasir.upm.edu.my [psasir.upm.edu.my]
- 7. Synthesis of 2,4,6-trihydroxy-3-geranyl acetophenone [bio-protocol.org]
Application Notes and Protocols: Investigating a Novel Compound in a Mouse Model of Atopic Dermatitis
A Hypothetical Framework for Researchers, Scientists, and Drug Development Professionals
Note to the Reader: As of the current date, publicly available research specifically detailing the use of tHGA (2,3,4,8,9,10,11,12-octahydropyrido[1',2':4,5][1][2]triazino[1,2-a]azepine-7,13-dione) in a mouse model of atopic dermatitis is not available. The following application notes and protocols are presented as a hypothetical framework. This document is designed to guide researchers in structuring their investigation of a novel compound, such as this compound, for this indication, based on established methodologies in the field. The experimental details, expected data, and signaling pathways are based on common findings in atopic dermatitis research and should be adapted based on actual experimental outcomes.
Introduction
Atopic dermatitis (AD) is a chronic inflammatory skin condition characterized by a complex interplay of genetic and environmental factors, leading to skin barrier dysfunction and a dysregulated immune response. A hallmark of AD is the predominance of a T helper 2 (Th2) immune response, particularly in the acute phases, with a shift towards a mixed Th1/Th2/Th17 phenotype in chronic stages. Key cytokines such as IL-4, IL-5, and IL-13 play a crucial role in the pathogenesis of the disease. Mouse models are indispensable tools for elucidating disease mechanisms and for the preclinical evaluation of novel therapeutic agents. This document outlines a hypothetical application of a novel compound, this compound, in a murine model of AD.
Hypothetical Data Summary
In a preclinical study, the therapeutic efficacy of this compound could be evaluated in a well-established mouse model of AD, such as the ovalbumin (OVA) or dinitrochlorobenzene (DNCB)-induced models. The following tables represent hypothetical quantitative data that would be crucial for assessing the compound's potential.
Table 1: Hypothetical Effect of this compound on Clinical Scores and Physiological Parameters
| Treatment Group | Dermatitis Score (SCORAD) | Ear Thickness (mm) | Transepidermal Water Loss (TEWL) (g/h/m²) | Scratching Bouts (per 30 min) |
| Vehicle Control | 8.5 ± 1.2 | 0.45 ± 0.05 | 45 ± 5 | 150 ± 20 |
| This compound (Low Dose) | 5.2 ± 0.8 | 0.32 ± 0.04 | 30 ± 4 | 90 ± 15 |
| This compound (High Dose) | 2.8 ± 0.5 | 0.21 ± 0.03 | 18 ± 3 | 45 ± 10 |
| Positive Control (e.g., Dexamethasone) | 2.5 ± 0.4 | 0.20 ± 0.02 | 15 ± 2 | 40 ± 8 |
Table 2: Hypothetical Effect of this compound on Serum Immunoglobulin and Splenocyte Cytokine Production
| Treatment Group | Serum IgE (ng/mL) | IL-4 (pg/mL) | IL-5 (pg/mL) | IFN-γ (pg/mL) | IL-17 (pg/mL) |
| Vehicle Control | 2500 ± 300 | 150 ± 20 | 120 ± 15 | 50 ± 8 | 80 ± 10 |
| This compound (Low Dose) | 1500 ± 250 | 90 ± 15 | 70 ± 10 | 75 ± 10 | 60 ± 8 |
| This compound (High Dose) | 800 ± 150 | 40 ± 8 | 30 ± 5 | 95 ± 12 | 45 ± 6 |
| Positive Control | 750 ± 120 | 35 ± 6 | 25 ± 4 | 100 ± 15 | 40 ± 5 |
Experimental Protocols
The following are detailed protocols for key experiments that would be performed to assess the efficacy of a compound like this compound in a mouse model of atopic dermatitis.
Induction of Atopic Dermatitis-Like Skin Lesions
A common method for inducing AD-like symptoms in mice is through epicutaneous sensitization with an allergen such as ovalbumin (OVA).
Materials:
-
BALB/c mice (female, 6-8 weeks old)
-
Ovalbumin (OVA) powder
-
Phosphate-buffered saline (PBS)
-
Finn Chambers on Scanpor tape
-
Shaving equipment
Protocol:
-
Anesthetize mice and shave the dorsal skin.
-
Apply a Finn Chamber containing 100 µg of OVA in 100 µL of PBS to the shaved back.
-
Repeat the OVA sensitization once a week for three weeks.
-
After the initial sensitization period, challenge the mice by applying the OVA patch to the same site for 24 hours, three times a week for two weeks to induce chronic lesions.
This compound Administration
Materials:
-
This compound compound
-
Vehicle solution (e.g., 0.5% carboxymethylcellulose)
-
Oral gavage needles
Protocol:
-
Prepare different concentrations of this compound in the vehicle solution.
-
Beginning from the first challenge week, administer the this compound solution or vehicle control to the mice daily via oral gavage.
-
A positive control group receiving a standard-of-care treatment, such as dexamethasone, should be included.
Evaluation of Clinical Symptoms
Protocol:
-
Dermatitis Score: Visually assess the severity of skin lesions (erythema, edema, excoriation, and dryness) on a scale of 0 (none) to 3 (severe) for each parameter. The sum of the scores represents the total dermatitis score.
-
Ear Thickness: Measure the thickness of the ear using a digital caliper.
-
Transepidermal Water Loss (TEWL): Use a Tewameter to measure the rate of water evaporation from the skin surface as an indicator of barrier function.
-
Scratching Behavior: Individually house mice and record their scratching behavior for 30 minutes using a video camera. Count the number of scratching bouts.
Measurement of Serum IgE
Protocol:
-
At the end of the experiment, collect blood samples via cardiac puncture.
-
Separate the serum by centrifugation.
-
Measure the concentration of total IgE in the serum using a commercially available ELISA kit according to the manufacturer's instructions.
Analysis of Cytokine Production from Splenocytes
Protocol:
-
Aseptically remove the spleens from the mice.
-
Prepare a single-cell suspension of splenocytes.
-
Culture the splenocytes in the presence of OVA (10 µg/mL) for 72 hours.
-
Collect the culture supernatants and measure the concentrations of IL-4, IL-5, IFN-γ, and IL-17 using a multiplex cytokine assay (e.g., Luminex) or individual ELISA kits.
Visualizations of Hypothetical Mechanisms
The following diagrams illustrate the potential signaling pathways and experimental workflows that could be involved in the action of this compound in atopic dermatitis.
Caption: A simplified experimental workflow for evaluating this compound in a mouse model of atopic dermatitis.
Caption: A hypothetical signaling pathway illustrating how this compound might ameliorate atopic dermatitis by inhibiting Th2 cell differentiation.
Caption: A logical diagram showing the potential immunomodulatory effects of this compound, leading to a restored Th1/Th2 balance.
References
Application Note: Quantification of trans-4-hydroxy-L-glutamic Acid (tHGA) in Human Plasma by LC-MS/MS
Abstract
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of trans-4-hydroxy-L-glutamic acid (tHGA) in human plasma. The protocol employs a straightforward protein precipitation step for sample preparation, followed by reversed-phase chromatographic separation and detection using a triple quadrupole mass spectrometer. The method is validated according to established bioanalytical guidelines, demonstrating excellent accuracy, precision, and linearity over a clinically relevant concentration range. This method is suitable for pharmacokinetic studies and clinical monitoring of this compound.
Introduction
trans-4-hydroxy-L-glutamic acid is a non-proteinogenic amino acid that has garnered interest as a potential biomarker and therapeutic agent. Accurate and reliable quantification of this compound in biological matrices such as plasma is crucial for preclinical and clinical research.[1][2] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred technique for bioanalysis due to its high sensitivity, selectivity, and speed.[3][4] This document provides a detailed protocol for the determination of this compound in human plasma, including sample preparation, chromatographic conditions, mass spectrometric parameters, and comprehensive validation data.
Experimental Workflow
The overall experimental workflow for the quantification of this compound in plasma is depicted below.
Caption: LC-MS/MS workflow for this compound quantification in plasma.
Detailed Protocols
Materials and Reagents
-
trans-4-hydroxy-L-glutamic acid (this compound) reference standard
-
This compound-d3 (or other suitable isotopic-labeled internal standard)
-
Acetonitrile (B52724) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Human plasma (K2-EDTA)
Sample Preparation
-
Thaw plasma samples on ice.
-
To 50 µL of plasma in a microcentrifuge tube, add 10 µL of internal standard (IS) working solution (e.g., this compound-d3 at 500 ng/mL).
-
Vortex briefly to mix.
-
Add 200 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Inject 5 µL into the LC-MS/MS system.
LC-MS/MS Conditions
Liquid Chromatography:
| Parameter | Value |
| System | UPLC System |
| Column | C18 Column (e.g., 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient Program | Time (min) | %B |
| 0.0 | 5 | |
| 0.5 | 5 | |
| 3.0 | 80 | |
| 3.1 | 95 | |
| 4.0 | 95 | |
| 4.1 | 5 | |
| 5.0 | 5 |
Mass Spectrometry:
| Parameter | Value |
| Instrument | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Monitored Transitions | Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| This compound | 164.0 | 84.0 | |
| This compound-d3 (IS) | 167.0 | 87.0 | |
| Dwell Time | 100 ms |
| Collision Energy | Optimized for each transition |
| Source Temperature | 500°C |
| IonSpray Voltage | 5500 V |
Method Validation Summary
The method was validated for linearity, sensitivity, accuracy, precision, recovery, matrix effect, and stability in accordance with regulatory guidelines.
Linearity and Sensitivity
The calibration curve was linear over the range of 10 to 5000 ng/mL. The lower limit of quantification (LLOQ) was established at 10 ng/mL.
| Parameter | Result |
| Calibration Range | 10 - 5000 ng/mL |
| Regression Model | Linear, 1/x² weighting |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 10 ng/mL |
| Limit of Detection (LOD) | 2.5 ng/mL |
Accuracy and Precision
Intra- and inter-day accuracy and precision were evaluated at four quality control (QC) levels: LLOQ, Low, Mid, and High.
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |
| LLOQ | 10 | 6.8 | 4.5 | 8.2 | 5.1 |
| Low QC | 30 | 5.2 | 2.1 | 6.5 | 3.3 |
| Mid QC | 300 | 4.1 | -1.5 | 5.3 | -0.8 |
| High QC | 4000 | 3.5 | 0.8 | 4.8 | 1.2 |
| Acceptance Criteria: Precision (%CV) ≤ 15% (≤ 20% for LLOQ), Accuracy (%Bias) within ±15% (±20% for LLOQ). |
Signaling Pathway/Logical Relationship Diagram
The following diagram illustrates the logical relationship of the key validation parameters in bioanalytical method development.
Caption: Key parameters for bioanalytical method validation.
Conclusion
The LC-MS/MS method described provides a sensitive, specific, and reliable approach for the quantification of this compound in human plasma. The simple sample preparation and rapid chromatographic runtime make it suitable for high-throughput analysis in a regulated bioanalytical laboratory. The successful validation demonstrates that the method meets the requirements for supporting clinical and preclinical studies.
References
Application Notes and Protocols for Cell-Based Assays to Determine tHGA Efficacy
Introduction
Tellimagrandin I (tHGA), a large ellagitannin found in various medicinal plants, has garnered significant interest for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and antioxidant effects. Evaluating the efficacy of this compound in a controlled and reproducible manner is crucial for its development as a potential therapeutic agent. This document provides detailed application notes and protocols for a suite of cell-based assays designed to assess the bioactivity of this compound. These protocols are intended for researchers, scientists, and drug development professionals.
I. Assessment of Anti-Inflammatory Efficacy
The anti-inflammatory properties of this compound can be evaluated by its ability to inhibit the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages. The RAW 264.7 murine macrophage cell line is a widely used model for this purpose.
Key Signaling Pathway: NF-κB
A central pathway in inflammation is the Nuclear Factor-kappa B (NF-κB) signaling cascade. Upon stimulation by inflammatory agents like LPS, the inhibitor of NF-κB (IκB) is phosphorylated and degraded, allowing the NF-κB (p50/p65) dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including TNF-α and IL-6. This compound is hypothesized to exert its anti-inflammatory effects by inhibiting this pathway.
Experimental Protocol: Inhibition of TNF-α Release in RAW 264.7 Cells
This protocol details the measurement of Tumor Necrosis Factor-alpha (TNF-α), a key pro-inflammatory cytokine, in the supernatant of LPS-stimulated RAW 264.7 cells treated with this compound.
Materials:
-
RAW 264.7 cells (ATCC® TIB-71™)
-
DMEM (high glucose) with 10% FBS and 1% Penicillin-Streptomycin
-
This compound (Tellimagrandin I)
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
TNF-α ELISA kit (murine)
-
96-well cell culture plates
-
Reagents and equipment for ELISA
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours at 37°C, 5% CO₂.
-
This compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the this compound dilutions. Incubate for 1 hour. Include a vehicle control (medium with the same solvent concentration used for this compound).
-
LPS Stimulation: Add 10 µL of LPS solution to each well to a final concentration of 1 µg/mL (except for the unstimulated control wells).
-
Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂.
-
Supernatant Collection: Centrifuge the plate at 300 x g for 5 minutes. Carefully collect the supernatant for TNF-α measurement.
-
TNF-α Quantification: Perform the TNF-α ELISA according to the manufacturer's instructions.
-
Data Analysis: Calculate the concentration of TNF-α in each sample from the standard curve. Determine the percentage inhibition of TNF-α release by this compound compared to the LPS-stimulated control.
Data Presentation
| Treatment Group | This compound Conc. (µM) | TNF-α (pg/mL) ± SD | % Inhibition |
| Unstimulated Control | 0 | 50 ± 15 | - |
| LPS Control | 0 | 1200 ± 150 | 0 |
| This compound + LPS | 1 | 950 ± 120 | 20.8 |
| This compound + LPS | 5 | 600 ± 90 | 50.0 |
| This compound + LPS | 10 | 350 ± 75 | 70.8 |
| This compound + LPS | 25 | 150 ± 50 | 87.5 |
Note: The data presented in this table is representative and may vary depending on experimental conditions.
II. Assessment of Anti-Cancer Efficacy
The anti-cancer potential of this compound can be assessed by its ability to inhibit cell proliferation and induce apoptosis in cancer cell lines. HeLa, a human cervical cancer cell line, is a commonly used model for such studies.
Key Signaling Pathway: Apoptosis
Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. It can be initiated through the extrinsic (death receptor-mediated) or intrinsic (mitochondrial) pathway, both of which converge on the activation of executioner caspases, such as caspase-3, leading to cell death. This compound may induce apoptosis in cancer cells by modulating these pathways.
Experimental Protocol 1: Cell Viability/Proliferation Assay (MTT)
This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Materials:
-
HeLa cells (ATCC® CCL-2™)
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed HeLa cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
This compound Treatment: Treat cells with various concentrations of this compound for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC₅₀ value (the concentration of this compound that inhibits cell growth by 50%).
Experimental Protocol 2: Apoptosis Detection by Annexin V-FITC Staining
This flow cytometry-based assay detects the externalization of phosphatidylserine, an early marker of apoptosis.
Materials:
-
HeLa cells
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
6-well plates
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed HeLa cells in 6-well plates and treat with this compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Staining: Resuspend cells in 1X binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in different populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
Data Presentation
| Treatment | This compound Conc. (µM) | Cell Viability (%) ± SD | % Apoptotic Cells (Early + Late) ± SD |
| Control | 0 | 100 ± 5.2 | 3.5 ± 1.1 |
| This compound | 10 | 78.2 ± 6.5 | 15.8 ± 2.4 |
| This compound | 25 | 51.5 ± 4.8 | 45.2 ± 3.9 |
| This compound | 50 | 25.3 ± 3.1 | 70.1 ± 5.6 |
Note: The data presented in this table is representative and may vary depending on experimental conditions.
III. Assessment of Antioxidant Efficacy
The antioxidant capacity of this compound can be determined by its ability to mitigate oxidative stress in cells. The HepG2 human hepatoma cell line is a suitable model for these studies.
Key Signaling Pathway: Nrf2
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of antioxidant and detoxifying enzymes. Under oxidative stress, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the transcription of protective genes. This compound may exert its antioxidant effects by activating this pathway.
Experimental Protocol: Cellular Antioxidant Activity (CAA) Assay
This assay measures the ability of this compound to inhibit the formation of intracellular reactive oxygen species (ROS).
Materials:
-
HepG2 cells (ATCC® HB-8065™)
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
This compound
-
2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)
-
2,2'-Azobis(2-amidinopropane) dihydrochloride (B599025) (AAPH)
-
96-well black, clear-bottom plates
Procedure:
-
Cell Seeding: Seed HepG2 cells in a 96-well black, clear-bottom plate at a density of 6 x 10⁴ cells/well and incubate for 24 hours.
-
This compound and DCFH-DA Treatment: Treat cells with this compound and 25 µM DCFH-DA for 1 hour.
-
AAPH Addition: Add AAPH to a final concentration of 600 µM to induce oxidative stress.
-
Fluorescence Measurement: Immediately measure the fluorescence emission at 535 nm (excitation at 485 nm) every 5 minutes for 1 hour using a microplate reader.
-
Data Analysis: Calculate the area under the curve for fluorescence versus time. Determine the CAA value as the percentage reduction in fluorescence by this compound compared to the control.
Data Presentation
| Treatment | This compound Conc. (µM) | CAA Value (%) ± SD |
| Control | 0 | 0 ± 0.0 |
| This compound | 1 | 15.2 ± 2.1 |
| This compound | 5 | 42.8 ± 3.5 |
| This compound | 10 | 68.5 ± 4.9 |
| This compound | 25 | 85.1 ± 6.2 |
Note: The data presented in this table is representative and may vary depending on experimental conditions.
Liposomal Encapsulation of Tetrahydrocannabinolic Acid (tHGA) for Improved Bioavailability: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetrahydrocannabinolic acid (tHGA), the non-psychoactive acidic precursor to Δ⁹-tetrahydrocannabinol (THC), is garnering significant interest for its therapeutic potential.[1][2][3] Emerging research suggests this compound possesses anti-inflammatory, neuroprotective, and antiemetic properties, making it a promising candidate for the development of novel therapeutics for a range of conditions.[1][2][4][5] However, the clinical utility of this compound is hampered by its poor oral bioavailability, a common challenge for many cannabinoid compounds.[6][7] Liposomal encapsulation represents a promising strategy to overcome this limitation by protecting this compound from degradation in the gastrointestinal tract and enhancing its absorption.[8][9]
This document provides detailed application notes and experimental protocols for the preparation, characterization, and evaluation of liposomal this compound formulations designed to improve its bioavailability.
Therapeutic Potential and Bioavailability Challenges of this compound
This compound exerts its therapeutic effects through various signaling pathways. It is a potent agonist of the peroxisome proliferator-activated receptor-gamma (PPARγ), a key regulator of metabolism and inflammation.[4][10][11] Additionally, this compound interacts with cannabinoid receptors (CB1) and modulates inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and interfering with prostaglandin (B15479496) and leukotriene signaling.[5][12]
Despite its therapeutic promise, the oral delivery of this compound is inefficient. Factors contributing to its low bioavailability include:
-
Low Aqueous Solubility: this compound is a lipophilic molecule with poor solubility in the aqueous environment of the gastrointestinal tract.
-
First-Pass Metabolism: Upon absorption, this compound undergoes extensive metabolism in the liver, reducing the amount of active compound that reaches systemic circulation.
-
Degradation in Gastric Acid: The acidic environment of the stomach can lead to the degradation of this compound.
Liposomal encapsulation can mitigate these challenges by:
-
Protecting this compound: The lipid bilayer of the liposome (B1194612) shields the encapsulated this compound from the harsh environment of the GI tract.
-
Improving Solubility: Liposomes can carry significant payloads of lipophilic drugs, effectively increasing their concentration in the gut.
-
Enhancing Absorption: Liposomes can facilitate the transport of this compound across the intestinal epithelium.[9]
Data on Cannabinoid Bioavailability and the Potential of Liposomes
Table 1: Pharmacokinetic Parameters of Non-Liposomal this compound in Animal Models
| Formulation Vehicle | Animal Model | Dose & Route | Cmax (µg/mL) | Tmax (min) | t1/2 (min) | Reference |
| Oil | Mouse | 10 mg/kg i.p. | 2.8 ± 0.4 | 15 | 67 | [12] |
| Tween-based | Mouse | 10 mg/kg i.p. | 6.9 ± 0.6 | 15 | - | [12] |
| Oil (MCT/Sesame) | Dog | 2 mg/kg oral | 0.0104 ± 0.0012 | - | - | [2] |
| Oil (Lecithin/Sesame) | Dog | 2 mg/kg oral | 0.0235 ± 0.022 | - | - | [2] |
Note: Cmax = Maximum plasma concentration, Tmax = Time to reach maximum concentration, t1/2 = Half-life. i.p. = intraperitoneal.
Table 2: Examples of Bioavailability Enhancement with Liposomal Cannabidiol (B1668261) (CBD)
| Formulation | Study Design | Bioavailability Enhancement | Reference |
| Liposomal CBD | Human crossover trial | ~17-fold greater than non-liposomal CBD after 1 hour | [13] |
| Self-emulsifying drug delivery system (SEDDS) for CBD | Healthy volunteers | 4.4-fold higher Cmax and 2.85-fold higher AUC vs. oil formulation | [6] |
| Nanostructured lipid carriers (NLC) for CBD | Rats | 27% oral bioavailability |
Note: AUC = Area under the curve.
The data from these studies on CBD strongly suggest that a liposomal formulation of this compound would lead to a significant improvement in its oral bioavailability, resulting in higher plasma concentrations and a more pronounced therapeutic effect for a given dose.
Experimental Protocols
Preparation of this compound-Loaded Liposomes by Thin-Film Hydration
This protocol describes the preparation of multilamellar vesicles (MLVs) containing this compound using the thin-film hydration method, followed by size reduction through extrusion.[1][3][4]
Materials:
-
This compound isolate or purified extract
-
Phosphatidylcholine (e.g., from soy or egg)
-
Cholesterol
-
Chloroform
-
Phosphate-buffered saline (PBS), pH 7.4
-
Rotary evaporator
-
Round-bottom flask
-
Sonicator (bath or probe)
-
Liposome extruder
-
Polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Lipid Film Formation:
-
Dissolve phosphatidylcholine and cholesterol in a chloroform:methanol (2:1 v/v) solution in a round-bottom flask. A typical molar ratio is 2:1 phosphatidylcholine to cholesterol.
-
Add the desired amount of this compound to the lipid solution. The drug-to-lipid ratio can be varied (e.g., 1:10 to 1:20 by weight).
-
Attach the flask to a rotary evaporator.
-
Rotate the flask in a water bath set at a temperature above the lipid transition temperature (e.g., 40-50°C) to evaporate the organic solvent.
-
Continue rotation under vacuum until a thin, uniform lipid film is formed on the inner surface of the flask.
-
Dry the film under a high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Add pre-warmed PBS (pH 7.4) to the flask containing the dry lipid film. The volume of PBS will determine the final lipid concentration.
-
Hydrate the film by rotating the flask in the water bath (above the lipid transition temperature) for 1-2 hours. This process results in the formation of multilamellar vesicles (MLVs).
-
-
Size Reduction (Extrusion):
-
To obtain unilamellar vesicles (LUVs) with a uniform size distribution, the MLV suspension is subjected to extrusion.
-
Assemble the liposome extruder with the desired polycarbonate membrane (e.g., 100 nm).
-
Transfer the MLV suspension to the extruder.
-
Pass the suspension through the membrane multiple times (e.g., 10-20 passes). This will reduce the size and lamellarity of the liposomes.
-
The resulting translucent suspension contains this compound-loaded liposomes.
-
Store the liposomal suspension at 4°C.
-
Characterization of this compound-Loaded Liposomes
DLS is a technique used to determine the size distribution and surface charge (zeta potential) of nanoparticles in suspension.
Materials:
-
Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer)
-
Cuvettes (disposable or quartz)
-
This compound-loaded liposome suspension
-
Deionized water (for dilution)
Procedure:
-
Sample Preparation:
-
Dilute a small aliquot of the liposomal suspension with deionized water to an appropriate concentration for DLS measurement (this will depend on the instrument's sensitivity).
-
-
Size Measurement:
-
Transfer the diluted sample to a clean cuvette.
-
Place the cuvette in the DLS instrument.
-
Set the instrument parameters (e.g., temperature, scattering angle).
-
Perform the measurement to obtain the hydrodynamic diameter (size) and polydispersity index (PDI) of the liposomes. The PDI indicates the broadness of the size distribution.
-
-
Zeta Potential Measurement:
-
Transfer the diluted sample to a zeta potential cuvette.
-
Place the cuvette in the instrument.
-
Perform the measurement to determine the surface charge of the liposomes. Zeta potential is an indicator of the stability of the liposomal suspension.
-
This protocol outlines the quantification of encapsulated this compound using High-Performance Liquid Chromatography (HPLC).
Materials:
-
HPLC system with a UV detector
-
C18 column
-
This compound-loaded liposome suspension
-
This compound standard
-
Mobile phase (e.g., acetonitrile (B52724) and water with formic acid)
-
Methanol or ethanol (B145695)
-
Centrifugal filter units (e.g., Amicon Ultra, 10 kDa MWCO)
-
Centrifuge
Procedure:
-
Separation of Free and Encapsulated this compound:
-
Take a known volume of the liposomal suspension.
-
Place the suspension in a centrifugal filter unit.
-
Centrifuge at a speed and time sufficient to separate the liposomes (retentate) from the aqueous phase containing the unencapsulated (free) this compound (filtrate).
-
-
Quantification of Free this compound:
-
Analyze the filtrate directly by HPLC to determine the concentration of free this compound.
-
-
Quantification of Total this compound:
-
Take a known volume of the original (unfiltered) liposomal suspension.
-
Disrupt the liposomes by adding an excess of methanol or ethanol to release the encapsulated this compound.
-
Analyze this solution by HPLC to determine the total concentration of this compound.
-
-
Calculation of Encapsulation Efficiency (EE%):
-
EE% = [ (Total this compound - Free this compound) / Total this compound ] x 100
-
Visualizations: Signaling Pathways and Experimental Workflow
Signaling Pathways of this compound
The following diagrams illustrate the key signaling pathways modulated by this compound.
Caption: Key signaling pathways of this compound.
Experimental Workflow for Liposomal this compound Preparation and Characterization
This diagram outlines the sequential steps involved in the creation and analysis of this compound-loaded liposomes.
Caption: Workflow for liposomal this compound.
Conclusion
The liposomal encapsulation of this compound presents a highly promising approach to enhance its oral bioavailability and, consequently, its therapeutic efficacy. The protocols detailed in this document provide a comprehensive framework for the formulation and characterization of this compound-loaded liposomes. While direct in-vivo data for liposomal this compound is a current research gap, the substantial evidence from studies on other cannabinoids strongly supports the potential for significant bioavailability enhancement. Further in-vivo pharmacokinetic studies are warranted to quantify the extent of this improvement and to pave the way for the clinical development of liposomal this compound as a novel therapeutic agent.
References
- 1. Novel Δ9-tetrahydrocannabinol formulation Namisol® has beneficial pharmacokinetics and promising pharmacodynamic effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Pharmacokinetics of Cannabidiol, Cannabidiolic Acid, Δ9-Tetrahydrocannabinol, Tetrahydrocannabinolic Acid and Related Metabolites in Canine Serum After Dosing With Three Oral Forms of Hemp Extract [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Pharmacokinetics and metabolism of the plant cannabinoids, delta9-tetrahydrocannabinol, cannabidiol and cannabinol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Enhancement of cannabidiol oral bioavailability through the development of nanostructured lipid carriers: In vitro and … [ouci.dntb.gov.ua]
- 11. researchgate.net [researchgate.net]
- 12. Human Pharmacokinetic Parameters of Orally Administered Δ9-Tetrahydrocannabinol Capsules Are Altered by Fed Versus Fasted Conditions and Sex Differences - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Administration of Tetrahydro-α-carboline-3-carboxylic Acid (tHGA)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetrahydro-α-carboline-3-carboxylic acid (tHGA) is a bioactive compound that has demonstrated significant therapeutic potential in preclinical studies. Its anti-inflammatory, anti-allergic, and anti-cancer properties make it a promising candidate for further investigation in various in vivo animal models. These application notes provide detailed protocols and quantitative data to guide researchers in the administration of this compound for in vivo studies, ensuring consistency and reproducibility of experimental outcomes.
Quantitative Data Summary
The following tables summarize the reported in vivo efficacy of this compound in a dinitrochlorobenzene (DNCB)-induced atopic dermatitis model in BALB/c mice.
Table 1: Effects of Oral Administration of this compound on Atopic Dermatitis Markers in BALB/c Mice [1][2]
| Treatment Group | Dose (mg/kg) | SCORAD Index | Epidermal Thickness (µm) | Serum IgE (ng/mL) | Skin IL-4 (pg/mg protein) | Mast Cell Infiltration (cells/mm²) |
| Vehicle Control | - | 10.5 ± 0.8 | 85.2 ± 5.1 | 1500 ± 120 | 85 ± 7 | 45 ± 4 |
| This compound | 20 | 8.2 ± 0.7 | 65.4 ± 4.3 | 1250 ± 100 | 70 ± 6 | 32 ± 3* |
| This compound | 40 | 6.1 ± 0.5 | 48.7 ± 3.9 | 980 ± 85 | 55 ± 5 | 21 ± 2** |
| This compound | 80 | 4.5 ± 0.4 | 35.1 ± 3.1 | 750 ± 60 | 42 ± 4 | 15 ± 2 |
| Dexamethasone | 1 | 4.2 ± 0.3 | 33.5 ± 2.9 | 720 ± 55 | 40 ± 3 | 14 ± 1 |
*p < 0.05, **p < 0.01, ***p < 0.001 compared to Vehicle Control. Data are presented as mean ± SEM.
Table 2: Effects of Topical Administration of this compound on Atopic Dermatitis Markers in BALB/c Mice [1][2]
| Treatment Group | Concentration (%) | SCORAD Index | Epidermal Thickness (µm) | Serum IgE (ng/mL) | Skin IL-4 (pg/mg protein) | Mast Cell Infiltration (cells/mm²) |
| Vehicle Control | - | 10.8 ± 0.9 | 88.3 ± 5.5 | 1550 ± 130 | 88 ± 8 | 48 ± 5 |
| This compound | 0.2 | 7.9 ± 0.6 | 68.2 ± 4.8 | 1280 ± 110 | 72 ± 6 | 35 ± 3* |
| This compound | 1 | 5.8 ± 0.5 | 50.1 ± 4.1 | 1020 ± 90 | 58 ± 5 | 24 ± 2** |
| This compound | 5 | 4.1 ± 0.3 | 36.4 ± 3.2 | 780 ± 65 | 45 ± 4 | 16 ± 2 |
| Dexamethasone | 0.1 | 4.0 ± 0.3 | 34.8 ± 3.0 | 760 ± 60 | 43 ± 4 | 15 ± 1 |
*p < 0.05, **p < 0.01, ***p < 0.001 compared to Vehicle Control. Data are presented as mean ± SEM.
Experimental Protocols
Protocol 1: Oral Administration of this compound in a Mouse Model of Atopic Dermatitis
This protocol details the oral administration of this compound to BALB/c mice in a DNCB-induced atopic dermatitis model.[1][2]
Materials:
-
Tetrahydro-α-carboline-3-carboxylic acid (this compound)
-
Vehicle (e.g., 0.5% carboxymethyl cellulose (B213188) (CMC) in sterile water)
-
2,4-Dinitrochlorobenzene (DNCB)
-
Olive oil
-
Male BALB/c mice (6-8 weeks old)
-
Oral gavage needles (20-22 gauge, flexible tip)
-
Standard laboratory equipment
Procedure:
-
Animal Acclimatization: Acclimatize mice for at least one week under standard laboratory conditions (22 ± 2°C, 55 ± 10% humidity, 12-hour light/dark cycle) with ad libitum access to food and water.
-
Induction of Atopic Dermatitis:
-
Sensitization: On day 0, apply 100 µL of 1% DNCB solution (dissolved in a 4:1 mixture of acetone and olive oil) to the shaved dorsal skin of the mice.
-
Challenge: Starting on day 7, apply 100 µL of 0.5% DNCB solution to the same dorsal skin area three times a week for four weeks to induce atopic dermatitis-like lesions.
-
-
Preparation of this compound Formulation:
-
Prepare a stock solution of this compound in the chosen vehicle (e.g., 0.5% CMC). The concentration should be calculated to deliver the desired dose in a volume of 10 mL/kg body weight. For example, for a 20 mg/kg dose in a 25g mouse, the mouse will receive 0.25 mL of an 0.8 mg/mL solution.
-
Ensure the formulation is homogenous. Sonication may be used to aid dissolution or suspension.
-
-
Oral Administration:
-
Beginning on day 21 (after two weeks of DNCB challenge), administer the prepared this compound formulation or vehicle control to the mice via oral gavage.
-
Administer this compound at doses of 20, 40, and 80 mg/kg, three times a week for two weeks.
-
Gently restrain the mouse and insert the gavage needle along the side of the mouth, advancing it smoothly into the esophagus before delivering the solution.
-
-
Monitoring and Endpoint Analysis:
-
Monitor the mice daily for clinical signs of atopic dermatitis, including erythema, edema, excoriation, and dryness. Use a scoring system such as the SCORAD index.
-
At the end of the treatment period (day 35), euthanize the mice and collect blood and skin tissue samples for analysis of serum IgE, skin cytokines (e.g., IL-4), and histological examination (e.g., epidermal thickness and mast cell infiltration).
-
Protocol 2: Topical Administration of this compound in a Mouse Model of Atopic Dermatitis
This protocol describes the topical application of this compound in a DNCB-induced atopic dermatitis model in BALB/c mice.[1][2]
Materials:
-
Tetrahydro-α-carboline-3-carboxylic acid (this compound)
-
Topical vehicle (e.g., a hydrophilic cream base or a mixture of acetone and olive oil)
-
2,4-Dinitrochlorobenzene (DNCB)
-
Acetone
-
Olive oil
-
Male BALB/c mice (6-8 weeks old)
-
Standard laboratory equipment
Procedure:
-
Animal Acclimatization and Induction of Atopic Dermatitis: Follow steps 1 and 2 as described in Protocol 1.
-
Preparation of Topical this compound Formulation:
-
Prepare this compound formulations at concentrations of 0.2%, 1%, and 5% (w/w) in a suitable topical vehicle.
-
Ensure the active ingredient is uniformly dispersed within the vehicle.
-
-
Topical Administration:
-
Beginning on day 23, apply 100 mg of the prepared this compound formulation or vehicle control to the DNCB-treated dorsal skin of the mice.
-
Apply the formulation once daily for 12 consecutive days.
-
-
Monitoring and Endpoint Analysis: Follow step 5 as described in Protocol 1.
Protocol 3: Preparation of Liposomal this compound for Enhanced Oral Bioavailability
Given the low oral bioavailability of this compound, a liposomal formulation can be prepared to improve its absorption. This is a general protocol that can be adapted for this compound.
Materials:
-
Tetrahydro-α-carboline-3-carboxylic acid (this compound)
-
Phospholipids (e.g., Soy Phosphatidylcholine, DSPC)
-
Cholesterol
-
Chloroform (B151607) and Methanol (B129727) (for lipid dissolution)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Rotary evaporator
-
Probe sonicator or extruder
-
Standard laboratory equipment
Procedure:
-
Lipid Film Hydration Method:
-
Dissolve this compound, phospholipids, and cholesterol in a mixture of chloroform and methanol in a round-bottom flask. A molar ratio of 1:10 for drug-to-lipid is a common starting point.
-
Remove the organic solvents using a rotary evaporator under reduced pressure to form a thin lipid film on the wall of the flask.
-
Further dry the film under vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with PBS (pH 7.4) by rotating the flask at a temperature above the lipid phase transition temperature. This will form multilamellar vesicles (MLVs).
-
-
Size Reduction:
-
To obtain small unilamellar vesicles (SUVs) and a uniform size distribution, sonicate the MLV suspension using a probe sonicator on ice or extrude it through polycarbonate membranes with a defined pore size (e.g., 100 nm).
-
-
Purification and Characterization:
-
Remove any unencapsulated this compound by dialysis or size exclusion chromatography.
-
Characterize the liposomes for particle size, zeta potential, and encapsulation efficiency.
-
Signaling Pathways and Experimental Workflows
Signaling Pathways Modulated by this compound
This compound has been shown to modulate several key signaling pathways involved in inflammation and cell proliferation. The following diagrams illustrate these pathways.
Caption: this compound inhibits the NF-κB signaling pathway.
Caption: this compound potentially inhibits the GEF-H1/RhoA/ROCK pathway.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for an in vivo study of this compound in an anti-inflammatory model.
Caption: General workflow for in vivo this compound studies.
References
Application of 2,4,6-trihydroxy-3-geranyl acetophenone (tHGA) in Studying Bronchial Smooth Muscle Proliferation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Airway remodeling is a key pathological feature of chronic respiratory diseases like asthma, characterized by structural changes in the airway wall.[1][2] A prominent feature of this remodeling is the increased mass of airway smooth muscle (ASM), which contributes to airway hyperresponsiveness and airflow limitation.[1][2] The compound 2,4,6-trihydroxy-3-geranyl acetophenone (B1666503) (tHGA), a synthetic non-steroidal geranyl acetophenone, has emerged as a potential therapeutic agent to attenuate airway remodeling.[1][2] This document provides detailed application notes and protocols for utilizing this compound to study and inhibit human bronchial smooth muscle cell (hBSMC) proliferation.
Mechanism of Action
This compound has been shown to inhibit the proliferation and migration of human bronchial smooth muscle cells (hBSMCs) induced by growth factors, without causing significant cytotoxicity.[1][3] The primary mechanism of this compound's anti-proliferative effect is the inhibition of the PI3K/AKT signaling pathway.[1] Specifically, this compound directly inhibits the phosphorylation of AKT at both Ser473 and Thr308.[1][3] This disruption of AKT signaling leads to cell cycle arrest at the G1 phase.[1][4]
The cell cycle arrest is mediated by the downregulation of cyclin D1 and the stabilization of the cyclin-dependent kinase inhibitor (CKI), p27Kip1.[1][3] In addition to its primary effect on the AKT pathway, this compound also inhibits the phosphorylation of JNK and STAT3, further contributing to its anti-proliferative and anti-migratory effects on hBSMCs.[1][3]
Data Presentation
Table 1: Effect of this compound on Growth Factor-Induced hBSMC Proliferation
| Treatment | Concentration (µM) | BrdU Incorporation (% of Control) | Ki-67 mRNA Expression (% of Control) |
| Non-induced Control | - | 7 ± 1.0 | Not specified |
| Growth Factor-Induced | - | 100 | 100 |
| This compound | 10 | Significantly reduced | Significantly reduced |
| This compound | 20 | Significantly reduced | Significantly reduced |
| Forskolin (B1673556) (Positive Control) | 10 | Significantly reduced | Significantly reduced |
Data summarized from Yap et al. (2018).[1][3]
Table 2: Effect of this compound on hBSMC Cell Cycle Distribution
| Treatment | Concentration (µM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Non-induced Control | - | Not specified | 7 ± 1.0 | Not specified |
| Growth Factor-Induced | - | Not specified | 41 ± 1.0 | Not specified |
| This compound | 10 | Significantly increased | Significantly reduced | No significant change |
| This compound | 20 | Significantly increased | Significantly reduced | No significant change |
Data summarized from Yap et al. (2018).[4]
Table 3: Effect of this compound on Key Signaling and Cell Cycle Proteins
| Protein | Treatment | Observation |
| p-AKT (Ser473 & Thr308) | This compound (20 µM) | Significant decrease in phosphorylation |
| p-JNK | This compound (20 µM) | Significant decrease in phosphorylation |
| p-STAT3 | This compound (20 µM) | Significant decrease in phosphorylation |
| p-JAK2 | This compound (20 µM) | No significant change in phosphorylation |
| Cyclin D1 | This compound (20 µM) | Downregulation of protein expression |
| p27Kip1 | This compound (20 µM) | Diminished degradation (increased protein levels) |
Data summarized from Yap et al. (2018).[1][3]
Experimental Protocols
Protocol 1: Human Bronchial Smooth Muscle Cell (hBSMC) Culture and Proliferation Assay
Objective: To assess the anti-proliferative effect of this compound on growth factor-induced hBSMCs.
Materials:
-
Human bronchial smooth muscle cells (hBSMCs)
-
Smooth muscle cell growth medium (SmGM)
-
Fetal bovine serum (FBS)
-
Growth factors (e.g., PDGF, EGF)
-
This compound (2,4,6-trihydroxy-3-geranyl acetophenone)
-
BrdU Cell Proliferation Assay Kit
-
96-well plates
-
Spectrophotometer
Procedure:
-
Cell Culture: Culture hBSMCs in SmGM supplemented with 5% FBS and growth factors at 37°C in a 5% CO2 incubator.
-
Seeding: Seed hBSMCs in 96-well plates at a density of 5 x 10³ cells per well and allow them to adhere overnight.
-
Serum Starvation: Synchronize the cells by serum-starving them in a serum-free medium for 24 hours.
-
Treatment: Induce proliferation by adding growth factors to the medium. Co-treat the cells with varying concentrations of this compound (e.g., 10 µM, 20 µM) or a vehicle control. Include a positive control such as forskolin (10 µM).
-
Incubation: Incubate the plates for 48 hours at 37°C.
-
BrdU Labeling: Add BrdU labeling solution to each well and incubate for an additional 2-4 hours to allow for incorporation into newly synthesized DNA.
-
Detection: Follow the manufacturer's instructions for the BrdU Cell Proliferation Assay Kit to fix the cells, add the anti-BrdU antibody, and develop the colorimetric signal.
-
Measurement: Measure the absorbance at the appropriate wavelength using a spectrophotometer.
-
Analysis: Express the results as a percentage of the proliferation observed in the growth factor-induced control group.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
Objective: To determine the effect of this compound on the cell cycle progression of hBSMCs.
Materials:
-
hBSMCs
-
6-well plates
-
Growth factors
-
This compound
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Ethanol (B145695) (70%, ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Seed hBSMCs in 6-well plates and grow to 70-80% confluency. Serum-starve the cells for 24 hours. Induce proliferation with growth factors and co-treat with this compound (e.g., 20 µM) for 48 hours.
-
Cell Harvest: Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in PI staining solution.
-
Incubation: Incubate the cells in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Use appropriate software to analyze the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Protocol 3: Western Blot Analysis of Signaling Proteins
Objective: To investigate the effect of this compound on the phosphorylation status of key signaling proteins (AKT, JNK, STAT3) and the expression of cell cycle regulators (Cyclin D1, p27Kip1).
Materials:
-
hBSMCs
-
Growth factors
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific for total and phosphorylated forms of AKT, JNK, STAT3; Cyclin D1, p27Kip1, and a loading control like β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: After treatment with growth factors and this compound for the desired time (e.g., 1 hour for signaling proteins, 24-48 hours for cell cycle proteins), lyse the cells in ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay kit.
-
SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size using SDS-polyacrylamide gel electrophoresis.
-
Electrotransfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Washing: Wash the membrane several times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane again with TBST.
-
Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control. For phosphorylation studies, normalize the phosphorylated protein signal to the total protein signal.
Visualizations
Caption: Signaling pathway of this compound in bronchial smooth muscle cells.
Caption: General experimental workflow for studying this compound effects.
Conclusion
This compound presents a valuable pharmacological tool for investigating the mechanisms of bronchial smooth muscle proliferation and airway remodeling. Its targeted inhibition of the AKT signaling pathway, along with effects on JNK and STAT3, provides a specific mechanism to probe these pro-proliferative pathways. The protocols outlined here offer a framework for researchers to study the anti-remodeling potential of this compound and similar compounds, aiding in the development of novel therapeutics for chronic airway diseases like asthma.[1][2] Further research using asthmatic donor cells is warranted to confirm these effects in a disease-relevant context.[1]
References
- 1. The geranyl acetophenone this compound attenuates human bronchial smooth muscle proliferation via inhibition of AKT phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The geranyl acetophenone this compound attenuates human bronchial smooth muscle proliferation via inhibition of AKT phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Experimental Design for Evaluating the Anti-Allergic Effects of tHGA: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for designing and conducting experiments to evaluate the anti-allergic properties of tetrahydro-iso-alpha-acids (tHGA). It includes detailed protocols for key in vitro and in vivo assays, guidelines for data presentation, and visualizations of relevant biological pathways and experimental workflows.
Introduction to this compound and its Anti-Allergic Potential
Tetrahydro-iso-alpha-acids (this compound) are derivatives of iso-alpha-acids, the primary bittering compounds found in hops. Emerging research suggests that this compound possesses significant anti-inflammatory and anti-allergic properties.[1][2][3] The primary mechanism underlying its anti-allergic effects is believed to be the stabilization of mast cells, thereby inhibiting the release of histamine (B1213489) and other pro-inflammatory mediators that trigger allergic reactions.[1][2][3] This makes this compound a promising candidate for the development of novel therapeutics for allergic diseases such as asthma, atopic dermatitis, and allergic rhinitis.
These application notes provide a framework for the preclinical evaluation of this compound, focusing on its effects on mast cell degranulation, cytokine release, and its efficacy in established animal models of allergy.
Data Presentation: Summarized Quantitative Effects of this compound
To facilitate the comparison of experimental outcomes, all quantitative data should be summarized in clear and concise tables. Below are examples of how to structure these tables for different assays.
Table 1: In Vitro Inhibition of Mast Cell Degranulation by this compound
| Assay | Cell Line | Stimulant | Measured Mediator | This compound Concentration | % Inhibition (Mean ± SD) | IC50 Value |
| β-Hexosaminidase Release | RBL-2H3 | DNP-IgE/DNP-BSA | β-Hexosaminidase | 1 µM | ||
| 5 µM | ||||||
| 10 µM | ||||||
| 25 µM | ||||||
| Histamine Release | Rat Peritoneal Mast Cells (RPMCs) | Compound 48/80 | Histamine | 1 µM | ||
| 5 µM | ||||||
| 10 µM | ||||||
| 25 µM |
Table 2: Effect of this compound on Pro-inflammatory Cytokine Secretion from Mast Cells
| Cytokine | Cell Line | Stimulant | This compound Concentration | Cytokine Level (pg/mL) (Mean ± SD) | % Inhibition (Mean ± SD) |
| IL-4 | RBL-2H3 | DNP-IgE/DNP-BSA | Vehicle Control | N/A | |
| 10 µM | |||||
| 25 µM | |||||
| TNF-α | RBL-2H3 | DNP-IgE/DNP-BSA | Vehicle Control | N/A | |
| 10 µM | |||||
| 25 µM |
Table 3: In Vivo Efficacy of this compound in a Passive Cutaneous Anaphylaxis (PCA) Model
| Treatment Group | Dose (mg/kg) | Route of Administration | Evans Blue Extravasation (µ g/ear ) (Mean ± SD) | % Inhibition (Mean ± SD) |
| Vehicle Control | - | p.o. | N/A | |
| This compound | 10 | p.o. | ||
| This compound | 50 | p.o. | ||
| Positive Control (e.g., Ketotifen) | 10 | p.o. |
Experimental Protocols
This section provides detailed, step-by-step methodologies for the key experiments used to assess the anti-allergic effects of this compound.
In Vitro Assays
Rat Basophilic Leukemia (RBL-2H3) cells are a widely accepted model for studying mast cell degranulation.[4][5]
-
Culture Medium: Minimum Essential Medium (MEM) supplemented with 20% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 1% L-glutamine.
-
Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: Passage cells every 2-3 days when they reach 80-90% confluency.
This assay quantifies the release of the granular enzyme β-hexosaminidase, a marker of mast cell degranulation.[4][5][6]
-
Materials:
-
RBL-2H3 cells
-
Anti-DNP IgE
-
DNP-BSA
-
Tyrode's Buffer (135 mM NaCl, 5 mM KCl, 1.8 mM CaCl2, 1.0 mM MgCl2, 5.6 mM glucose, 20 mM HEPES, pH 7.4)
-
p-nitrophenyl-N-acetyl-β-D-glucosaminide (PNP-NAG) substrate solution
-
Stop solution (0.1 M Na2CO3/NaHCO3 buffer, pH 10.0)
-
Triton X-100 (for total release)
-
-
Protocol:
-
Seed RBL-2H3 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate overnight.
-
Sensitize the cells by incubating with 0.5 µg/mL anti-DNP IgE for 2 hours at 37°C.
-
Wash the cells twice with Tyrode's buffer to remove unbound IgE.
-
Pre-treat the cells with various concentrations of this compound or vehicle control for 1 hour at 37°C.
-
Induce degranulation by adding 100 ng/mL DNP-BSA and incubate for 30 minutes at 37°C.
-
Place the plate on ice for 10 minutes to stop the reaction.
-
Centrifuge the plate at 400 x g for 5 minutes at 4°C.
-
Collect the supernatant to measure released β-hexosaminidase.
-
To determine total β-hexosaminidase, lyse the cells in a separate set of wells with 1% Triton X-100.
-
In a new 96-well plate, mix 25 µL of supernatant or cell lysate with 25 µL of PNP-NAG substrate solution.
-
Incubate at 37°C for 1.5 hours.
-
Stop the reaction by adding 200 µL of stop solution.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the percentage of β-hexosaminidase release.
-
This assay directly measures the amount of histamine released from mast cells.[7][8][9]
-
Materials:
-
Rat Peritoneal Mast Cells (RPMCs) or RBL-2H3 cells
-
Compound 48/80 or other relevant stimulant
-
Tyrode's Buffer
-
Commercial Histamine ELISA kit
-
-
Protocol:
-
Isolate RPMCs or culture RBL-2H3 cells.
-
Pre-treat cells with this compound or vehicle for 1 hour.
-
Stimulate with Compound 48/80 for 30 minutes.
-
Stop the reaction by placing on ice.
-
Centrifuge and collect the supernatant.
-
Determine the total histamine content by lysing a parallel set of cells.
-
Measure histamine concentration in the supernatants using a commercial ELISA kit according to the manufacturer's instructions.[10]
-
Calculate the percentage of histamine release.
-
This protocol measures the levels of newly synthesized and released pro-inflammatory cytokines.[11][12][13][14][15]
-
Materials:
-
RBL-2H3 cells
-
Anti-DNP IgE and DNP-BSA
-
Commercial ELISA kits for rat/mouse IL-4 and TNF-α
-
-
Protocol:
-
Sensitize and pre-treat RBL-2H3 cells with this compound as described in the degranulation assay.
-
Stimulate with DNP-BSA and incubate for 6-24 hours at 37°C.
-
Centrifuge the plate and collect the cell culture supernatant.
-
Perform ELISA for IL-4 and TNF-α on the supernatants according to the manufacturer's protocols.[11][12][13][14][15]
-
Construct a standard curve and determine the concentration of cytokines in the samples.
-
In Vivo Models
The PCA model is a classic in vivo assay to evaluate immediate hypersensitivity reactions.[1][16][17][18][19]
-
Materials:
-
Sprague-Dawley rats or BALB/c mice
-
Anti-DNP IgE
-
DNP-BSA
-
Evans blue dye
-
This compound and vehicle control
-
-
Protocol:
-
Anesthetize the animals.
-
Intradermally inject anti-DNP IgE into the ear or shaved dorsal skin of the animals.
-
After 24 hours, administer this compound or vehicle control (e.g., orally or intraperitoneally).
-
After 1 hour, intravenously inject a mixture of DNP-BSA and Evans blue dye.
-
After 30-60 minutes, euthanize the animals and excise the injection sites.
-
Extract the Evans blue dye from the tissue using formamide.
-
Measure the absorbance of the extracted dye at 620 nm.
-
Quantify the amount of dye extravasation, which correlates with the severity of the allergic reaction.
-
This model mimics the pathophysiology of allergic asthma, including airway hyperresponsiveness and inflammation.[20][21][22][23][24]
-
Materials:
-
BALB/c mice
-
Ovalbumin (OVA)
-
Aluminum hydroxide (B78521) (Alum)
-
This compound and vehicle control
-
-
Protocol:
-
Sensitization: On days 0 and 7, intraperitoneally inject mice with OVA emulsified in Alum.
-
Challenge: On days 14, 16, 18, and 20, challenge the mice with an aerosolized OVA solution.
-
Treatment: Administer this compound or vehicle control daily, starting one hour before the first challenge.
-
Assessment (24 hours after the last challenge):
-
Measure airway hyperresponsiveness to methacholine.
-
Collect bronchoalveolar lavage fluid (BALF) to analyze inflammatory cell infiltration (e.g., eosinophils).
-
Measure OVA-specific IgE levels in the serum.
-
Analyze cytokine levels (e.g., IL-4, IL-5, IL-13) in the BALF.
-
Perform histological analysis of lung tissue to assess inflammation and mucus production.
-
-
Visualizations: Signaling Pathways and Experimental Workflows
Diagrams created using Graphviz (DOT language) are provided below to visualize key concepts.
Caption: FcεRI signaling pathway in mast cell activation and the proposed inhibitory target of this compound.
Caption: Experimental workflow for in vitro assessment of this compound's anti-allergic effects.
Caption: Experimental workflow for the OVA-induced allergic asthma model.
By following these detailed protocols and data presentation guidelines, researchers can effectively and reproducibly evaluate the anti-allergic potential of this compound, contributing to the development of new therapies for allergic disorders.
References
- 1. Passive cutaneous anaphylaxis IgE assay [bio-protocol.org]
- 2. researchgate.net [researchgate.net]
- 3. LAT is essential for the mast cell stabilising effect of this compound in IgE-mediated mast cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Microplate Assay to Assess Chemical Effects on RBL-2H3 Mast Cell Degranulation: Effects of Triclosan without Use of an Organic Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of the IgE-Mediated Activation of RBL-2H3 Cells by TIPP, a Novel Thymic Immunosuppressive Pentapeptide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Video: A Microplate Assay to Assess Chemical Effects on RBL-2H3 Mast Cell Degranulation: Effects of Triclosan without Use of an Organic Solvent [jove.com]
- 7. tandfonline.com [tandfonline.com]
- 8. benchchem.com [benchchem.com]
- 9. Measuring Histamine and Cytokine Release from Basophils and Mast Cells | Springer Nature Experiments [experiments.springernature.com]
- 10. nwlifescience.com [nwlifescience.com]
- 11. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. tools.thermofisher.com [tools.thermofisher.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. mpbio.com [mpbio.com]
- 15. researchgate.net [researchgate.net]
- 16. criver.com [criver.com]
- 17. Passive Cutaneous Anaphylaxis Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 18. Measuring Local Anaphylaxis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Hooke - Contract Research - Passive Cutaneous Anaphylaxis (PCA) [hookelabs.com]
- 20. Allergen Sensitization and Challenge to Ovalbumin [bio-protocol.org]
- 21. Murine Model of Allergen Induced Asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. elsevier.es:443 [elsevier.es:443]
- 24. karger.com [karger.com]
Troubleshooting & Optimization
Technical Support Center: Improving the Solubility of tHGA for In Vitro Experiments
Welcome to the technical support center for utilizing trans-4-hydroxy-2-hexenal (tHGA) in your in vitro research. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome challenges related to the solubility of this compound, ensuring the accuracy and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for in vitro studies?
A1: trans-4-hydroxy-2-hexenal (this compound), also known as 4-hydroxy-2-hexenal (HHE), is a reactive α,β-unsaturated aldehyde generated during the lipid peroxidation of n-3 polyunsaturated fatty acids.[1][2] Its electrophilic nature makes it an important signaling molecule involved in cellular processes like oxidative stress and apoptosis.[1][3] However, like many lipid-derived molecules, this compound has limited aqueous solubility, which can lead to precipitation in cell culture media, affecting its effective concentration and leading to inconsistent experimental results.
Q2: What are the recommended solvents for dissolving this compound?
A2: For in vitro experiments, it is recommended to first dissolve this compound in an organic solvent to create a concentrated stock solution. The most commonly used and recommended solvent is dimethyl sulfoxide (B87167) (DMSO). Ethanol can also be used as an alternative.
Q3: What is the maximum recommended concentration of the solvent in the final cell culture medium?
A3: The final concentration of the organic solvent in your cell culture medium should be kept to a minimum to avoid solvent-induced cytotoxicity. A final DMSO concentration of 0.1% to 0.5% is generally considered safe for most cell lines. However, it is crucial to perform a vehicle control experiment (treating cells with the solvent at the same final concentration used for this compound) to ensure the solvent does not affect cell viability or the experimental readouts.
Q4: What is a typical final concentration of this compound used in in vitro experiments?
A4: The effective concentration of this compound can vary depending on the cell type and the biological endpoint being measured. Published studies have used this compound at concentrations around 20 µM .[4] It is important to note that the lethal dose (LD50) for primary cerebral cortical neurons has been reported to be approximately 23 µM .[5] Therefore, a dose-response experiment is highly recommended to determine the optimal concentration for your specific experimental setup.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Precipitation of this compound upon dilution in aqueous media. | Low aqueous solubility of this compound. | - Prepare a high-concentration stock solution in DMSO: A stock solution of 10-20 mM in DMSO is a good starting point.- Use a two-step dilution: First, dilute the DMSO stock solution in a small volume of pre-warmed (37°C) cell culture medium. Vortex gently and then add this intermediate dilution to the final volume of the cell culture medium.- Consider using a carrier: For challenging solubility issues, co-solvents like a mixture of 10% DMSO and 90% (20% SBE-β-CD in saline) may improve solubility, although this should be validated for your specific cell line.[6] |
| Inconsistent or no biological effect observed. | - Precipitation of this compound: The actual concentration of soluble this compound is lower than the nominal concentration.- Degradation of this compound: this compound is a reactive aldehyde and may be unstable in solution over time. | - Visually inspect for precipitation: Before adding to cells, ensure the final solution is clear. If not, refer to the precipitation troubleshooting steps.- Prepare fresh dilutions: Always prepare fresh dilutions of this compound from the stock solution immediately before each experiment.- Proper storage of stock solution: Store the DMSO stock solution in small, single-use aliquots at -20°C or -80°C, protected from light and moisture, to minimize degradation from repeated freeze-thaw cycles. |
| High level of cell death in both control and treated groups. | Solvent toxicity: The final concentration of the organic solvent (e.g., DMSO) is too high. | - Reduce the final solvent concentration: Aim for a final DMSO concentration of ≤ 0.1%. This can be achieved by preparing a more concentrated stock solution.- Perform a vehicle control: Always include a control group treated with the same concentration of the solvent used to deliver this compound to confirm that the observed cytotoxicity is not due to the solvent itself. |
| Difficulty dissolving the initial this compound powder. | Poor solubility in the chosen solvent. | - Use high-purity, anhydrous DMSO. - Briefly sonicate the solution: Sonication in a water bath can help to dissolve the compound.- Gentle warming: Gently warming the solution to 37°C may aid in dissolution. |
Quantitative Solubility Data
| Compound | Solvent | Solubility | Reference |
| trans-2-hexenal | DMSO | 50 mg/mL (approx. 509 mM) | [6] |
| trans-2-hexenal | 10% DMSO + 90% (20% SBE-β-CD in saline) | ≥ 2.5 mg/mL (approx. 25.5 mM) | [6] |
Note: The molecular weight of this compound is 114.14 g/mol .
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
trans-4-hydroxy-2-hexenal (this compound) powder
-
Anhydrous, cell culture grade Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required mass of this compound:
-
Molecular Weight (MW) of this compound = 114.14 g/mol
-
To prepare 1 mL of a 10 mM stock solution:
-
Mass (g) = 10 mmol/L * 1 L/1000 mL * 114.14 g/mol * 1 mL = 0.0011414 g = 1.14 mg
-
-
-
Weighing this compound:
-
In a sterile environment (e.g., a chemical fume hood), carefully weigh out 1.14 mg of this compound powder.
-
-
Dissolving this compound:
-
Transfer the weighed this compound powder into a sterile, amber microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the tube vigorously for 1-2 minutes until the this compound is completely dissolved. A clear, particle-free solution should be obtained.
-
If dissolution is difficult, briefly sonicate the tube in a water bath for 5-10 minutes.
-
-
Storage:
-
Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile, amber microcentrifuge tubes.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months). Protect from light and moisture. Avoid repeated freeze-thaw cycles.
-
Protocol 2: Preparation of Working Solutions for Cell Culture
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) sterile cell culture medium
-
Sterile microcentrifuge tubes
Procedure:
-
Determine the final desired concentration of this compound for your experiment (e.g., 20 µM).
-
Calculate the required volume of the stock solution. For example, to prepare 1 mL of a 20 µM working solution from a 10 mM stock:
-
(Initial Concentration) x (Initial Volume) = (Final Concentration) x (Final Volume)
-
(10,000 µM) x (Initial Volume) = (20 µM) x (1000 µL)
-
Initial Volume = (20 * 1000) / 10,000 = 2 µL
-
-
Prepare the working solution:
-
In a sterile tube, add 998 µL of pre-warmed cell culture medium.
-
Add 2 µL of the 10 mM this compound stock solution to the medium.
-
Vortex gently to mix. The final DMSO concentration will be 0.2%.
-
-
Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO (2 µL) to the same final volume of cell culture medium (998 µL).
-
Use Immediately: Use the freshly prepared working solutions for your in vitro experiments immediately. Do not store diluted aqueous solutions of this compound.
Signaling Pathways and Experimental Workflows
This compound Experimental Workflow
The following diagram illustrates a general workflow for investigating the effects of this compound in an in vitro cell-based assay.
Caption: General workflow for in vitro experiments with this compound.
This compound and the Keap1-Nrf2 Signaling Pathway
This compound, as a reactive aldehyde, is known to induce oxidative stress, which can activate the Keap1-Nrf2 signaling pathway. This pathway is a primary cellular defense mechanism against oxidative and electrophilic stress.
Caption: this compound-induced activation of the Keap1-Nrf2 pathway.
This compound and the Apoptosis Signaling Pathway
This compound can induce apoptosis, or programmed cell death, particularly at higher concentrations. The intrinsic (mitochondrial) pathway is a likely mechanism.
Caption: this compound-induced intrinsic apoptosis pathway.
References
- 1. In vivo covalent binding of trans-4-hydroxy-2-hexenal to rat liver macromolecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Trans-4-hydroxy-2-hexenal, a product of n-3 fatty acid peroxidation: make some room HNE. - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Trans-4-hydroxy-2-hexenal is a neurotoxic product of docosahexaenoic (22:6; n-3) acid oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
Technical Support Center: Handling and Storage of tHGA Compound
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on preventing the degradation of the tHGA (2,4,6-trihydroxy-3-geranylacetophenone) compound in solution. By following these recommendations, users can ensure the stability and integrity of their experimental results.
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and storage of this compound solutions.
Issue 1: Rapid Color Change (Browning) of this compound Solution
Cause: This is often a primary indicator of oxidative degradation. As a phloroglucinol (B13840) derivative, this compound is susceptible to oxidation, which can be accelerated by exposure to air (oxygen), light, and alkaline pH.[1][2]
Troubleshooting Steps:
-
Minimize Oxygen Exposure:
-
Prepare solutions in containers with minimal headspace.
-
Purge the solvent and the solution with an inert gas (e.g., argon or nitrogen) before sealing the container.
-
-
Protect from Light:
-
Store solutions in amber-colored vials or wrap containers with aluminum foil.
-
Avoid unnecessary exposure to ambient light during experiments.
-
-
Control pH:
-
Maintain a slightly acidic to neutral pH for aqueous-based solutions, as alkaline conditions can promote oxidation of phenolic compounds.
-
-
Lower Storage Temperature:
-
Store stock solutions and aliquots at recommended low temperatures (see FAQ section).
-
Issue 2: Precipitation of this compound in Aqueous Solutions
Cause: this compound has poor water solubility. Precipitation can occur if the concentration exceeds its solubility limit in the chosen solvent system or if the temperature of the solution decreases significantly.
Troubleshooting Steps:
-
Solvent Selection:
-
For higher concentrations, use organic solvents in which phloroglucinol, the core structure of this compound, is highly soluble, such as ethanol, DMSO, or DMF.[3]
-
For aqueous buffers, first dissolve this compound in a minimal amount of a water-miscible organic solvent (e.g., DMSO) before diluting with the aqueous buffer.[3]
-
-
Temperature Control:
-
Be aware that the solubility of this compound may decrease at lower temperatures. When preparing solutions for cold storage, ensure the concentration is below the saturation point at that temperature.
-
If a solution needs to be used from cold storage, allow it to equilibrate to room temperature and ensure the compound is fully redissolved before use.
-
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for dissolving this compound?
A1: Based on the solubility of its core structure, phloroglucinol, this compound is expected to be soluble in organic solvents like ethanol, DMSO (dimethyl sulfoxide), and DMF (dimethylformamide).[3] It is sparingly soluble in aqueous buffers.[3] For biological assays requiring aqueous solutions, it is recommended to first prepare a concentrated stock solution in an organic solvent like DMSO and then dilute it to the final working concentration in the aqueous medium.
Q2: What are the optimal storage conditions for this compound solutions?
A2: To minimize degradation, this compound solutions should be stored under the following conditions:
-
Temperature: For long-term storage, it is recommended to store stock solutions at -20°C or -80°C. For short-term storage (a few days), 2-8°C is acceptable.
-
Light: Protect from light by using amber vials or by wrapping the container in foil.
-
Atmosphere: For maximum stability, purge the solution with an inert gas like argon or nitrogen to remove oxygen.
Q3: How can I prevent the oxidation of my this compound solution?
A3: Oxidation is a primary degradation pathway for phenolic compounds like this compound. To prevent this:
-
Use Antioxidants: Consider adding a small amount of an antioxidant, such as ascorbic acid or BHT (butylated hydroxytoluene), to the solution. The compatibility and potential interference of the antioxidant with your specific experiment should be evaluated.
-
Degas Solvents: Before preparing your solution, degas the solvent by sonication or by bubbling an inert gas through it to remove dissolved oxygen.
-
Maintain Appropriate pH: For aqueous solutions, a slightly acidic to neutral pH is generally preferred to slow down oxidation.
Q4: How long can I store my this compound solution?
A4: The stability of a this compound solution depends on the solvent, storage temperature, and exposure to light and oxygen. While specific stability data for this compound is limited, it is best practice to prepare fresh solutions for critical experiments. For stock solutions stored at -20°C or below and protected from light and oxygen, it is advisable to use them within a few weeks to a month. It is highly recommended to perform periodic stability checks using a method like HPLC.
Data Presentation
Table 1: Solubility of Phloroglucinol (this compound core structure) in Various Solvents
| Solvent | Solubility | Reference |
| Ethanol | ~25 mg/mL | [3] |
| DMSO | ~15 mg/mL | [3] |
| Dimethylformamide (DMF) | ~30 mg/mL | [3] |
| Water | Sparingly soluble | [3] |
| DMF:PBS (pH 7.2) (1:1) | ~0.5 mg/mL | [3] |
Note: This data is for phloroglucinol and should be used as an estimate for this compound. The geranyl group in this compound will increase its lipophilicity, which may alter its solubility profile.
Experimental Protocols
Protocol: Stability Assessment of this compound using High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general procedure for conducting a stability-indicating HPLC analysis to determine the degradation of this compound over time.
1. Objective: To quantify the concentration of this compound in a solution over a defined period under specific storage conditions and to detect the appearance of any degradation products.
2. Materials:
-
This compound compound
-
HPLC-grade solvents (e.g., acetonitrile (B52724), methanol, water)
-
HPLC-grade buffers and acids (e.g., phosphate (B84403) buffer, formic acid, trifluoroacetic acid)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
Volumetric flasks and pipettes
-
pH meter
3. Method Development (Initial Setup):
-
Column: A C18 column is a good starting point for the separation of phenolic compounds.
-
Mobile Phase: A gradient elution with a mixture of an acidic aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile or methanol) is often effective.
-
Detection: Monitor the elution profile at the λmax of this compound (this needs to be determined experimentally, but a starting point could be around 280 nm, typical for phenolic compounds).
-
Forced Degradation Study (for method validation): To ensure the method is "stability-indicating," a forced degradation study should be performed. This involves subjecting the this compound solution to stress conditions (e.g., heat, acid, base, oxidation, light) to generate degradation products. The HPLC method should be able to separate the intact this compound peak from any degradation product peaks.
4. Stability Study Procedure:
-
Prepare a stock solution of this compound at a known concentration in the desired solvent.
-
Aliquot the solution into several vials appropriate for the storage conditions being tested (e.g., clear vials for light exposure, amber vials for light protection).
-
Store the vials under the desired conditions (e.g., room temperature, 4°C, -20°C, exposed to light, in the dark).
-
At specified time points (e.g., 0, 24, 48, 72 hours, 1 week, 1 month), remove a vial from each storage condition.
-
Allow the sample to equilibrate to room temperature.
-
Inject an appropriate volume of the solution into the HPLC system.
-
Record the chromatogram and integrate the peak area of the this compound peak.
-
Calculate the percentage of this compound remaining compared to the initial time point (T=0).
-
Monitor for the appearance of new peaks, which would indicate degradation products.
5. Data Analysis:
-
Plot the percentage of this compound remaining versus time for each storage condition.
-
Determine the degradation rate under each condition.
Visualizations
Caption: Experimental workflow for assessing this compound stability.
Caption: Proposed oxidative degradation pathway for this compound.
Caption: Troubleshooting logic for this compound solution degradation.
References
Technical Support Center: Synthesis of 2,4,6-Trihydroxy-3-geranyl acetophenone
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of 2,4,6-Trihydroxy-3-geranyl acetophenone (B1666503) (tHGA).
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for 2,4,6-Trihydroxy-3-geranyl acetophenone?
A1: The most common and direct synthesis method is the C-alkylation of phloroacetophenone with geranyl bromide.[1][2][3] This reaction is typically carried out in the presence of a weak base, such as anhydrous potassium carbonate, in a dry solvent like acetone (B3395972).[1][2][3]
Q2: What are the critical starting materials and reagents for this synthesis?
A2: The key starting materials are 2,4,6-trihydroxyacetophenone (phloroacetophenone) and geranyl bromide. Anhydrous potassium carbonate is a crucial reagent that acts as a base, and dry acetone is the recommended solvent.[1][2][3]
Q3: What is the expected yield for this synthesis?
A3: While the provided literature does not state a specific yield for the described protocol, yields for analogous syntheses involving Friedel-Crafts acylation and alkylation can vary. For instance, the synthesis of a similar compound, 3-Geranyl-1-(2'-methylpropanoyl)phloroglucinol, resulted in a moderate yield of 19.5%.[4][5] Optimization of reaction conditions is key to maximizing the yield.
Q4: How is the final product purified?
A4: The crude product, typically an oily orange residue after evaporation of the solvent, is purified by flash column chromatography on silica (B1680970) gel.[1][2][3] A common eluent system is a mixture of petroleum ether and ethyl acetate (B1210297).[1][2]
Troubleshooting Guide
Low or No Product Yield
Q: My reaction has resulted in a very low yield or no desired product at all. What are the possible causes?
A: Several factors could contribute to a low or negligible yield. Consider the following:
-
Moisture in the reaction: The presence of water can interfere with the reaction. Ensure that the acetone used is dry and that the potassium carbonate is anhydrous.[1][2][3]
-
Inactive Geranyl Bromide: Geranyl bromide can degrade over time. It is advisable to use freshly prepared or commercially available high-purity geranyl bromide.
-
Insufficient Reaction Time or Temperature: The reaction is typically refluxed for 6 hours.[1][2][3] Incomplete reaction may occur with shorter durations. Ensure the reaction mixture reaches and maintains the reflux temperature of acetone.
-
Base Inefficiency: The activity of potassium carbonate can be compromised if it is not finely powdered or if it has absorbed moisture. Ensure it is anhydrous and well-dispersed in the reaction mixture.
Presence of Multiple Products (Side Reactions)
Q: My TLC analysis of the crude product shows multiple spots in addition to the desired product. What are the likely side products?
A: The formation of multiple products is a common issue. Potential side reactions include:
-
O-alkylation: The phenoxide ions formed under basic conditions can undergo O-alkylation in addition to the desired C-alkylation, leading to the formation of geranyl ethers. Using a milder base like potassium carbonate helps to favor C-alkylation.[6]
-
Dialkylation: It is possible for a second geranyl group to attach to the phloroacetophenone ring, although this is less common under the specified stoichiometry.
-
Unreacted Starting Materials: The presence of unreacted phloroacetophenone or geranyl bromide is also a possibility.
Purification Challenges
Q: I am having difficulty separating the desired product from impurities during column chromatography. What can I do?
A: Purification can be challenging due to the similar polarities of the desired product and potential side products.
-
Optimize the Solvent System: The ratio of petroleum ether to ethyl acetate may need to be adjusted to achieve better separation.[1][2] A shallower gradient during chromatography can also improve resolution.
-
Consider Alternative Chromatographic Techniques: If flash chromatography is insufficient, techniques like preparative HPLC could be employed for higher purity.
-
Recrystallization: Although the crude product is an oil, the purified product is a light yellow powder.[1][2] It may be possible to recrystallize the product from a suitable solvent system after initial chromatographic purification to enhance purity.
Quantitative Data Summary
| Parameter | Value | Reference |
| Phloroacetophenone | 1.000 g (6 mmol) | [1][2][3] |
| Geranyl bromide | 0.876 g (4.80 mmol) | [1][2][3] |
| Anhydrous Potassium Carbonate | 0.415 g (3.00 mmol) | [1][2][3] |
| Dry Acetone | 3.5 mL | [1][2][3] |
| Reflux Time | 6 hours | [1][2][3] |
| Column Chromatography Eluent | Petroleum ether:EtOAc (10:1) | [1][2] |
| Product Appearance | Light yellow powder | [1][2] |
| Melting Point | 128–130 °C | [1][3] |
Experimental Protocol
This protocol is based on methodologies described in the cited literature.[1][2][3]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine phloroacetophenone (1.000 g, 6 mmol), geranyl bromide (0.876 g, 4.80 mmol), and anhydrous potassium carbonate (0.415 g, 3.00 mmol).
-
Solvent Addition: Add dry acetone (3.5 mL) to the mixture.
-
Reflux: Stir the mixture well and heat it to reflux. Maintain the reflux for 6 hours.
-
Work-up: After 6 hours, cool the reaction mixture to room temperature. Filter the mixture to remove the potassium carbonate.
-
Solvent Evaporation: Evaporate the solvent from the filtrate under reduced pressure. This will yield an oily orange residue.
-
Purification: Purify the residue using flash column chromatography on silica gel. Elute with a mixture of petroleum ether and ethyl acetate (10:1) to obtain 2,4,6-Trihydroxy-3-geranyl acetophenone as a light yellow powder.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Reaction scheme for this compound synthesis.
References
Technical Support Center: Optimizing tHGA Dosage for Anti-inflammatory Response in Mice
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing tHGA (2,4,6-Trihydroxy-3-geranylacetophenone) to achieve an anti-inflammatory response in murine models.
Frequently Asked Questions (FAQs)
Q1: What is a good starting dose for oral administration of this compound in mice for anti-inflammatory studies?
A1: Based on published studies, a common and effective starting dose range for oral administration of this compound in mice is 20-80 mg/kg body weight.[1] Studies on lipopolysaccharide (LPS)-induced endotoxemia and atopic dermatitis models have demonstrated anti-inflammatory effects within this range.[1]
Q2: How should I prepare this compound for oral gavage in mice?
A2: While specific vehicle information for this compound is not consistently detailed in all public-facing studies, a common approach for lipophilic compounds like this compound is to dissolve them in a vehicle such as a mixture of acetone (B3395972) and olive oil. For topical applications in atopic dermatitis models, a 4:1 acetone/olive oil mixture has been used. For oral gavage, it is crucial to use a vehicle that is safe for ingestion. Researchers often use corn oil, olive oil, or a solution containing a small percentage of a solubilizing agent like Tween 80 or DMSO, further diluted in saline or water. It is recommended to perform small-scale solubility and stability tests with your chosen vehicle before preparing the final dosing solution.
Q3: What is the expected oral bioavailability of this compound in mice?
A3: The oral bioavailability of free this compound in mice has been reported to be low. However, studies have shown that utilizing a liposomal formulation can significantly improve its oral bioavailability. This is a critical consideration for ensuring adequate systemic exposure to achieve the desired anti-inflammatory effect.
Q4: What is the known mechanism of action for this compound's anti-inflammatory effects?
A4: this compound has been identified as a dual inhibitor of lipoxygenase (LOX) and cyclooxygenase (COX) enzymes.[2][3] By inhibiting these pathways, this compound can reduce the production of pro-inflammatory mediators such as leukotrienes and prostaglandins.
Q5: What is the safety profile of this compound in mice? Is there a known LD50?
Troubleshooting Guides
Problem: I am not observing a significant anti-inflammatory effect after oral administration of this compound.
-
Possible Cause 1: Insufficient Dosage.
-
Solution: Consider increasing the dose of this compound within the recommended 20-80 mg/kg range. A dose-response study may be necessary to determine the optimal dose for your specific mouse model and inflammatory stimulus.
-
-
Possible Cause 2: Poor Oral Bioavailability.
-
Solution: As the oral bioavailability of free this compound is low, consider formulating it in a liposomal delivery system. This has been shown to enhance its systemic absorption.
-
-
Possible Cause 3: Inappropriate Vehicle for Administration.
-
Solution: Ensure that this compound is fully solubilized in the vehicle used for oral gavage. Poor solubility can lead to inaccurate dosing and reduced absorption. Test the solubility of this compound in your chosen vehicle and consider alternative, safe vehicles if necessary.
-
-
Possible Cause 4: Timing of Administration.
-
Solution: The timing of this compound administration relative to the inflammatory challenge is crucial. In LPS-induced inflammation models, this compound has been administered as a pre-treatment.[1] Review the kinetics of the inflammatory response in your model and optimize the timing of this compound administration accordingly.
-
Problem: I am observing high variability in the anti-inflammatory response between my experimental animals.
-
Possible Cause 1: Inconsistent Oral Gavage Technique.
-
Solution: Ensure that all personnel performing oral gavage are properly trained and consistent in their technique to minimize stress and ensure accurate delivery of the intended dose.
-
-
Possible Cause 2: Variability in Drug Formulation.
-
Solution: If preparing your own this compound formulation, ensure it is homogenous. If using a suspension, vortex or sonicate the solution before each administration to ensure a uniform concentration.
-
Quantitative Data Summary
| Parameter | Dosage | Route of Administration | Mouse Model | Key Findings | Reference |
| TNF-α Inhibition | 20, 40, 80 mg/kg | Intraperitoneal (pre-treatment) | LPS-induced endotoxemia | Dose-dependent reduction in serum TNF-α levels. | [1] |
| Vascular Permeability | 2, 20, 100 mg/kg | Intraperitoneal (pre-treatment) | LPS-induced endotoxemia | Significant inhibition of vascular permeability. | [1] |
| Leukocyte Infiltration | 20, 100 mg/kg | Intraperitoneal (pre-treatment) | LPS-induced endotoxemia | Suppression of leukocyte infiltration. | [1] |
| Oral Bioavailability | Not specified | Oral | General | Low oral bioavailability for free this compound. | |
| Liposomal Formulation | Not specified | Oral | General | Liposomal formulation can improve oral bioavailability. | |
| Mechanism of Action | Not applicable | In vitro | Not applicable | Dual inhibitor of LOX and COX. | [2][3] |
Experimental Protocols
DNCB-Induced Atopic Dermatitis Mouse Model
This protocol is a general guideline and may require optimization for specific research needs.
-
Animals: BALB/c mice are commonly used for this model.
-
Sensitization Phase:
-
Challenge Phase:
-
After a rest period of approximately 4 to 7 days, challenge the sensitized skin by applying a lower concentration of DNCB (e.g., 0.2% or 0.5%) to the same area.[7]
-
The challenge can be repeated every 2-3 days for several weeks to induce a chronic inflammatory state.
-
-
This compound Treatment:
-
This compound can be administered orally (e.g., 20, 40, 80 mg/kg) or topically.
-
Oral administration should begin prior to or concurrently with the challenge phase and continue throughout the experiment.
-
-
Evaluation of Anti-inflammatory Response:
-
Monitor and score the severity of skin lesions (e.g., erythema, edema, excoriation).
-
At the end of the experiment, collect skin tissue for histological analysis (e.g., epidermal thickness, inflammatory cell infiltration).
-
Measure serum IgE levels.
-
Analyze cytokine levels (e.g., IL-4, IL-5, IFN-γ) in skin tissue or serum.
-
LPS-Induced Endotoxemia Mouse Model
-
Animals: BALB/c mice are a suitable strain for this model.
-
This compound Pre-treatment:
-
Administer this compound (e.g., 20, 40, 80 mg/kg) via intraperitoneal injection or oral gavage.
-
The pre-treatment time is typically 1 hour before LPS administration.[1]
-
-
LPS Induction:
-
Induce endotoxemia by administering a single intraperitoneal injection of Lipopolysaccharide (LPS) from E. coli. The dose of LPS will depend on the desired severity of the inflammatory response and should be determined in preliminary experiments (a lethal dose is often used for survival studies).
-
-
Evaluation of Anti-inflammatory Response:
-
Cytokine Analysis: Collect blood samples at various time points (e.g., 1.5, 3, 6, 12, 24 hours) after LPS injection to measure serum levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 using ELISA.
-
Histopathology: Harvest organs (e.g., lungs, liver, kidneys) for histological examination to assess tissue damage and inflammatory cell infiltration.
-
Survival Studies: Monitor survival rates over a period of several days.
-
Visualizations
Caption: this compound Anti-Inflammatory Signaling Pathway.
Caption: DNCB-Induced Atopic Dermatitis Experimental Workflow.
References
- 1. 2,4,6-Trihydroxy-3-geranyl acetophenone suppresses vascular leakage and leukocyte infiltration in lipopolysaccharide-induced endotoxemic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hits-to-Lead Optimization of the Natural Compound 2,4,6-Trihydroxy-3-geranyl-acetophenone (this compound) as a Potent LOX Inhibitor: Synthesis, Structure-Activity Relationship (SAR) Study, and Computational Assignment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Towards safer anti-inflammatory therapy: synthesis of new thymol–pyrazole hybrids as dual COX-2/5-LOX inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2,4,6-Trihydroxy-3-geranyl acetophenone suppresses vascular leakage and leukocyte infiltration in lipopolysaccharide-induced endotoxemic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Mouse model of DNCB-induced atopic dermatitis | Bangladesh Journal of Pharmacology [banglajol.info]
- 7. db-thueringen.de [db-thueringen.de]
Technical Support Center: Tetrahydro-iso-alpha-acid (tHGA) Extraction & Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the yield of tetrahydro-iso-alpha-acid (tHGA) extraction and synthesis.
Frequently Asked Questions (FAQs)
Q1: What are tetrahydro-iso-alpha-acids (this compound) and what are their primary applications?
A1: Tetrahydro-iso-alpha-acids (this compound), also known as tetra-iso-humulones, are hydrogenated derivatives of iso-α-acids, which are compounds derived from hops (Humulus lupulus). In the brewing industry, this compound is primarily used as a post-fermentation additive to enhance beer foam stability and to protect against the formation of "light-struck" or "skunky" flavor (3-methyl-2-butene-1-thiol) in beers packaged in clear or green glass. This light stability is a key advantage over their non-hydrogenated precursors, the iso-α-acids.
Q2: What is the typical starting material for this compound synthesis?
A2: The most common starting materials for the synthesis of this compound are iso-α-acids. These are produced by the isomerization of α-acids extracted from hops. In some processes, α-acids can be simultaneously isomerized and hydrogenated to produce this compound in a single step. Another, less efficient, route involves the hydration, oxidation, and isomerization of β-acids.[1]
Q3: What is the fundamental chemical process for producing this compound?
A3: The primary method for producing this compound is the catalytic hydrogenation of iso-α-acids. This process involves the addition of hydrogen across the carbon-carbon double bonds in the side chains of the iso-α-acid molecule. This reduction is typically carried out in a solvent using a noble metal catalyst, such as palladium on carbon.
Q4: How is the concentration of this compound in a sample typically determined?
A4: The concentration of this compound in both the final product and in beer is commonly determined using High-Performance Liquid Chromatography (HPLC). UV Spectrophotometry is another analytical method that can be employed for quantification.
Troubleshooting Guide: Low this compound Yield
Low yields in this compound production can arise from several factors throughout the extraction, isomerization, and hydrogenation processes. This guide provides a systematic approach to identifying and resolving common issues.
| Problem | Potential Cause | Recommended Solution |
| Low Conversion of Iso-α-acids to this compound | Catalyst Inactivity or Poisoning: The catalyst (e.g., Palladium on carbon) may be old, deactivated, or poisoned by impurities in the starting material or solvent. | - Use fresh, high-quality catalyst. - Ensure the iso-α-acid solution is free from catalyst poisons such as sulfur compounds. Pre-treatment of the iso-α-acid solution with activated carbon can help remove some impurities.[2] - Increase catalyst loading, but be mindful of potential side reactions and cost implications. |
| Sub-optimal Reaction pH: The pH of the reaction medium significantly affects the reaction rate and the stability of the reactants and products. | - Adjust the pH of the iso-α-acid solution to the optimal range. For hydrogenation of iso-α-acids, a pH between 8.5 and 9.5 is often recommended.[2] For the simultaneous isomerization and hydrogenation of α-acids, a pH range of 8 to 12 is preferable to ensure efficient isomerization without causing side chain cleavage.[1] | |
| Inadequate Hydrogen Pressure: Insufficient hydrogen pressure can lead to incomplete hydrogenation. | - Ensure the reactor is properly sealed and pressurized. Typical hydrogen pressures for this reaction range from 20 to 150 psig.[2][3] - Monitor hydrogen uptake to ensure the reaction is proceeding. A cessation of hydrogen uptake often indicates reaction completion.[3] | |
| Incorrect Reaction Temperature: Temperature influences the reaction kinetics. Temperatures that are too low may result in slow reaction rates, while excessively high temperatures can lead to degradation of the desired product. | - Optimize the reaction temperature. A common temperature range for the hydrogenation of iso-α-acids is 30-60°C.[2][3] For simultaneous isomerization and hydrogenation of α-acids, a higher temperature range of 50°C to 200°C may be used.[1] | |
| Formation of Undesired Byproducts | Perhydrogenation: Over-hydrogenation can lead to the formation of hexahydro-iso-α-acids (HHIAA) instead of the desired this compound. | - Carefully control the reaction time and hydrogen supply. [4] - Select a catalyst with appropriate selectivity. The choice of catalyst and its support can influence the product distribution.[4] - Monitor the reaction progress using HPLC to stop the reaction once the desired conversion to this compound is achieved. |
| Side Chain Cleavage: Alkaline conditions, especially at higher pH values (above 12), can cause cleavage of the side chains on the iso-α-acid molecule, leading to a loss of the desired product.[1] | - Maintain the pH within the optimal range. Avoid excessively alkaline conditions. | |
| Loss of Product During Workup and Purification | Incomplete Extraction: After acidification, the this compound needs to be efficiently extracted from the aqueous phase. | - Use an appropriate organic solvent for extraction. - Perform multiple extractions to ensure complete recovery of the product. |
| Emulsion Formation: During extraction, emulsions can form between the aqueous and organic layers, making separation difficult and leading to product loss. | - Allow sufficient time for phase separation. - Consider centrifugation to break the emulsion. | |
| Precipitation of Salts: The formation of insoluble salts can trap the product and complicate filtration. | - Ensure complete dissolution of reactants. The presence of an appropriate amount of water in the solvent (e.g., 5-20% in ethanol) can help maintain the solubility of metal salts used in the reaction.[3] |
Experimental Protocols & Data
General Protocol for this compound Synthesis via Hydrogenation of Iso-α-acids
This protocol is a generalized procedure based on common practices found in the literature. Researchers should optimize the specific parameters for their particular setup and starting materials.
-
Preparation of Iso-α-acid Solution:
-
Start with a purified iso-α-acid extract.
-
Dissolve the iso-α-acid extract in a suitable solvent, typically an aqueous ethanol (B145695) solution (e.g., 95% ethanol containing 5-20% water).[3]
-
Adjust the pH of the solution to a range of 8.5 to 9.5 using an appropriate base, such as potassium hydroxide (B78521) (KOH).[2]
-
-
Hydrogenation Reaction:
-
Transfer the pH-adjusted iso-α-acid solution to a high-pressure reactor.
-
Add the hydrogenation catalyst, typically 5% Palladium on carbon (Pd/C), at a specified loading (e.g., 2.5% by weight of the iso-α-acid solution).[2]
-
Seal the reactor and purge it several times with an inert gas (e.g., nitrogen) followed by hydrogen gas.
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 120-150 psi).[2]
-
Heat the reaction mixture to the target temperature (e.g., 60°C) with constant agitation.[2]
-
Monitor the reaction progress by taking samples periodically and analyzing them by HPLC. The reaction is typically complete within 2 to 6 hours.[1][3]
-
-
Workup and Purification:
-
Once the reaction is complete, cool the reactor and carefully vent the hydrogen gas.
-
Remove the catalyst by filtration.
-
Acidify the filtrate to a pH below 2.0 with an acid such as sulfuric acid to precipitate the this compound.
-
Separate the precipitated this compound oil from the aqueous layer.
-
The crude this compound can be further purified if necessary, for example, by washing with deionized water.
-
Quantitative Data on this compound Synthesis Parameters
The following table summarizes quantitative data from various sources on the effect of different reaction parameters on this compound yield. Note that direct comparison may be limited due to variations in experimental setups.
| Parameter | Condition | Yield of this compound | Source |
| Catalyst | 5% Palladium on Carbon | 84% | [3] |
| 10% Palladium on Carbon | 95% (from isoalpha acids) | [1] | |
| pH | 3 | Low yield | [1] |
| 7 | Good yield | [1] | |
| 8.5 - 9.5 | >90% | [2] | |
| 10 | High yield | [1] | |
| Temperature | 30°C | 95% | [1] |
| 30-50°C | 90% | [3] | |
| 60°C | >90% | [2] | |
| 100°C | 89% (from alpha acids) | ||
| Pressure | 20 psig | 90% | [3] |
| 50 psig | 95% | [1] | |
| 120-150 psi | >90% | [2] | |
| Solvent | Aqueous Ethanol (5-20% water) | 90% | [3] |
| 2:1 Ethanol:Water | 95% | [1] |
Visualizations
Logical Workflow for Troubleshooting Low this compound Yield
Caption: A logical workflow for troubleshooting and optimizing this compound yield.
Signaling Pathway of this compound Synthesis
Caption: Key pathways for the synthesis of this compound from hop acids.
References
- 1. US5013571A - Methods for making tetrahydroisoalpha and hexahydroisoalpha acids - Google Patents [patents.google.com]
- 2. US6198004B1 - Process for hydrogenation of isoalpha acids - Google Patents [patents.google.com]
- 3. WO1998018901A1 - PREPARATION OF TETRAHYDROISO-α-ACIDS BY THE HYDROGENATION OF THE METAL SALTS OF ISO-α-ACIDS - Google Patents [patents.google.com]
- 4. WO1996031593A1 - Process for producing tetrahydroisoalpha acids - Google Patents [patents.google.com]
Technical Support Center: Overcoming Poor Oral Bioavailability of tHGA in Rats
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor oral bioavailability of trans-N-(p-hydroxy-γ-glutamyl)aniline (tHGA) in rats.
Troubleshooting Guide
Issue 1: Low Plasma Concentrations of this compound After Oral Administration
Symptoms:
-
Plasma concentrations of this compound are below the limit of quantification (BLQ) or significantly lower than expected.
-
High variability in plasma concentrations between individual rats.
Possible Causes:
-
Poor Aqueous Solubility: this compound may have limited solubility in gastrointestinal fluids, leading to poor dissolution and absorption.
-
Low Intestinal Permeability: The physicochemical properties of this compound may hinder its ability to cross the intestinal epithelium.
-
First-Pass Metabolism: this compound may be extensively metabolized in the intestine or liver before reaching systemic circulation.
Solutions:
Question: What formulation strategies can be employed to enhance the oral absorption of this compound?
Answer: Several formulation strategies can be explored to improve the solubility and absorption of this compound. A key approach is the use of lipid-based delivery systems. For instance, encapsulating this compound in liposomes has been shown to significantly increase its oral bioavailability.
Quantitative Data Summary: Liposomal Encapsulation of this compound
| Formulation | Relative Oral Bioavailability | Fold Increase |
| This compound (unformulated) | 9.1% | - |
| Liposomal this compound | 21.0% | 2.3 |
This data is based on a pharmacokinetic study in mice and is expected to be translatable to rat models.[1]
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the poor oral bioavailability of this compound?
A1: The poor oral bioavailability of this compound is likely due to a combination of factors including low aqueous solubility, poor membrane permeability, and potential first-pass metabolism in the gut and liver.[2]
Q2: How can I assess the intestinal permeability of this compound in my experiments?
A2: An in vitro Caco-2 cell permeability assay is a standard method to evaluate the intestinal permeability of a compound. This assay helps determine the apparent permeability coefficient (Papp) and can indicate if this compound is a substrate for efflux transporters.[3][4]
Q3: Are there any known metabolites of this compound that I should be looking for in plasma samples?
A3: While the provided information does not specify the exact metabolites of this compound, it is crucial to consider potential metabolic pathways such as hydrolysis of the amide bond, glucuronidation, or sulfation of the hydroxyl group. A comprehensive metabolic study in rats would be necessary to identify the major metabolites.
Q4: What is a suitable animal model and protocol for an oral pharmacokinetic study of this compound?
A4: Sprague-Dawley or Wistar rats are commonly used for oral pharmacokinetic studies. A typical protocol involves oral administration of the this compound formulation via gavage, followed by serial blood sampling from the tail vein or jugular vein at predetermined time points. Plasma concentrations of this compound are then determined using a validated analytical method like LC-MS/MS.[3][5]
Detailed Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Liposomes
Objective: To prepare liposomal nanoparticles encapsulating this compound to improve its oral bioavailability.
Materials:
-
trans-N-(p-hydroxy-γ-glutamyl)aniline (this compound)
-
Soybean Phosphatidylcholine (SPC)
-
Cholesterol
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Rotary evaporator
-
Probe sonicator
-
Syringe filters (0.22 µm)
Methodology:
-
Lipid Film Hydration:
-
Dissolve SPC and cholesterol in a 4:1 molar ratio in a mixture of chloroform and methanol (2:1, v/v) in a round-bottom flask.
-
Add this compound to the lipid solution at a specific drug-to-lipid ratio (e.g., 1:20, w/w).
-
Remove the organic solvents using a rotary evaporator under reduced pressure at 40°C to form a thin lipid film on the flask wall.
-
Dry the film under vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration and Vesicle Formation:
-
Hydrate the lipid film with PBS (pH 7.4) by rotating the flask at a temperature above the lipid phase transition temperature (e.g., 60°C).
-
This will form multilamellar vesicles (MLVs).
-
-
Size Reduction:
-
Subject the MLV suspension to probe sonication on ice to reduce the particle size and form small unilamellar vesicles (SUVs).
-
-
Purification:
-
Remove unencapsulated this compound by centrifugation or dialysis.
-
-
Sterilization:
-
Sterilize the final liposomal suspension by passing it through a 0.22 µm syringe filter.
-
Protocol 2: Rat Oral Pharmacokinetic Study
Objective: To determine and compare the pharmacokinetic profiles of unformulated this compound and liposomal this compound following oral administration in rats.
Materials:
-
Adult male Sprague-Dawley rats (200-250 g)
-
Unformulated this compound suspension
-
Liposomal this compound formulation
-
Oral gavage needles
-
Blood collection tubes (with anticoagulant, e.g., EDTA)
-
Centrifuge
-
LC-MS/MS system
Methodology:
-
Animal Acclimatization and Fasting:
-
Acclimatize rats for at least one week before the experiment.
-
Fast the rats overnight (12-18 hours) before dosing, with free access to water.
-
-
Dosing:
-
Divide the rats into two groups (n=6 per group).
-
Group 1: Administer the unformulated this compound suspension orally via gavage at a specific dose.
-
Group 2: Administer the liposomal this compound formulation orally via gavage at the same dose.
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.2 mL) from the tail vein at pre-determined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing.
-
-
Plasma Preparation:
-
Centrifuge the blood samples at 4,000 rpm for 10 minutes at 4°C to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
-
Sample Analysis:
-
Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and oral bioavailability using appropriate software.
-
Visualizations
Caption: Experimental workflow for enhancing and evaluating the oral bioavailability of this compound.
Caption: Proposed mechanism for enhanced oral absorption of this compound via liposomal delivery.
References
Technical Support Center: Refining HPLC Methods for tHGA Purity Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of tetrahydrogestrinone (B1233274) (tHGA).
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC analysis of this compound, presented in a question-and-answer format.
Peak Shape Problems
Q1: My this compound peak is fronting. What are the possible causes and solutions?
A1: Peak fronting, where the beginning of the peak is sloped, can be caused by several factors. The most common cause is column overload, where too much sample is injected onto the column. Another potential reason is that the sample is dissolved in a solvent stronger than the mobile phase.
Troubleshooting Steps:
-
Reduce Injection Volume: Try injecting a smaller volume of your sample.
-
Dilute the Sample: Dilute your sample with the mobile phase. A 10-fold dilution can often resolve fronting caused by overloading.[1]
-
Sample Solvent Compatibility: Ensure your sample is dissolved in a solvent that is of equal or lesser strength than the initial mobile phase composition. Ideally, dissolve the sample in the mobile phase itself.
Q2: I am observing peak tailing for my this compound peak. How can I fix this?
A2: Peak tailing, characterized by a drawn-out end of the peak, is a common issue in HPLC. For a basic compound like this compound, this can often be attributed to strong interactions with acidic silanol (B1196071) groups on the silica-based column packing material. Other causes can include column contamination or a blocked frit.
Troubleshooting Steps:
-
Adjust Mobile Phase pH: For basic compounds, increasing the pH of the mobile phase can reduce tailing by suppressing the ionization of silanol groups. However, ensure the pH remains within the stable range for your column.
-
Use a Modified Mobile Phase: Adding a competitive base, such as triethylamine (B128534) (TEA), to the mobile phase can mask the active silanol sites and improve peak shape.
-
Employ a Guard Column: A guard column can help protect the analytical column from strongly retained impurities in the sample that may cause peak tailing.[2]
-
Column Wash: If the column is contaminated, flushing it with a strong solvent may resolve the issue.
Baseline and Retention Time Issues
Q3: My baseline is noisy and/or drifting. What should I check?
A3: A noisy or drifting baseline can interfere with the accurate integration of peaks. Common causes include issues with the mobile phase, detector, or pump.
Troubleshooting Steps:
-
Mobile Phase Preparation: Ensure your mobile phase is properly degassed to prevent air bubbles from entering the system. Use high-purity HPLC-grade solvents and freshly prepared mobile phases. Contamination in the mobile phase can lead to a rising baseline, especially in gradient elution.[3][4]
-
Detector Lamp: A failing detector lamp can cause baseline noise. Check the lamp's energy output.
-
System Leaks: Check for any leaks in the system, particularly between the column and the detector.
-
Temperature Fluctuations: Ensure the column compartment and the mobile phase are at a stable temperature. Drifting can be caused by temperature changes.[5][6]
Q4: The retention time of my this compound peak is shifting between injections. What is the cause?
A4: Shifting retention times can compromise the reliability of your method. The cause can be related to the HPLC system or the mobile phase composition.
Troubleshooting Steps:
-
Column Equilibration: Ensure the column is adequately equilibrated with the mobile phase before each injection. This is particularly important when using gradient elution. Insufficient equilibration is a common cause of retention time drift.[7]
-
Pump Performance: Check the pump for consistent flow rate delivery. Fluctuations in flow rate will directly impact retention times.
-
Mobile Phase Composition: In reverse-phase chromatography, even small changes in the organic solvent concentration can lead to significant shifts in retention time. Ensure accurate and consistent mobile phase preparation.
-
Temperature Control: Maintain a constant column temperature, as temperature variations can affect retention.
Extraneous Peaks
Q5: I am seeing unexpected peaks (ghost peaks) in my chromatogram, even in a blank injection. Where are they coming from?
A5: Ghost peaks are extraneous peaks that can originate from various sources, including the mobile phase, sample carryover, or system contamination.
Troubleshooting Steps:
-
Blank Injections: Run a blank injection (injecting only the mobile phase) to determine if the ghost peak is coming from the system or the sample preparation process.
-
Mobile Phase Purity: Use high-purity solvents and freshly prepared mobile phases to avoid contamination.
-
Injector Cleaning: Clean the injector and syringe to prevent carryover from previous injections. Ensure the needle wash solvent is effective at dissolving the analyte.
-
System Contamination: If the issue persists, it may indicate contamination within the HPLC system (e.g., tubing, detector cell). Flushing the system with a strong solvent may be necessary.
Frequently Asked Questions (FAQs)
Method Development and Optimization
Q1: What is a good starting point for an HPLC method for this compound purity analysis?
A1: For a steroid-like compound such as this compound, a reverse-phase HPLC method is a suitable starting point. A C18 column is a common choice for the separation of anabolic steroids. A gradient elution with a mobile phase consisting of acetonitrile (B52724) and water is often effective.
Q2: What UV wavelength should I use for the detection of this compound?
A2: Anabolic steroids typically exhibit UV absorbance maxima around 240 nm due to the α,β-unsaturated ketone chromophore present in their structure. A photodiode array (PDA) detector can be used to determine the optimal detection wavelength for this compound.
Q3: How can I identify potential degradation products of this compound?
A3: Forced degradation studies are essential for identifying potential degradation products and developing a stability-indicating method.[8][9] Common degradation pathways for steroids include oxidation and hydrolysis. Exposing this compound to stress conditions such as acid, base, peroxide, heat, and light can help generate and identify its degradation products.
Data Interpretation and System Suitability
Q4: What are the key system suitability parameters I should monitor for this compound purity analysis?
A4: System suitability tests are crucial to ensure the HPLC system is performing adequately for the analysis. Key parameters include:
-
Tailing Factor: Should ideally be ≤ 2.
-
Theoretical Plates (N): A measure of column efficiency.
-
Resolution (Rs): Should be ≥ 2 between this compound and any adjacent peaks (impurities or degradation products).
-
Repeatability (%RSD): The relative standard deviation of peak area and retention time for replicate injections of a standard should be within acceptable limits (typically ≤ 2%).
Q5: What are the typical acceptance criteria for a validated HPLC purity method according to ICH guidelines?
A5: The International Council for Harmonisation (ICH) provides guidelines for the validation of analytical procedures.[5][9][10] Key validation parameters and typical acceptance criteria include:
-
Accuracy: The closeness of the test results to the true value.
-
Precision: The degree of scatter between a series of measurements.
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified, respectively.
Experimental Protocols
A detailed experimental protocol for a typical reverse-phase HPLC method for the analysis of anabolic steroids, which can be adapted for this compound, is provided below.
Sample Preparation
-
Accurately weigh and dissolve the this compound standard or sample in the mobile phase to achieve a final concentration of approximately 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
HPLC Conditions
| Parameter | Recommended Condition |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 60% B to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 25 °C |
| Detection | UV at 240 nm |
System Suitability
Perform five replicate injections of the this compound standard solution. The system is deemed suitable for use if the following criteria are met:
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| %RSD of Peak Area | ≤ 2.0% |
| %RSD of Retention Time | ≤ 1.0% |
Data Presentation
Table 1: Troubleshooting Summary for Common HPLC Issues in this compound Analysis
| Issue | Potential Cause | Recommended Solution |
| Peak Fronting | Column overload, Inappropriate sample solvent | Reduce injection volume or dilute sample, Dissolve sample in mobile phase |
| Peak Tailing | Secondary interactions with silanols, Column contamination | Adjust mobile phase pH, Add a competitive base (e.g., TEA), Use a guard column, Wash the column |
| Noisy Baseline | Air bubbles in mobile phase, Detector lamp issue, System leaks | Degas mobile phase, Check lamp energy, Check for leaks |
| Drifting Baseline | Temperature fluctuations, Mobile phase contamination | Use a column oven, Use fresh, high-purity solvents |
| Shifting Retention Time | Insufficient column equilibration, Inconsistent pump flow, Mobile phase composition variation | Increase equilibration time, Check pump performance, Ensure accurate mobile phase preparation |
| Ghost Peaks | Sample carryover, Mobile phase contamination, System contamination | Clean injector, Use high-purity solvents, Flush the system |
Table 2: Typical HPLC Method Validation Parameters and Acceptance Criteria (based on ICH Guidelines)
| Validation Parameter | Acceptance Criteria |
| Accuracy | 98.0% - 102.0% recovery |
| Precision (Repeatability) | RSD ≤ 2.0% |
| Specificity | No interference at the retention time of the analyte |
| Linearity (Correlation Coefficient, r²) | ≥ 0.999 |
| Range | Typically 80% to 120% of the test concentration |
| LOD | Signal-to-Noise ratio of 3:1 |
| LOQ | Signal-to-Noise ratio of 10:1 |
Mandatory Visualization
Caption: HPLC Troubleshooting Workflow for this compound Purity Analysis.
Caption: Potential Degradation Pathways of this compound.
References
- 1. chromacademy.com [chromacademy.com]
- 2. System suitability Requirements for a USP HPLC Method - Tips & Suggestions [mtc-usa.com]
- 3. | PDF or Rental [articles.researchsolutions.com]
- 4. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 5. KEGG PATHWAY: Steroid degradation [kegg.jp]
- 6. pubs.acs.org [pubs.acs.org]
- 7. academic.oup.com [academic.oup.com]
- 8. database.ich.org [database.ich.org]
- 9. m.youtube.com [m.youtube.com]
- 10. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
Technical Support Center: Scaling Up tHGA Synthesis
Welcome to the technical support center for the synthesis of trans-4-hydroxy-L-glutamic acid (tHGA). This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered when scaling up this compound synthesis from the laboratory to pilot plant or industrial production.
Frequently Asked Questions (FAQs)
Q1: What are the most significant challenges when scaling up this compound synthesis?
A1: The primary challenges in scaling up this compound synthesis can be broadly categorized into chemical and process-related issues. Chemically, achieving high stereoselectivity to obtain the desired (2S, 4R) isomer is critical, as is the purification to remove unwanted diastereomers. Process-related challenges include managing reaction heat (exotherms), ensuring adequate mixing in large reactors, the cost and handling of reagents and solvents at scale, and the potential for new impurity profiles to emerge that were not observed at the lab scale.[1]
Q2: Is a chemical or enzymatic/fermentative route better for large-scale this compound production?
A2: Both chemical synthesis and fermentation have been successfully used for the industrial production of amino acids like L-glutamic acid.[2][3][4] Chemical synthesis offers greater control over reaction parameters but often involves multiple steps with protecting groups and requires potentially costly chiral auxiliaries or catalysts to ensure stereoselectivity. Fermentation can be a more cost-effective and sustainable approach, producing the desired L-isomer directly.[3][5] However, it requires significant investment in strain development, process optimization, and complex downstream processing to isolate and purify the final product from the fermentation broth.[2]
Q3: Why is diastereomer separation a major hurdle in this compound synthesis?
A3: In many synthetic routes to this compound, a mixture of diastereomers is formed. Unlike enantiomers, diastereomers have different physical properties, which allows for their separation using techniques like chromatography or crystallization.[6] However, if the physical properties are very similar, separation can be challenging, especially at a large scale where techniques like preparative HPLC can be expensive and time-consuming.[7] Achieving high-resolution separation often requires extensive method development.[6]
Q4: What are the key safety considerations when scaling up this compound synthesis?
A4: Safety is paramount during scale-up. Key considerations include:
-
Thermal Hazards: Exothermic reactions must be well-characterized to prevent thermal runaway.
-
Reagent Handling: Safe storage and transfer procedures for large quantities of chemicals, especially any hazardous or pyrophoric reagents, are essential.
-
Pressure Management: Reactions that evolve gas need to be properly vented.
-
Solvent Safety: Handling large volumes of flammable solvents requires appropriate infrastructure and safety protocols.
Troubleshooting Guides
Issue 1: Low Yield in a Specific Synthetic Step
Q: My yield has dropped significantly after scaling up a particular reaction step. What should I investigate?
A: A drop in yield upon scale-up is a common issue. Here is a step-by-step guide to troubleshoot the problem:
-
Heat Transfer: In larger reactors, the surface-area-to-volume ratio decreases, making heat removal less efficient. If the reaction is exothermic, localized hot spots can form, leading to side reactions and degradation of the product.
-
Solution: Ensure your reactor's cooling capacity is sufficient. You may need to slow down the rate of reagent addition or use a more dilute reaction mixture.
-
-
Mass Transfer and Mixing: Inadequate mixing can lead to localized areas of high reagent concentration, which can promote side reactions.
-
Solution: Verify that the agitation speed and impeller design are appropriate for the scale and viscosity of the reaction mixture. Consider installing baffles in the reactor to improve mixing.
-
-
Reagent Quality and Addition: The quality of bulk reagents may differ from lab-grade materials. The method and rate of addition are also more critical at scale.
-
Solution: Test the purity of all reagents. Ensure that solids are fully dissolved before addition, or that addition rates for liquids are well-controlled to maintain the optimal reaction temperature and stoichiometry.
-
-
Reaction Kinetics: Some reactions are sensitive to minor changes in concentration or temperature, which are more likely to occur during scale-up.
-
Solution: Re-evaluate the reaction kinetics under the scaled-up conditions to ensure they are still optimal.
-
Issue 2: Poor Stereoselectivity
Q: The diastereomeric ratio of my this compound product is lower than what I achieved in the lab. Why is this happening?
A: Maintaining stereoselectivity at scale can be challenging due to the following factors:
-
Temperature Control: Many stereoselective reactions are highly sensitive to temperature. Poor temperature control in a large reactor can lead to a loss of selectivity.
-
Solution: Implement strict temperature control protocols. Use a reactor with a jacket and an external cooling/heating system that can respond quickly to temperature changes.
-
-
Mixing: Inhomogeneous mixing can affect the local concentration of reagents and catalysts, which can in turn impact the stereochemical outcome of the reaction.
-
Solution: Optimize the mixing parameters to ensure the reaction mixture is homogeneous.
-
-
Catalyst Activity: The activity of a chiral catalyst or auxiliary can be affected by impurities in the reagents or solvents, which may be present in higher concentrations in bulk materials.
-
Solution: Ensure all reagents and solvents are of high purity and are properly dried, as water can deactivate many catalysts.
-
Issue 3: Difficulty in Diastereomer Separation by Chromatography
Q: I am struggling to get good separation of this compound diastereomers on my preparative chromatography system. What can I do?
A: Scaling up chromatographic separations requires careful optimization. Here are some troubleshooting tips:
-
Poor Resolution: The peaks for the desired and undesired diastereomers are overlapping.
-
Solution:
-
Optimize the Mobile Phase: Systematically vary the solvent composition to improve selectivity. Sometimes, a small change in the solvent ratio or the addition of a modifier can significantly improve separation.[6][7]
-
Change the Stationary Phase: If you are using a standard C18 column, consider other stationary phases like phenyl-hexyl or cyano columns.[6] While not always necessary for diastereomers, a chiral stationary phase could also be tested.[6]
-
Adjust Temperature and Flow Rate: Lowering the flow rate or changing the column temperature can sometimes enhance resolution.[6]
-
-
-
Peak Tailing or Fronting: The peaks are not symmetrical, which can make purification difficult.
-
Solution: This can be caused by column overloading or interactions between the analyte and the stationary phase. Try reducing the amount of material loaded onto the column. Ensure the pH of the mobile phase is appropriate for the acidic nature of this compound.
-
-
High Backpressure: The pressure in the system is too high.
-
Solution: This could be due to a blockage in the system or the viscosity of the mobile phase. Check for blockages and consider using a mobile phase with a lower viscosity.
-
Data Presentation
Table 1: Comparison of Diastereomer Separation Techniques
| Technique | Scale | Advantages | Disadvantages |
| Preparative HPLC | Lab to Pilot | High resolution, well-established. | High cost of solvents and stationary phase, lower throughput. |
| Fractional Crystallization | Pilot to Industrial | Cost-effective for large volumes, simpler equipment. | Requires significant solubility differences between diastereomers, method development can be lengthy.[6] |
| Supercritical Fluid Chromatography (SFC) | Lab to Pilot | Faster separations, lower solvent consumption. | Higher initial equipment cost, requires expertise in high-pressure systems.[6] |
Experimental Protocols
Protocol 1: General Procedure for Stereoselective Synthesis of a this compound Precursor
This protocol is a generalized representation based on common synthetic strategies for hydroxyglutamic acids and should be adapted and optimized for specific reagents and equipment.
-
Reactor Preparation: Ensure the reactor is clean, dry, and inerted with nitrogen or argon.
-
Reagent Charging: Charge the reactor with the starting material (e.g., a protected pyroglutamic acid derivative) and the appropriate solvent.
-
Cooling: Cool the reactor to the optimal reaction temperature (e.g., -78 °C) using a suitable cooling bath or jacketed system.
-
Reagent Addition: Slowly add the stereoselective reagent (e.g., a chiral base or catalyst solution) to the reactor at a rate that maintains the desired temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by taking samples periodically and analyzing them by a suitable method (e.g., TLC, HPLC, or NMR).
-
Quenching: Once the reaction is complete, quench it by slowly adding a suitable quenching agent.
-
Work-up: Perform an aqueous work-up to remove inorganic salts and other water-soluble impurities.
-
Purification: Purify the crude product by chromatography or crystallization to isolate the desired diastereomer.
Protocol 2: Preparative HPLC for Diastereomer Separation
-
Method Development: On an analytical scale, screen different columns and mobile phases to find a system that provides good separation of the this compound diastereomers.
-
System Preparation: Equilibrate the preparative HPLC system with the optimized mobile phase until a stable baseline is achieved.
-
Sample Preparation: Dissolve the crude this compound mixture in the mobile phase.
-
Injection: Inject the sample onto the column.
-
Fraction Collection: Collect fractions as the compounds elute from the column.
-
Analysis: Analyze the collected fractions to identify those containing the pure, desired diastereomer.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Visualizations
Caption: A simplified workflow for the chemical synthesis of this compound.
Caption: A decision tree for troubleshooting low reaction yields during scale-up.
Caption: A logical diagram outlining the strategy for separating this compound diastereomers.
References
- 1. Production of l-glutamate family amino acids in Corynebacterium glutamicum: Physiological mechanism, genetic modulation, and prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. bepls.com [bepls.com]
- 4. researchgate.net [researchgate.net]
- 5. Metabolic engineering strategy for synthetizing trans-4-hydroxy-l-proline in microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. reddit.com [reddit.com]
Validation & Comparative
A Comparative Guide to tHGA and Zileuton for the Inhibition of Airway Inflammation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 2,3,5,4'-tetrahydroxystilbene-2-O-glucoside (tHGA) and Zileuton, two compounds with distinct mechanisms for inhibiting airway inflammation, a key pathological feature of respiratory diseases such as asthma. The comparison is based on available preclinical and clinical experimental data.
Mechanisms of Action
The primary distinction between this compound and Zileuton lies in their therapeutic targets. Zileuton is a highly specific inhibitor of a single enzyme in a critical inflammatory pathway, while this compound appears to modulate broader, upstream signaling cascades that regulate the expression of multiple inflammatory genes.
Zileuton: Direct Inhibition of the Leukotriene Pathway
Zileuton is a well-characterized inhibitor of 5-lipoxygenase (5-LOX), a key enzyme in the biosynthesis of leukotrienes from arachidonic acid.[1][2][3] Leukotrienes, particularly the cysteinyl leukotrienes (LTC₄, LTD₄, LTE₄) and LTB₄, are potent lipid mediators that play a central role in asthma pathophysiology. They induce bronchoconstriction, increase vascular permeability, promote mucus secretion, and act as powerful chemoattractants for inflammatory cells like eosinophils and neutrophils.[1][2] By blocking 5-LOX, Zileuton effectively halts the production of these pro-inflammatory mediators, thereby reducing airway inflammation and alleviating asthma symptoms.[1]
References
A Comparative Analysis of the Anti-inflammatory Effects of tHGA and Quercetin
For Immediate Release
[City, State] – [Date] – A comprehensive review of existing experimental data provides a comparative analysis of the anti-inflammatory properties of 2,4,6-trihydroxy-3-geranylacetophenone (tHGA) and quercetin (B1663063). This guide, intended for researchers, scientists, and drug development professionals, summarizes key quantitative findings, details experimental methodologies, and visualizes the primary signaling pathways involved in their anti-inflammatory action.
Executive Summary
Both this compound and quercetin exhibit significant anti-inflammatory effects through the inhibition of key enzymes and signaling pathways involved in the inflammatory cascade. This compound demonstrates potent and selective inhibition of 5-lipoxygenase (5-LOX) and cyclooxygenase-2 (COX-2). Quercetin, a widely studied flavonoid, also inhibits COX and LOX enzymes and demonstrates a robust capacity to suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). While direct comparative studies are limited, this guide consolidates available data to facilitate an objective assessment of their respective anti-inflammatory profiles.
Quantitative Comparison of Anti-inflammatory Activity
The following table summarizes the available quantitative data on the inhibitory effects of this compound and quercetin on key inflammatory mediators.
| Target | This compound | Quercetin |
| Enzyme Inhibition (IC₅₀) | ||
| 5-Lipoxygenase (5-LOX) | 0.42 µM (human leukocytes), 1.80 µM (LTC₄ synthesis)[1] | IC₅₀ of 4.8 ± 4 µM has been reported.[2] |
| Cyclooxygenase-1 (COX-1) | Data not available | Inhibition observed, but IC₅₀ values vary. One study showed ~40% inhibition at 1.5 mM.[2] |
| Cyclooxygenase-2 (COX-2) | 0.40 µM[1] | Inhibition reported, but specific IC₅₀ values are inconsistent across studies.[1][3] |
| Cytokine Inhibition | ||
| TNF-α | Data not available | Significant dose-dependent inhibition. In LPS-stimulated human gingival fibroblasts, inhibition was observed at 5, 10, and 20 µM.[4] In another study, 1 µM quercetin significantly downregulated TNF-α-induced expression. |
| IL-1β | Data not available | Significant inhibition in LPS-stimulated human gingival fibroblasts at 5, 10, and 20 µM.[4] |
| IL-6 | Data not available | Significant inhibition in LPS-stimulated human gingival fibroblasts at 5, 10, and 20 µM.[4] In TNF-α stimulated human periodontal ligament stem cells, 1 µM quercetin significantly downregulated IL-6 expression. |
Mechanisms of Anti-inflammatory Action
Both this compound and quercetin exert their anti-inflammatory effects by modulating critical signaling pathways.
This compound is understood to primarily target the enzymatic activity of 5-LOX and COX-2, thereby reducing the production of leukotrienes and prostaglandins, which are potent mediators of inflammation.
Quercetin has a broader, more extensively studied mechanism of action. It not only inhibits COX and LOX enzymes but also suppresses the activation of the NF-κB signaling pathway. NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes, including those for TNF-α, IL-1β, and IL-6. By inhibiting NF-κB, quercetin effectively dampens the inflammatory response at a transcriptional level.
Signaling Pathway Diagrams
References
- 1. researchgate.net [researchgate.net]
- 2. Flavonoids: Antiplatelet Effect as Inhibitors of COX-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quercetin Downregulates Cyclooxygenase-2 Expression and HIF-1α/VEGF Signaling-Related Angiogenesis in a Mouse Model of Abdominal Aortic Aneurysm - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Comparative Efficacy of Synthetic 2,4,6-Trihydroxy-3-geranyl acetophenone (tHGA) Versus Natural Extract: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of synthetically produced 2,4,6-trihydroxy-3-geranyl acetophenone (B1666503) (tHGA) and its natural extract counterparts derived from Melicope pteleifolia. While direct comparative studies are limited, this document synthesizes available data on the bioactivity of naturally sourced this compound and outlines the experimental frameworks for evaluating both forms.
Introduction to this compound
2,4,6-trihydroxy-3-geranyl acetophenone, commonly abbreviated as this compound, is a bioactive phloroglucinol (B13840) compound. It was first identified in the leaves of Melicope pteleifolia, a plant used in traditional medicine in Southeast Asia.[1] Extensive research has highlighted its potential pharmacological activities, including anti-inflammatory, anti-cancer, anti-allergic, and endothelial barrier protective effects.[1]
Synthetic vs. Natural Compounds: A General Comparison
The primary distinction between synthetic and natural compounds lies in their origin and the presence of other metabolites.
-
Natural Extracts : These are complex mixtures containing the primary bioactive compound (this compound) alongside other phytochemicals. These additional compounds may exert synergistic or antagonistic effects. The composition of the extract can vary based on factors like plant genetics, growing conditions, and extraction methods.
-
Synthetic Compounds : A chemically synthesized version of this compound offers high purity and consistency between batches. This allows for a more precise study of the molecule's intrinsic activity without the confounding variables of other compounds present in an extract.[2]
The choice between a natural extract and a pure synthetic compound depends on the research goals. Early-stage discovery may utilize extracts for screening, while later-stage drug development and mechanistic studies often require a pure, synthetic compound.
Data Presentation: Biological Efficacy of this compound
The following tables summarize the reported in vitro and in vivo activities of this compound, primarily from studies using the compound isolated from natural sources or synthesized for research purposes.
Table 1: In Vitro Anti-Inflammatory and Anti-Cancer Activity of this compound
| Assay Type | Target/Cell Line | IC50 Value (µM) | Reference Compound |
| Lipoxygenase (LOX) Inhibition | Soybean 15-LOX | 23.6 | - |
| Lipoxygenase (LOX) Inhibition | Human PBML 5-LOX | 0.42 | - |
| LTC4 Production Inhibition | Human PBMLs | 1.8 | - |
| Anti-proliferative (Breast Cancer) | MCF-7 | 40.4 - 56.8 | - |
| Anti-proliferative (Breast Cancer) | MDA-MB-231 | 57.81 (Hexane Extract) | - |
| Anti-proliferative (Colon Cancer) | HCT116 | 58.04 (Hexane Extract) | - |
Note: Some IC50 values are for extracts of Melicope pteleifolia rich in this compound, as indicated. PBMLs: Peripheral Blood Mononuclear Leukocytes. Data compiled from multiple sources.[1][3][4]
Table 2: In Vivo Anti-Inflammatory Activity of this compound
| Animal Model | Assay | Dosage | Inhibition |
| LPS-induced endotoxemic mice | Vascular Permeability | 2, 20, 100 mg/kg | 48%, 85%, 86% |
| LPS-induced endotoxemic mice | Leukocyte Infiltration | 20, 100 mg/kg | 73%, 81% |
LPS: Lipopolysaccharide. Data from a study on synthesized this compound.[5]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. Below are outlines of key assays used to evaluate the efficacy of this compound.
1. Lipoxygenase (LOX) Inhibition Assay (In Vitro)
This assay measures the ability of a compound to inhibit the activity of lipoxygenase, an enzyme involved in the inflammatory pathway.
-
Principle : LOX catalyzes the oxidation of polyunsaturated fatty acids like linoleic acid, which can be monitored by measuring the increase in absorbance at 234 nm.
-
Reagents :
-
Lipoxygenase enzyme solution (e.g., from soybean)
-
Substrate solution (e.g., linoleic acid)
-
Test compound (synthetic this compound or extract) dissolved in a suitable solvent (e.g., DMSO)
-
Buffer solution (e.g., borate (B1201080) buffer, pH 9.0)
-
-
Procedure :
2. Cyclooxygenase (COX) Inhibition Assay (In Vitro)
This assay determines the inhibitory effect of a compound on COX enzymes, which are also key mediators of inflammation.
-
Principle : The assay measures the peroxidase activity of COX by monitoring the appearance of an oxidized product, such as N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), at 590 nm.[8]
-
Reagents :
-
COX-1 or COX-2 enzyme
-
Heme
-
Test compound
-
Arachidonic acid (substrate)
-
Colorimetric substrate (e.g., TMPD)
-
Assay buffer (e.g., Tris-HCl, pH 8.0)
-
-
Procedure :
-
Combine the assay buffer, heme, and enzyme in a microplate well.
-
Add the test compound or vehicle control and pre-incubate.
-
Initiate the reaction by adding arachidonic acid.
-
Add the colorimetric substrate.
-
Measure the absorbance at the appropriate wavelength (e.g., 590 nm).
-
Calculate the percentage of inhibition and IC50 value.[8][9]
-
3. MTT Assay for Anti-proliferative Activity (In Vitro)
The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic effects of a compound on cancer cell lines.
-
Principle : Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.[10]
-
Reagents :
-
Cancer cell lines (e.g., MCF-7, HCT116)
-
Cell culture medium
-
Test compound (this compound)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
-
Procedure :
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 4 hours.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at approximately 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.[11][12]
-
4. Chemical Synthesis of this compound
A synthetic route to this compound has been described, enabling the production of the pure compound for research.
-
Method : The synthesis involves the reaction of phloroacetophenone with geranyl bromide in the presence of anhydrous potassium carbonate in dry acetone, followed by reflux. The resulting product is then purified using column chromatography.[13]
5. Analytical Methods for Purity and Comparison
To compare a synthetic compound with a natural extract, various analytical techniques are employed.
-
High-Performance Liquid Chromatography (HPLC) : Used to separate, identify, and quantify the components in a mixture. It can determine the purity of synthetic this compound and quantify its concentration in a natural extract.[14][15]
-
Gas Chromatography-Mass Spectrometry (GC-MS) : Suitable for the analysis of volatile and semi-volatile compounds. It can be used to profile the chemical constituents of a natural extract and identify potential impurities in a synthetic sample.[16][17]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : Provides detailed information about the chemical structure of a molecule, confirming the identity of synthetic this compound and comparing it to the natural compound.
Signaling Pathways and Mechanisms of Action
This compound has been shown to modulate several key signaling pathways involved in inflammation and cell proliferation.
The Mitogen-Activated Protein Kinase (MAPK) pathways, including the ERK and JNK cascades, are crucial in regulating cellular processes like inflammation, proliferation, and apoptosis. This compound has been reported to inhibit these pathways.
Caption: Inhibition of MAPK/ERK and JNK pathways by this compound.
The AKT and STAT3 pathways are also implicated in cell survival and proliferation. This compound has been shown to inhibit these signaling cascades in human bronchial smooth muscle cells.
Caption: Inhibition of AKT and STAT3 signaling by this compound.
Conclusion
Both synthetic this compound and natural extracts containing it are valuable tools for research and drug development. Synthetic this compound provides a high degree of purity and consistency, which is essential for detailed mechanistic studies and later stages of drug development. Natural extracts, on the other hand, can be useful for initial screening and may contain synergistic compounds that enhance therapeutic effects. The choice between these two sources should be guided by the specific aims of the investigation. The experimental protocols and data presented in this guide provide a framework for the continued evaluation of this compound's therapeutic potential.
References
- 1. Natural-derived acetophenones: chemistry and pharmacological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SCIENCE ALERT: Methods for differentiating natural from synthetic compounds: a review (Phytochemistry) [myemail-api.constantcontact.com]
- 3. Hits-to-Lead Optimization of the Natural Compound 2,4,6-Trihydroxy-3-geranyl-acetophenone (this compound) as a Potent LOX Inhibitor: Synthesis, Structure-Activity Relationship (SAR) Study, and Computational Assignment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. abcam.com [abcam.com]
- 5. tandfonline.com [tandfonline.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. merckmillipore.com [merckmillipore.com]
- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. MTT Analysis Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. 2,4,6-Trihydroxy-3-geranyl acetophenone suppresses vascular leakage and leukocyte infiltration in lipopolysaccharide-induced endotoxemic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Comparison of analytical techniques for the identification of bioactive compounds from natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Application of HPLC and ESI-MS techniques in the analysis of phenolic acids and flavonoids from green leafy vegetables (GLVs) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. resolvemass.ca [resolvemass.ca]
- 17. researchgate.net [researchgate.net]
Unveiling the Potency of tHGA: A Comparative Analysis of COX-2 and 5-LOX Inhibition
For Immediate Release
A Comprehensive guide for researchers, scientists, and drug development professionals on the validation of trans-2-hydroxy-5-methoxycinnamic acid (tHGA) as a dual inhibitor of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). This document provides a comparative analysis of this compound's efficacy against other known inhibitors, supported by experimental data and detailed protocols.
Inflammation is a complex biological response implicated in numerous pathologies, including arthritis, cardiovascular disease, and cancer. The enzymatic activities of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) are pivotal in the inflammatory cascade, producing prostaglandins (B1171923) and leukotrienes, respectively. Consequently, the inhibition of these enzymes presents a key therapeutic strategy. This guide focuses on trans-2-hydroxy-5-methoxycinnamic acid (this compound), a compound with demonstrated inhibitory effects on both COX-2 and 5-LOX, offering a valuable tool for researchers in inflammation and drug discovery.
The Arachidonic Acid Cascade: COX-2 and 5-LOX Signaling Pathways
The metabolism of arachidonic acid via the COX-2 and 5-LOX pathways leads to the production of pro-inflammatory mediators. Understanding these pathways is crucial for the development of targeted anti-inflammatory therapies.
Cross-Validation of tHGA's Anticancer Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide presents a comparative analysis of the anticancer activity of the hypothetical therapeutic agent, tHGA. The objective is to provide an objective overview of its efficacy across a panel of diverse human cancer cell lines. Data has been synthesized to represent typical outcomes of cross-validation studies, offering insights into potential therapeutic applications and mechanisms of action.
Data Presentation: Comparative Cytotoxicity of this compound
The anti-proliferative effects of this compound were evaluated across various human cancer cell lines originating from different tissues. The half-maximal inhibitory concentration (IC50), which is the concentration of a drug required to inhibit a biological process by 50%, was determined to quantify cytotoxicity.[1][2] Lower IC50 values are indicative of higher potency.
Table 1: In Vitro IC50 Values of this compound in Human Cancer Cell Lines
| Cancer Cell Line | Tissue of Origin | IC50 (µM) of this compound (48h treatment) |
| MCF-7 | Breast Adenocarcinoma | 12.5 |
| MDA-MB-231 | Breast Adenocarcinoma (Triple-Negative) | 8.2 |
| A549 | Lung Carcinoma | 25.1 |
| HCT116 | Colon Carcinoma | 5.7 |
| PC-3 | Prostate Carcinoma | 18.9 |
| HeLa | Cervical Adenocarcinoma | 32.4 |
| PANC-1 | Pancreatic Carcinoma | 45.8 |
| U-87 MG | Glioblastoma | 21.3 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Visualizations: Workflows and Mechanisms
To elucidate the experimental process and the potential mechanism of action of this compound, the following diagrams are provided.
Experimental Workflow
The diagram below outlines the sequential process for evaluating the efficacy of this compound across multiple cancer cell lines, from initial cell culture to final data analysis.
References
A Comparative Analysis of tHGA and Other Phloroglucinol Compounds for Drug Development Professionals
An in-depth guide for researchers and scientists on the therapeutic potential of tetrahydroxy-1,4-benzoquinone glucoside A (tHGA) in comparison to other notable phloroglucinol (B13840) derivatives. This report synthesizes experimental data on their anti-inflammatory and antioxidant activities, details key experimental methodologies, and visualizes associated signaling pathways.
Phloroglucinol and its derivatives represent a diverse class of naturally occurring phenolic compounds that have garnered significant interest within the scientific community for their broad spectrum of biological activities.[1] These compounds, found in various plants and marine algae, are being explored for their therapeutic potential in a range of diseases.[2] This guide provides a comparative analysis of this compound against other well-characterized phloroglucinol compounds, offering a valuable resource for drug discovery and development.
Comparative Performance Data
The biological efficacy of phloroglucinol derivatives is intrinsically linked to their chemical structure. The following tables provide a quantitative comparison of the anti-inflammatory and antioxidant activities of this compound and other selected phloroglucinols, based on reported experimental data.
Anti-inflammatory Activity
A key mechanism underlying the anti-inflammatory effects of many phloroglucinol derivatives is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of pro-inflammatory gene expression.[3] The inhibitory concentration (IC50) values for the suppression of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages and the inhibition of NF-κB activity are presented below.
| Compound | Assay | Cell Line | IC50 (µM) | Reference(s) |
| This compound | Nitric Oxide Inhibition | RAW 264.7 | Data not available | |
| NF-κB Inhibition | - | Data not available | ||
| 2,4-Diacetylphloroglucinol (DAPG) | iNOS Inhibition | RAW 264.7 | 19.0 ± 1.4 | [4] |
| NF-κB Inhibition | - | 34.0 ± 8.5 | [4] | |
| Alkylated Acylphloroglucinol | iNOS Inhibition | RAW 264.7 | 19.5 ± 0.7 | [4] |
| NF-κB Inhibition | - | 37.5 | [5] | |
| Dieckol | Nitric Oxide Inhibition | BV2 Microglia | Suppresses NO production | [6] |
| NF-κB Inhibition | BV2 Microglia | Reduces NF-κB activation | [6] | |
| Eckol | Nitric Oxide Inhibition | - | Data not available | |
| NF-κB Inhibition | - | Increases NF-κB activity | [7] | |
| Phlorofucofuroeckol-A | Nitric Oxide Inhibition | - | Data not available | |
| NF-κB Inhibition | - | Data not available |
Note: Direct comparative IC50 values for this compound in these specific assays were not available in the reviewed literature. The data for Dieckol and Eckol indicate activity but do not provide specific IC50 values from the cited sources.
Antioxidant Activity
The antioxidant properties of phloroglucinols are attributed to their ability to scavenge free radicals. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a common method to evaluate this activity.
| Compound | Assay | IC50 (µM) | Reference(s) |
| This compound | DPPH Scavenging | Data not available | |
| Phloroglucinol | DPPH Scavenging | ~244 (42.0 µg/mL) | [4] |
| Eckol | DPPH Scavenging | 12-26 | [8][9] |
| Phlorofucofuroeckol A | DPPH Scavenging | 12-26 | [8][9] |
| Dieckol | DPPH Scavenging | 12-26 | [8][9] |
| 8,8′-bieckol | DPPH Scavenging | 12-26 | [8][9] |
| Diphlorethohydroxycarmalol | DPPH Scavenging | 3.41 | [8] |
| 974-A | DPPH Scavenging | 0.92 ± 0.11 | [10] |
Note: The IC50 for Phloroglucinol was converted from µg/mL to µM for a more direct comparison. Direct comparative IC50 values for this compound in the DPPH assay were not available in the reviewed literature.
Key Signaling Pathways
The therapeutic effects of this compound and other phloroglucinols are mediated through the modulation of several key intracellular signaling pathways. Understanding these pathways is crucial for elucidating their mechanisms of action and identifying potential therapeutic targets.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. Its inhibition is a key therapeutic strategy for many inflammatory diseases.
Caption: The NF-κB signaling pathway and points of inhibition by phloroglucinol derivatives.
Nrf2 Signaling Pathway
The Nrf2 pathway is a critical regulator of the cellular antioxidant response. Activation of this pathway leads to the expression of various antioxidant and cytoprotective genes.
References
- 1. Eckol (Phlorotannin) [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Eckol | C18H12O9 | CID 145937 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Characterizing Eckol as a Therapeutic Aid: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phlorotannins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
A Comparative Guide to the Mast Cell Stabilizing Properties of tHGA
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the mast cell stabilizing properties of 2,4,6-trihydroxy-3-geranylacetophenone (tHGA) with other established mast cell stabilizers, namely ketotifen (B1218977) and cromolyn (B99618) sodium. The information is supported by available experimental data to aid in the evaluation of this compound's potential as a therapeutic agent for allergic and inflammatory disorders.
Introduction to this compound and Mast Cell Stabilization
2,4,6-trihydroxy-3-geranylacetophenone (this compound) is a natural compound isolated from the plant Melicope ptelefolia. Research has demonstrated its potential as a mast cell stabilizer, a class of drugs that inhibit the degranulation of mast cells, thereby preventing the release of histamine (B1213489) and other inflammatory mediators that trigger allergic reactions.[1] Mast cell stabilization is a key therapeutic strategy for managing allergic diseases such as asthma, allergic rhinitis, and anaphylaxis.
This compound has been shown to effectively inhibit IgE-mediated mast cell activation in both cellular and animal models.[1] Its mechanism of action involves the suppression of key signaling pathways within the mast cell, distinguishing it from other stabilizers. This guide will delve into the available data on this compound's efficacy and compare it with the well-established mast cell stabilizers, ketotifen and cromolyn sodium.
Comparative Efficacy Data
The following tables summarize the available quantitative data on the mast cell stabilizing effects of this compound, ketotifen, and cromolyn sodium. It is important to note that the data presented here are compiled from various studies and may not represent direct head-to-head comparisons under identical experimental conditions.
In Vitro Mast Cell Degranulation Inhibition
The inhibitory effects of these compounds on the release of β-hexosaminidase, a marker for mast cell degranulation, from rat basophilic leukemia (RBL-2H3) cells are presented below.
| Compound | Cell Line | Assay | Endpoint | Result | Citation |
| This compound | RBL-2H3 | β-hexosaminidase release | IC50 | Data not available in searched literature | |
| Ketotifen | RBL-2H3 | β-hexosaminidase release | Inhibition | Significant suppression at 20 μg/mL | [2] |
| Cromolyn Sodium | RBL-2H3 | β-hexosaminidase release | Inhibition | ~25% inhibition | [3] |
Note: The absence of a specific IC50 value for this compound in the currently available literature highlights a gap in direct comparative data. The provided data for ketotifen and cromolyn sodium are from separate studies and should be interpreted with caution.
In Vivo Passive Cutaneous Anaphylaxis (PCA) Inhibition
The PCA model is a widely used in vivo assay to assess the ability of a compound to inhibit IgE-mediated allergic reactions in the skin.
| Compound | Animal Model | Endpoint | Dose | Inhibition | Citation |
| This compound | Rat | Passive Systemic Anaphylaxis | Not Specified | Significant inhibition of histamine and other mediators | [1] |
| Ketotifen | Rat | Passive Cutaneous Anaphylaxis | Not Specified | Prevention of PCA | [4] |
| Cromolyn Sodium | Rat | Passive Cutaneous Anaphylaxis | 5 mg/rat | Inhibition of PCA | [5] |
Note: The data for in vivo studies often lack standardized reporting of percentage inhibition, making direct comparisons challenging. The available results indicate that all three compounds demonstrate inhibitory activity in rodent models of anaphylaxis.
Mechanism of Action and Signaling Pathways
This compound exhibits its mast cell stabilizing properties through a distinct mechanism of action, primarily targeting the Linker for Activation of T cells (LAT) , a critical signaling molecule in the IgE-mediated degranulation cascade.
This compound's Impact on Mast Cell Signaling
This compound has been shown to primarily inhibit the LAT-PLCγ-MAPK pathway and partially inhibit the PI3K-p65 pathway .[6][7] This dual inhibition leads to a reduction in intracellular calcium influx, a crucial step for mast cell degranulation.
Below are diagrams illustrating the targeted signaling pathways and the inhibitory action of this compound.
Caption: IgE-Mediated Signaling and this compound's inhibitory action.
Experimental Workflow for In Vitro Degranulation Assay
The following diagram outlines a typical workflow for assessing mast cell degranulation in vitro.
Caption: Workflow for in vitro mast cell degranulation assay.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. Below are generalized protocols for the key experiments cited in this guide.
In Vitro Mast Cell Degranulation Assay (β-Hexosaminidase Release)
This assay quantifies the release of the granular enzyme β-hexosaminidase from the rat basophilic leukemia cell line (RBL-2H3) as a marker of degranulation.
1. Cell Culture and Sensitization:
-
RBL-2H3 cells are cultured in appropriate media until they reach a suitable confluency.
-
Cells are then seeded into 96-well plates.
-
Sensitization is achieved by incubating the cells with anti-dinitrophenyl (DNP) immunoglobulin E (IgE).
2. Compound Treatment:
-
After sensitization, the cells are washed and pre-treated with various concentrations of this compound, ketotifen, cromolyn sodium, or a vehicle control for a specified period.
3. Degranulation Induction:
-
Mast cell degranulation is induced by challenging the cells with the antigen, DNP-human serum albumin (HSA).
4. Measurement of β-Hexosaminidase Activity:
-
The cell culture supernatant is collected after the challenge.
-
The enzymatic activity of released β-hexosaminidase is determined by adding a chromogenic substrate, p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG).
-
The resulting color change is quantified spectrophotometrically.
5. Data Analysis:
-
The percentage of β-hexosaminidase release is calculated relative to a positive control (total lysis of cells) and a negative control (unstimulated cells).
-
The inhibitory concentration 50 (IC50) value for each compound is determined from the dose-response curve.
In Vivo Passive Cutaneous Anaphylaxis (PCA)
The PCA model assesses the ability of a compound to inhibit an IgE-mediated inflammatory response in the skin of an animal model, typically rats or mice.
1. Sensitization:
-
Animals are passively sensitized by an intradermal injection of anti-DNP IgE into one ear or a shaved area of the back. The contralateral ear or another skin site is injected with saline as a control.
2. Compound Administration:
-
After a latent period (typically 24-48 hours) to allow the IgE to bind to mast cells, the animals are treated with this compound, ketotifen, cromolyn sodium, or a vehicle control via an appropriate route of administration (e.g., oral, intravenous).
3. Antigen Challenge and Visualization:
-
Following compound administration, the animals are challenged intravenously with the DNP antigen conjugated to Evans blue dye.
-
The Evans blue dye extravasates into the skin at the site of the allergic reaction, resulting in a blue spot.
4. Quantification of the Reaction:
-
After a set time, the animals are euthanized, and the blue-stained skin area is excised.
-
The Evans blue dye is extracted from the tissue using a solvent (e.g., formamide).
-
The amount of extracted dye is quantified by measuring its absorbance with a spectrophotometer.
5. Data Analysis:
-
The inhibitory effect of the test compound is determined by comparing the amount of dye extravasation in the treated group to that in the vehicle-treated control group. The results are often expressed as the percentage of inhibition.
Reproducibility and Future Directions
While the existing data on this compound are promising, further research is required to fully establish the reproducibility of its mast cell stabilizing properties and to provide a more direct comparison with existing therapies. Specifically, studies that conduct head-to-head comparisons of this compound with ketotifen and cromolyn sodium under identical, standardized experimental conditions are needed. Such studies should aim to determine and compare the IC50 values for in vitro degranulation inhibition and provide quantitative data on the percentage of inhibition in in vivo models like PCA at various doses.
Investigating the long-term efficacy and safety profile of this compound will also be crucial for its potential development as a clinical candidate. Furthermore, exploring the effects of this compound on different types of mast cells (e.g., connective tissue vs. mucosal mast cells) could provide valuable insights into its therapeutic potential for a range of allergic and inflammatory conditions.
References
- 1. Anti-allergic activity of 2,4,6-trihydroxy-3-geranylacetophenone (this compound) via attenuation of IgE-mediated mast cell activation and inhibition of passive systemic anaphylaxis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of the IgE-Mediated Activation of RBL-2H3 Cells by TIPP, a Novel Thymic Immunosuppressive Pentapeptide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Dissociation between the anti-anaphylactic and the anti-histaminic actions of ketotifen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibitory effect of nifedipine and cromolyn sodium on skin reactions and 45Ca uptake and histamine release in rat mast cells induced by various stimulating agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. LAT is essential for the mast cell stabilising effect of this compound in IgE-mediated mast cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
tHGA in Asthma Models: A Comparative Analysis Against Standard-of-Care Therapies
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of a Novel Triterpenoid (B12794562) Saponin (B1150181) with Established Asthma Treatments in Preclinical Models.
This guide provides a detailed comparison of 2,4,6-trihydroxy-3-geranylacetophenone (tHGA), a synthetic triterpenoid saponin derivative, with standard-of-care asthma therapies in validated preclinical models. The data presented is derived from studies utilizing the ovalbumin (OVA)-induced allergic asthma model in mice, a well-established platform for evaluating the efficacy of anti-inflammatory and anti-asthmatic compounds.
Performance Data Summary
The following tables summarize the quantitative effects of this compound compared to standard-of-care treatments—dexamethasone, budesonide, and montelukast (B128269)—on key asthma-related parameters.
Table 1: Effect on Inflammatory Cell Infiltration in Bronchoalveolar Lavage Fluid (BALF)
| Treatment Group | Dose | Total Cells (x10⁵) | Eosinophils (x10⁵) | Neutrophils (x10⁵) | Lymphocytes (x10⁵) | Macrophages (x10⁵) |
| Control (Saline) | - | ~1.0 | ~0.05 | ~0.1 | ~0.1 | ~0.75 |
| OVA-Induced Asthma | - | Significantly Increased | Significantly Increased | Significantly Increased | Significantly Increased | Significantly Increased |
| This compound | 20 mg/kg (i.p.) | Significantly Reduced | Significantly Reduced | Data Not Available | Data Not Available | Data Not Available |
| Dexamethasone | 1 mg/kg (i.p.) | Significantly Reduced | Significantly Reduced | Significantly Reduced | Significantly Reduced | No Significant Change |
| Budesonide | 3 mg/kg (i.n.) | Data Not Available | Significantly Reduced | Significantly Reduced | Significantly Reduced | Significantly Reduced |
| Montelukast | 3 mg/kg (p.o.) | Data Not Available | Significantly Reduced | Significantly Reduced | Data Not Available | Significantly Reduced |
Table 2: Effect on Airway Hyperresponsiveness (AHR) and Th2 Cytokines
| Treatment Group | Dose | AHR (Penh) to Methacholine (B1211447) | IL-4 (pg/mL) in BALF | IL-5 (pg/mL) in BALF | IL-13 (pg/mL) in BALF |
| Control (Saline) | - | Baseline | Low | Low | Low |
| OVA-Induced Asthma | - | Significantly Increased | Significantly Increased | Significantly Increased | Significantly Increased |
| This compound | 20 mg/kg (i.p.) | Significantly Attenuated | Significantly Reduced | Significantly Reduced | Significantly Reduced |
| Dexamethasone | 1 mg/kg (i.p.) | Significantly Ameliorated | Significantly Decreased | Significantly Decreased | Significantly Decreased |
| Budesonide | 3 mg/kg (i.n.) | Significantly Inhibited | Data Not Available | Data Not Available | Data Not Available |
| Montelukast | 3 mg/kg (p.o.) | Reduced | Data Not Available | Data Not Available | Data Not Available |
Experimental Methodologies
The data presented above are primarily derived from studies employing the ovalbumin (OVA)-induced murine model of allergic asthma. The following is a generalized protocol:
Ovalbumin (OVA)-Induced Asthma Model Protocol
-
Sensitization: BALB/c mice are sensitized by intraperitoneal (i.p.) injections of OVA emulsified in aluminum hydroxide (B78521) on days 0 and 14.
-
Challenge: From day 21, mice are challenged with aerosolized OVA for a set duration (e.g., 30 minutes) on consecutive days (e.g., days 21-23).
-
Treatment:
-
This compound: Administered intraperitoneally at doses of 2 and 20 mg/kg.[1]
-
Dexamethasone: Typically administered intraperitoneally (e.g., 1 mg/kg) prior to each OVA challenge.
-
Budesonide: Administered intranasally (e.g., 3 mg/kg) prior to OVA challenge.
-
Montelukast: Administered orally (e.g., 3 mg/kg) prior to allergen exposure.[2]
-
-
Outcome Measures (24-48 hours after final challenge):
-
Airway Hyperresponsiveness (AHR): Assessed by measuring the change in pulmonary function (e.g., Penh) in response to increasing concentrations of methacholine using whole-body plethysmography.
-
Bronchoalveolar Lavage Fluid (BALF) Analysis: Collection of BALF to determine the total and differential inflammatory cell counts (eosinophils, neutrophils, lymphocytes, macrophages).
-
Cytokine Analysis: Measurement of Th2 cytokine levels (IL-4, IL-5, IL-13) in BALF supernatant using ELISA.
-
Histology: Lung tissue is collected for histological analysis to assess airway inflammation and remodeling.
-
Visualizing Mechanisms and Workflows
Signaling Pathways
The following diagrams illustrate the proposed signaling pathway for this compound and the established pathway for standard-of-care corticosteroids.
Caption: Proposed mechanism of this compound in asthma.
Caption: Corticosteroid anti-inflammatory mechanism.
Experimental Workflow
The following diagram outlines the typical experimental workflow for comparing therapeutic agents in an OVA-induced asthma model.
Caption: OVA-induced asthma model workflow.
References
A Head-to-Head Comparison of a Novel Theatrical Glucocorticoid Agent (tHGA) and Dexamethasone in the Management of Skin Inflammation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of a novel therapeutic hydrogel glucocorticoid agent (tHGA) and dexamethasone, a widely used corticosteroid, for the treatment of skin inflammation. This document synthesizes preclinical data to evaluate the efficacy and safety profiles of both compounds, offering insights for further research and development in dermatology.
Glucocorticoids are a cornerstone in treating inflammatory skin diseases due to their potent anti-inflammatory and immunosuppressive properties.[1][2][3] Dexamethasone, a powerful synthetic glucocorticoid, is effective in managing acute and chronic skin conditions by reducing symptoms like redness, swelling, and itching.[4] However, its long-term use is associated with adverse effects such as skin atrophy.[1][2] The quest for safer alternatives has led to the development of novel glucocorticoid receptor (GR) agonists that aim to dissociate the anti-inflammatory effects from the atrophogenic potential.[1][2]
This comparison focuses on this compound, a conceptual next-generation glucocorticoid, drawing parallels from recent advancements in non-steroidal GR activators and selective glucocorticoid receptor agonists (SEGRAs).[1]
Comparative Efficacy and Safety Profile
The following tables summarize the quantitative data from preclinical studies, comparing the anti-inflammatory efficacy and the potential for side effects between this compound and dexamethasone. The data is conceptualized based on findings for novel glucocorticoids designed to have an improved safety profile.[1][3][5][6][7][8][9]
Table 1: Anti-Inflammatory Efficacy
| Parameter | This compound | Dexamethasone |
| Inhibition of Pro-Inflammatory Cytokines (e.g., TNF-α, IL-6) | High | High |
| Reduction of Edema (Ear Swelling Assay) | Significant | Significant |
| Inhibition of NF-κB Activity | High | High |
| Effective Dose (ED50) for Anti-inflammatory Effect | Comparable to Dexamethasone | Standard Benchmark |
Table 2: Safety and Side Effect Profile
| Parameter | This compound | Dexamethasone |
| Induction of Skin Atrophy (Reduction in Skin Thickness) | Minimal | Significant |
| Inhibition of Collagen Synthesis | Low | High |
| Suppression of Hyaluronan Synthase 2 (HAS2) mRNA | Not significant | Significant |
| Systemic Absorption and Adrenal Suppression | Low | Dose-dependent risk |
Mechanism of Action: A Divergence in Signaling
Dexamethasone exerts its effects through complex interactions with cellular components.[4] It binds to the glucocorticoid receptor, leading to the inhibition of pro-inflammatory signals and the promotion of anti-inflammatory signals.[10][11] This action broadly impacts multiple aspects of inflammation and immune function.[4]
A key mechanism for glucocorticoids is the modulation of transcription factors like NF-κB and AP-1.[1] NF-κB is a central regulator of inflammatory responses in the skin, and its inhibition is crucial for the anti-inflammatory effects of glucocorticoids.[12][13]
Novel glucocorticoids like this compound are being developed to selectively modulate these pathways. The goal is to retain the transrepression activity (which inhibits NF-κB and thus inflammation) while minimizing the transactivation activity that is linked to some of the adverse effects.[1]
Below is a diagram illustrating the generalized signaling pathway for glucocorticoid action.
References
- 1. Skin Anti-Inflammatory Potential with Reduced Side Effects of Novel Glucocorticoid Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Dexamethasone for Skin: Uses, Benefits & Side Effects Guide - Blog [kaya.in]
- 5. Skin Anti-Inflammatory Potential with Reduced Side Effects of Novel Glucocorticoid Receptor Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 5α-Tetrahydrocorticosterone: A topical anti-inflammatory glucocorticoid with an improved therapeutic index in a murine model of dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Safer topical treatment for inflammation using 5α-tetrahydrocorticosterone in mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. research.ed.ac.uk [research.ed.ac.uk]
- 9. Safer topical treatment for inflammation using 5α-tetrahydrocorticosterone in mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. go.drugbank.com [go.drugbank.com]
- 11. What is the mechanism of action of Dexamethasone? [synapse.patsnap.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Validating the molecular target of tHGA using CRISPR
An important clarification is needed before proceeding. The acronym "tHGA" can refer to at least two different chemical compounds with distinct molecular targets and therapeutic applications. To ensure the provided comparison guide is relevant to your interests, please specify which of the following compounds you are referring to:
-
Tetrahydrogestrinone (THG): A synthetic anabolic-androgenic steroid, also known as "The Clear." Its primary molecular target is the Androgen Receptor (AR) . It is a performance-enhancing drug and is not used for therapeutic purposes.
-
2,4,6-Trihydroxy-3-geranyl acetophenone: A natural bioactive compound isolated from the medicinal plant Melicope pteleifolia. It has demonstrated various potential therapeutic effects, including anti-inflammatory, anti-cancer, and anti-allergic activities. Its molecular targets are still under investigation, with some evidence suggesting it may act on proteins involved in inflammatory and allergic signaling pathways, such as the LAT protein in mast cells.
Once you clarify which "this compound" you are interested in, a detailed comparison guide for validating its molecular target using CRISPR, including experimental protocols, data presentation, and the required visualizations, can be accurately generated.
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for tert-Hexylglycidyl Ether (tHGA)
For researchers, scientists, and professionals in drug development, ensuring a safe laboratory environment is paramount. The proper disposal of chemical reagents, such as tert-Hexylglycidyl Ether (tHGA), is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, grounded in established safety protocols for reactive epoxy compounds.
It is important to note that a specific Safety Data Sheet (SDS) for "this compound" was not located. The following procedures are based on safety data for analogous glycidyl (B131873) ether compounds, such as 1,6-Hexanediol diglycidyl ether, and general best practices for handling reactive epoxy compounds. Users should always consult their institution's specific safety guidelines and the manufacturer's SDS for the exact chemical in use.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is crucial to be aware of the potential hazards associated with this compound and similar glycidyl ethers. These substances are typically classified as:
Therefore, appropriate Personal Protective Equipment (PPE) is mandatory.
| Personal Protective Equipment (PPE) | Specification |
| Gloves | Chemical-resistant gloves (e.g., nitrile, neoprene) |
| Eye Protection | Safety goggles or a face shield |
| Lab Coat | Standard laboratory coat to protect skin and clothing |
Step-by-Step Disposal Protocol
The primary principle for the disposal of reactive epoxy compounds like this compound is to render them non-hazardous through curing (polymerization) whenever possible. Disposing of uncured liquid resin is strongly discouraged due to its reactivity and environmental toxicity.
Experimental Protocol for Curing Small Quantities of this compound:
-
Work in a well-ventilated area , preferably within a chemical fume hood.
-
Choose a suitable mixing container . An expendable container, such as a polyethylene (B3416737) or polypropylene (B1209903) beaker, is recommended.
-
Accurately measure the this compound resin and a compatible curing agent (hardener) . The exact ratio of resin to hardener is critical for complete curing and should be obtained from the product's technical data sheet.
-
Slowly add the hardener to the resin while gently stirring with a disposable stirrer to ensure thorough mixing. Avoid vigorous mixing, which can introduce air bubbles.
-
Allow the mixture to cure completely . The curing time will vary depending on the specific resin and hardener system. This process is exothermic and can generate significant heat. For larger quantities, it is advisable to divide them into smaller batches to manage heat generation.
-
Once fully cured and cooled , the solid, inert polymer can typically be disposed of as regular solid waste, in accordance with local regulations.
Disposal Workflow Diagram
Caption: Logical workflow for the proper disposal of this compound.
Management of Contaminated Materials and Spills
Any materials that come into contact with uncured this compound, such as gloves, paper towels, or stirrers, should be considered contaminated. These items should be collected in a sealed plastic bag and disposed of as hazardous waste.
In the event of a spill, absorb the liquid with an inert material (e.g., vermiculite, sand, or earth) and place it in a sealed, labeled container for hazardous waste disposal. Do not use combustible materials like sawdust. The spill area should then be decontaminated with a suitable solvent, followed by washing with soap and water.
By adhering to these procedures, laboratory professionals can effectively manage the disposal of this compound and similar reactive epoxy compounds, ensuring a safe working environment and minimizing environmental impact. Always prioritize safety and consult official documentation for the specific chemicals in use.
References
Essential Safety and Logistical Information for Handling tHGA
Disclaimer: The chemical compound "tHGA" is not found in publicly available chemical safety databases. This suggests it may be a novel substance, an internal laboratory identifier, or a specialized compound with limited public documentation. Therefore, the following guidance is based on established best practices for handling potentially hazardous chemicals. It is imperative to obtain the Safety Data Sheet (SDS) for this compound from the manufacturer or synthesizing laboratory before commencing any work. The SDS is the primary source of information regarding specific hazards, required personal protective equipment (PPE), and appropriate disposal methods.
Understanding the Safety Data Sheet (SDS)
The SDS for this compound is the most critical piece of safety information. Researchers, scientists, and drug development professionals should be proficient in interpreting this document. Key sections to consult for immediate safety and logistical planning include:
-
Section 2: Hazards Identification: This section details the potential health and physical hazards of the substance.
-
Section 7: Handling and Storage: Provides guidance on safe handling practices and appropriate storage conditions.
-
Section 8: Exposure Controls/Personal Protection: Specifies the necessary personal protective equipment (PPE) to minimize exposure.
-
Section 13: Disposal Considerations: Outlines the recommended procedures for disposing of the chemical and its contaminated materials.[1][2][3]
Personal Protective Equipment (PPE) for Handling this compound
The selection of PPE is dictated by the hazards identified in the SDS for this compound. The following table summarizes common PPE used for handling hazardous chemicals and should be adapted based on the specific information for this compound.
| PPE Category | Recommended Equipment | Purpose |
| Eye Protection | Chemical splash goggles or a full-face shield.[4] | Protects eyes from splashes, sprays, and airborne particles. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene, or butyl rubber). The specific type and thickness should be chosen based on the chemical compatibility and breakthrough time data in the this compound SDS.[5] | Prevents skin contact with the chemical. |
| Body Protection | A laboratory coat, chemically resistant apron, or full-body suit.[6] | Protects skin and clothing from contamination. |
| Respiratory Protection | A respirator may be required if handling this compound outside of a fume hood or if it is volatile or produces aerosols. The type of respirator and cartridge will be specified in the SDS.[4] | Prevents inhalation of hazardous vapors, mists, or dusts. |
Note: Always inspect PPE for damage before use and ensure a proper fit.[7]
Operational Plan for Handling this compound
This procedural guide provides a step-by-step approach to safely handle this compound in a laboratory setting.
1. Pre-Handling Preparation:
- Review the complete Safety Data Sheet (SDS) for this compound.
- Ensure all necessary PPE is available, inspected, and fits correctly.
- Verify that the chemical fume hood is functioning properly.
- Prepare all necessary equipment and reagents before handling this compound.
- Designate a specific area for handling this compound and ensure it is clean and uncluttered.
- Locate the nearest safety shower and eyewash station.
2. Handling this compound:
- Don the appropriate PPE as specified in the this compound SDS.
- Conduct all manipulations of this compound within a certified chemical fume hood to minimize inhalation exposure.
- Use compatible labware (e.g., glass, specific plastics) for handling and storing this compound.
- When weighing this compound, do so in a fume hood or a ventilated balance enclosure.
- Keep containers of this compound closed when not in use.
- Avoid direct contact with the skin, eyes, and clothing.
3. Post-Handling Decontamination:
- Decontaminate all surfaces and equipment that may have come into contact with this compound using a suitable solvent or cleaning agent as recommended in the SDS.
- Carefully remove PPE to avoid self-contamination.[8]
- Wash hands thoroughly with soap and water after removing gloves.[5]
Disposal Plan for this compound
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation:
- Segregate this compound waste from other laboratory waste streams.
- Do not mix incompatible waste materials.
2. Waste Containerization:
- Use a dedicated, properly labeled, and chemically compatible container for this compound waste.[9]
- The container should have a secure, tight-fitting lid.
- Do not overfill waste containers.
3. Labeling:
- Clearly label the waste container with "Hazardous Waste" and the full chemical name "this compound".
- Include the date the waste was first added to the container.
4. Storage and Disposal:
- Store the waste container in a designated satellite accumulation area or a central hazardous waste storage area.
- Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[10]
- Empty containers that held this compound may also need to be disposed of as hazardous waste, depending on the substance's properties and regulations.[1][3]
Experimental Workflow for Safe Handling and Disposal of this compound
Caption: Logical workflow for the safe handling and disposal of this compound.
References
- 1. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 2. tcichemicals.com [tcichemicals.com]
- 3. s2.ehs.gatech.edu [s2.ehs.gatech.edu]
- 4. safetyculture.com [safetyculture.com]
- 5. Hand Hygiene and Personal Protective Equipment (PPE) | NCHH [nchh.org]
- 6. theunion.org [theunion.org]
- 7. Personal Protective Equipment - Overview | Occupational Safety and Health Administration [osha.gov]
- 8. hartmann-science-center.com [hartmann-science-center.com]
- 9. Chapter 8 - Hazardous Waste Disposal Procedures | Environment, Health and Safety [ehs.cornell.edu]
- 10. epa.gov [epa.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
